osteopontin
Description
Properties
CAS No. |
106441-73-0 |
|---|---|
Molecular Formula |
C17H22O2 |
Origin of Product |
United States |
Foundational & Exploratory
Osteopontin: A Key Regulator of Macrophage Recruitment in Inflammatory and Pathological Landscapes
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Osteopontin (OPN), a secreted phosphoprotein and prominent component of the extracellular matrix, is a critical mediator of macrophage recruitment in a wide array of physiological and pathological processes, including inflammation, tissue repair, and cancer progression. Its function as a potent chemoattractant is facilitated by interactions with specific cell surface receptors on macrophages, primarily integrins and CD44. These interactions trigger a cascade of intracellular signaling events that orchestrate the migration and infiltration of macrophages into target tissues. This technical guide provides an in-depth analysis of the molecular mechanisms governing OPN-mediated macrophage recruitment, details established experimental protocols for its study, presents quantitative data from key findings, and visualizes the complex signaling networks involved.
Introduction to this compound (OPN)
This compound is a matricellular protein with a diverse range of functions, including regulation of biomineralization, immune responses, and cell signaling. It is expressed by numerous cell types, including macrophages, osteoclasts, endothelial cells, and various cancer cells.[1] OPN contains several functional domains, most notably the arginine-glycine-aspartate (RGD) sequence, which is a recognition site for several integrins, and a thrombin cleavage site that, when cleaved, exposes a cryptic SVVYGLR-like (SLAYGLR in mice) motif.[2][3] Both full-length and cleaved forms of OPN can act as potent chemoattractants for macrophages, guiding them to sites of inflammation or tumor growth.[4][5]
Mechanisms of OPN-Mediated Macrophage Recruitment
OPN-driven macrophage recruitment is a multi-step process initiated by the binding of OPN to its receptors on the macrophage surface. This engagement activates downstream signaling pathways that promote cytoskeletal rearrangement, adhesion, and directed cell movement.
Receptor Interactions
The primary receptors on macrophages that mediate the response to OPN are integrins and the hyaluronan receptor, CD44.
-
Integrins: Macrophages express several integrin heterodimers that recognize OPN. The RGD domain of OPN binds to αv-containing integrins such as αvβ1, αvβ3, and αvβ5.[6] The cryptic SLAYGLR sequence, exposed after thrombin cleavage, is recognized by α4β1, α4β7, and α9β1 integrins.[3] Studies have shown that macrophage migration towards OPN is significantly blocked by neutralizing antibodies against α4 and α9 integrins, but not αv integrins, highlighting the critical role of the SLAYGLR domain in chemotaxis.[3][7] For instance, in glioblastoma, the integrin αvβ5 is highly expressed on infiltrating macrophages and serves as a major OPN receptor.[8][9]
-
CD44: CD44, a transmembrane glycoprotein, is another key receptor for OPN. The interaction between OPN and CD44 is crucial for macrophage migration and is independent of the RGD sequence.[4][10] In vivo studies using a subcutaneous air pouch model demonstrated that macrophage infiltration induced by both native and thrombin-cleaved OPN was significantly reduced in mice lacking CD44.[4][11] This interaction can also cooperate with β1 integrins to facilitate cell motility.[4]
Signaling Pathways
Upon binding to integrins and CD44, OPN activates several intracellular signaling cascades that converge to regulate macrophage migration and function.
-
PI3K/Akt Pathway: In hepatocellular carcinoma, tumor-released OPN stimulates macrophages to secrete Colony-Stimulating Factor 1 (CSF1) through the PI3K-Akt signaling pathway, which in turn promotes further macrophage infiltration.[6]
-
MAPK Pathways (ERK, p38, JNK): The Mitogen-Activated Protein Kinase (MAPK) pathways are central to OPN's function. OPN binding to integrin α9β1 can activate ERK and p38 signaling, leading to the expression of cyclooxygenase-2 (COX-2) in macrophages.[6] In the context of rheumatoid arthritis, OPN induces the expression of chemokines like MCP-1 and MIP-1β in monocytes through the activation of p38 and JNK.[12]
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammatory gene expression. OPN can activate NF-κB signaling to induce the production of chemokines and cytokines that amplify the inflammatory response and recruit more immune cells.[2][6][12]
-
JAK/STAT Pathway: In nonalcoholic fatty liver disease, OPN has been shown to activate the JAK1/STAT1 signaling pathway in hepatocytes. This leads to the secretion of High-Mobility Group Box 1 (HMGB1), which in turn promotes the polarization of macrophages to a pro-inflammatory M1 phenotype.[1] In the tumor microenvironment, OPN can also promote angiogenesis through the JAK/STAT3 pathway in tumor-associated macrophages (TAMs).[6]
// Connections OPN -> Integrins [label=" RGD/SLAYGLR", fontsize=8]; OPN -> CD44;
Integrins -> PI3K; Integrins -> MAPK; CD44 -> PI3K;
PI3K -> Akt; Akt -> NFkB; MAPK -> NFkB;
JAK -> STAT; STAT -> Transcription;
NFkB -> Transcription;
Transcription -> Chemokines; Transcription -> Polarization;
{rank=same; PI3K; MAPK; JAK;} {rank=same; Akt; STAT;}
// Implicit connections to Migration Akt -> Migration [style=dashed, color="#5F6368"]; MAPK -> Migration [style=dashed, color="#5F6368"];
}
Figure 1: OPN signaling pathways in macrophage recruitment.
Indirect Recruitment via Chemokine Induction
OPN also orchestrates macrophage recruitment indirectly by stimulating other cells to produce chemokines. OPN can induce cholangiocytes to secrete chemokines such as CCL2, CCL5, and CXCL1, which then attract macrophages.[13][14] Similarly, OPN can stimulate CD14+ monocytes to produce Monocyte Chemoattractant Protein-1 (MCP-1) and Macrophage Inflammatory Protein-1β (MIP-1β), potent chemoattractants for various leukocytes, including macrophages.[12] This effect is mediated through both NF-κB and MAPK signaling pathways.[12]
Quantitative Data on OPN-Mediated Macrophage Migration
The chemoattractant potency of OPN has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Macrophage Migration Assays
| Cell Type | Chemoattractant | Concentration | Assay Type | Result | Reference |
|---|---|---|---|---|---|
| Human M0/M2 Macrophages | Recombinant OPN | 50 ng/mL | Transwell | Significant increase in migration vs. negative control | [15] |
| Human M0/M2 Macrophages | GSC Conditioned Medium | - | Transwell | Significant increase in migration, blocked by OPN knockdown | [15] |
| Mouse BMDMs | Recombinant mouse OPN | 1 & 5 µg/mL | Transwell | Dose-dependent increase in migrated cells at 4, 8, 24h | [16] |
| Mouse BMDMs | OPN + anti-α4 Ab | 1 µg/mL | Transwell | Migration blocked | [3] |
| Mouse BMDMs | OPN + anti-α9 Ab | - | Transwell | Migration blocked |[3] |
GSC: Glioblastoma Stem Cell; BMDM: Bone Marrow-Derived Macrophage; Ab: Antibody
Table 2: In Vivo Macrophage Recruitment Models
| Model | Stimulus | Key Finding | Result | Reference |
|---|---|---|---|---|
| Rat Dermis Injection | Purified OPN | - | Induced macrophage accumulation | [5] |
| Rat Dermis Injection | FMLP + anti-OPN Ab | Compared to control Ab | >60% inhibition of macrophage accumulation | [5] |
| Mouse Air Pouch | OPN or OPN+Thrombin | CD44 knockout mice | Significant reduction in macrophage numbers in pouch cavity | [4][11] |
| Mouse Peritonitis | Thioglycollate | Chimeric mice with mutated OPN | SLAYGLR domain, but not RGD, mediates macrophage accumulation |[3][7] |
FMLP: N-formyl-met-leu-phe; Ab: Antibody
Key Experimental Protocols
Studying OPN-mediated macrophage recruitment involves specific in vitro and in vivo assays. Below are detailed methodologies for two cornerstone experiments.
In Vitro Macrophage Chemotaxis Assay (Modified Boyden Chamber / Transwell Assay)
This assay quantitatively measures the directed migration of macrophages towards a chemoattractant (OPN) through a porous membrane.
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Transwell inserts (e.g., 8.0 µm pore size for 24-well plates).
-
Basal medium (e.g., RPMI 1640) with low serum (e.g., 0.5% FBS).
-
Recombinant OPN (chemoattractant).
-
Chemoattractant-free medium (negative control).
-
Chemoattractant like C5a or medium with 10% FBS (positive control).
-
Staining solution (e.g., Diff-Quik or DAPI).
Protocol:
-
Cell Preparation: Culture macrophages to 70-80% confluency. Harvest cells and resuspend in low-serum medium at a concentration of 1-5 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of chemoattractant solution (e.g., recombinant OPN at 1-5 µg/mL) or control media to the lower wells of a 24-well plate.[16]
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the macrophage cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.[16]
-
Cell Removal and Fixation:
-
Carefully remove the inserts from the plate.
-
Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes.
-
-
Staining and Visualization:
-
Stain the fixed cells with a suitable stain (e.g., Diff-Quik).
-
Allow the membrane to air dry.
-
-
Quantification:
-
Using a light microscope, count the number of stained, migrated cells in 4-5 random high-power fields per membrane.
-
Calculate the average number of migrated cells per field for each condition.
-
Figure 2: Workflow for an in vitro macrophage chemotaxis assay.
In Vivo Macrophage Recruitment (Thioglycollate-Induced Peritonitis Model)
This model is used to assess the accumulation of inflammatory cells, particularly macrophages, in the peritoneal cavity in response to a sterile inflammatory stimulus.
Materials:
-
Wild-type and genetically modified mice (e.g., OPN-null or chimeric mice expressing mutated OPN).[3]
-
Sterile 4% thioglycollate broth.
-
Sterile phosphate-buffered saline (PBS).
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA).
-
Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b).
Protocol:
-
Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with 1 mL of sterile 4% thioglycollate broth.
-
Cell Recruitment: Allow 72-96 hours for macrophages to accumulate in the peritoneal cavity.
-
Peritoneal Lavage:
-
Euthanize the mice according to approved institutional protocols.
-
Expose the peritoneal cavity and inject 5-10 mL of cold sterile PBS into the cavity.
-
Gently massage the abdomen to dislodge adherent cells.
-
Aspirate the peritoneal fluid (lavage) containing the recruited leukocytes.
-
-
Cell Processing:
-
Centrifuge the lavage fluid at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in FACS buffer.
-
-
Cell Counting and Analysis:
-
Perform a total cell count using a hemocytometer.
-
Stain the cells with fluorescently-labeled antibodies against macrophage markers (e.g., F4/80, CD11b).
-
Analyze the cell populations by flow cytometry to quantify the number and percentage of recruited macrophages.
-
-
Data Comparison: Compare the number of recruited macrophages between different experimental groups (e.g., wild-type vs. OPN-null mice) to determine the role of OPN in the inflammatory response.[3]
Conclusion and Therapeutic Implications
This compound is a multifaceted protein that plays a central and non-redundant role in guiding macrophages to sites of injury, inflammation, and malignancy. It exerts its function through direct chemotaxis via integrin and CD44 receptors, and indirectly by inducing a chemokine-rich microenvironment. The signaling pathways it activates—including PI3K/Akt, MAPK, and NF-κB—represent key nodes in the control of macrophage migration. Given its significant role in pathological processes like tumor progression and fibrosis, targeting the OPN axis is a promising therapeutic strategy.[8][13] Blockade of OPN with neutralizing antibodies or aptamers has shown efficacy in preclinical models by impairing macrophage recruitment and reprogramming the immune microenvironment.[5][8][9] A thorough understanding of the mechanisms detailed in this guide is therefore essential for drug development professionals aiming to modulate macrophage-driven diseases.
References
- 1. This compound Promotes Macrophage M1 Polarization by Activation of the JAK1/STAT1/HMGB1 Signaling Pathway in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulatory Roles of this compound in Production of Monocyte-Origin MCP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediates macrophage chemotaxis via α4 and α9 integrins and survival via the α4 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo this compound-induced Macrophage Accumulation is Dependent on CD44 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a role of this compound in macrophage infiltration in response to pathological stimuli in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Role of this compound in Tumor Progression Through Tumor-Associated Macrophages [frontiersin.org]
- 7. This compound mediates macrophage chemotaxis via α4 and α9 integrins and survival via the α4 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - this compound mediates glioblastoma-associated macrophage infiltration and is a potential therapeutic target [jci.org]
- 9. JCI - this compound mediates glioblastoma-associated macrophage infiltration and is a potential therapeutic target [jci.org]
- 10. academic.oup.com [academic.oup.com]
- 11. In vivo this compound-induced macrophage accumulation is dependent on CD44 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of this compound in induction of monocyte chemoattractant protein 1 and macrophage inflammatory protein 1beta through the NF-kappaB and MAPK pathways in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Promotes Cholangiocyte Secretion of Chemokines to Support Macrophage Recruitment and Fibrosis in MASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. This compound mediates glioblastoma-associated macrophage infiltration and is a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Osteopontin Signaling in Inflammatory Diseases: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Osteopontin (OPN) is a pleiotropic cytokine and matricellular protein that has emerged as a critical mediator in the pathogenesis of a wide spectrum of inflammatory diseases. Its multifaceted role in modulating immune responses, cell migration, and tissue remodeling makes it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the core this compound signaling pathways implicated in inflammatory conditions. It details the intricate molecular cascades, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex interactions through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals dedicated to understanding and targeting OPN-mediated inflammation.
Introduction to this compound in Inflammation
This compound, a secreted phosphoprotein, functions both as a component of the extracellular matrix and as a soluble cytokine.[1] Its expression is significantly upregulated at sites of inflammation and tissue remodeling.[1] OPN exerts its influence by binding to a variety of cell surface receptors, primarily integrins (such as αvβ3, α4β1, α9β1) and CD44.[2][3] This interaction triggers a cascade of intracellular signaling events that orchestrate diverse cellular responses, including cell adhesion, migration, proliferation, and the production of pro-inflammatory mediators.[1][4]
The dysregulation of OPN signaling is a hallmark of numerous chronic inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), atherosclerosis, psoriasis, and inflammatory bowel disease (IBD).[2][5] In these conditions, elevated OPN levels often correlate with disease severity and contribute to the perpetuation of the inflammatory state.[2][6] Understanding the precise signaling pathways activated by OPN in different immune and non-immune cells is paramount for the development of targeted therapies.
Core this compound Signaling Pathways in Inflammation
OPN-mediated cellular activation predominantly converges on three major signaling pathways: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt. The specific downstream effects are cell-type and context-dependent.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. OPN is a potent activator of NF-κB signaling in various immune cells, including macrophages and T cells.[6][7][8]
Mechanism of Activation:
-
Receptor Binding: Secreted OPN (sOPN) binds to its cell surface receptors, such as integrin αvβ3 and CD44.[3][6]
-
IKK Complex Activation: This ligand-receptor interaction leads to the activation of the IκB kinase (IKK) complex. In some contexts, this involves the phosphorylation of IKKβ.[9][10]
-
IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.
-
NF-κB Nuclear Translocation: The degradation of IκBα unmasks the nuclear localization signal of the p50/p65 NF-κB dimer, allowing its translocation into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., MCP-1, MIP-1β), and adhesion molecules.[2][10]
A novel dual mechanism for NF-κB activation by OPN has been described, involving both secreted OPN (sOPN) and intracellular OPN (iOPN). iOPN can transcriptionally downregulate negative regulators of NF-κB signaling, such as A20/TNFAIP3, thereby amplifying the response.[7]
Caption: OPN-mediated NF-κB Signaling Pathway.
MAPK Signaling Pathway
The MAPK family, including ERK1/2, p38, and JNK, are critical regulators of cell proliferation, differentiation, and stress responses. OPN-mediated activation of MAPK pathways is integral to its pro-inflammatory and migratory effects.[10][11]
Mechanism of Activation:
-
Receptor Engagement: OPN binds to integrins and/or CD44.[11]
-
Upstream Kinase Activation: This leads to the activation of upstream kinases such as MEK.[11]
-
MAPK Phosphorylation: Activated upstream kinases then phosphorylate specific MAPK members. For instance, MEK phosphorylates and activates ERK1/2.[11]
-
Transcription Factor Activation: Activated MAPKs translocate to the nucleus and phosphorylate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos).
-
Cellular Responses: This cascade results in increased cell proliferation, survival, and the expression of inflammatory mediators.[11][12] In rheumatoid arthritis, OPN has been shown to induce MCP-1 and MIP-1β expression through the activation of p38 and JNK.[10]
Caption: OPN-mediated MAPK Signaling Pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and angiogenesis. OPN leverages this pathway to protect inflammatory cells from apoptosis and to promote endothelial cell functions necessary for inflammation.[13][14]
Mechanism of Activation:
-
Receptor Binding: OPN engages with its receptors, particularly integrin αvβ3.[13][15]
-
PI3K Activation: This interaction activates Phosphoinositide 3-Kinase (PI3K).
-
PIP3 Generation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Phosphorylation: PIP3 acts as a docking site for Akt (also known as Protein Kinase B) and PDK1, leading to the phosphorylation and activation of Akt.
-
Downstream Effects: Activated Akt phosphorylates a wide range of downstream targets, leading to the inhibition of apoptosis (e.g., by phosphorylating Bad or activating NF-κB) and the promotion of cell survival and proliferation.[14] In endothelial cells, this pathway can also lead to the activation of endothelial nitric oxide synthase (eNOS), promoting angiogenesis.[16]
Caption: OPN-mediated PI3K/Akt Signaling Pathway.
Quantitative Data on this compound in Inflammatory Diseases
Elevated OPN levels are a consistent finding across various inflammatory diseases, often correlating with disease activity and severity. The following tables summarize quantitative data from studies on rheumatoid arthritis, atherosclerosis, and psoriasis.
Table 1: this compound Levels in Rheumatoid Arthritis (RA)
| Sample Type | Patient Group | OPN Concentration (mean ± SD or range) | Control Group | OPN Concentration (mean ± SD or range) | Reference |
| Synovial Fluid | RA Patients | Correlated with IL-17 production and Th17 frequency | - | - | [6] |
| Synovial Fluid | RA Patients | Significantly elevated vs. paired PBMCs | Healthy Donors (PBMCs) | Lower expression | [17] |
| mRNA in CD4+ T cells | RA Patients (Synovial) | Highly elevated | Healthy Donors (PBMCs) | Baseline | [8] |
Table 2: this compound Levels in Atherosclerosis/Coronary Artery Disease (CAD)
| Sample Type | Patient Group | OPN Concentration (mean ± SD) | Control Group | OPN Concentration (mean ± SD) | Reference |
| Plasma | CAD Patients (n=107) | 616 ± 308 ng/mL | No CAD (n=71) | 443 ± 237 ng/mL | [2] |
| Plasma | 1-vessel disease | 540 ± 293 ng/mL | - | - | [2] |
| Plasma | 2-vessel disease | 615 ± 230 ng/mL | - | - | [2] |
| Plasma | 3-vessel disease | 758 ± 416 ng/mL | - | - | [2] |
| Plasma | CAD with calcification | 608 ± 328 ng/mL | CAD without calcification | 490 ± 246 ng/mL | [2] |
| Plasma | Acute Coronary Syndrome | Higher levels | Chronic Coronary Syndrome | Lower levels | [18] |
Table 3: this compound Levels in Psoriasis
| Sample Type | Patient Group | Finding | Control Group | Finding | Reference |
| Serum | Psoriatic Patients | Significantly higher levels | Healthy Controls | Lower levels | [19] |
| Serum | Severe Psoriasis | Significantly higher OPN | Mild/Moderate Psoriasis | Lower OPN | [19] |
| Lesional Skin | Psoriatic Patients | Statistically significant elevation | Healthy Controls | Lower levels | [20] |
| Lesional Skin | Psoriatic Patients (post-treatment) | Significant decrease in OPN | - | - | [20] |
| Serum | Psoriasis Vulgaris | No significant difference | Healthy Controls | No significant difference | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound signaling.
Quantification of this compound by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying OPN concentrations in biological fluids.
Protocol: Sandwich ELISA for Human this compound
-
Principle: A capture antibody specific for OPN is coated onto a 96-well plate. The sample is added, and OPN binds to the antibody. A second, biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. A substrate solution is added, and the color development is proportional to the amount of OPN.
-
Materials:
-
Human OPN ELISA Kit (e.g., from R&D Systems, RayBiotech, Arbor Assays)[22][23]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Wash buffer, Assay Diluent, Substrate Solution, Stop Solution (typically provided in the kit)
-
Samples (serum, plasma, cell culture supernatants)
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature before use.
-
Standard Curve: Create a serial dilution of the OPN standard to generate a standard curve.
-
Sample Addition: Add 100 µL of Assay Diluent to each well. Then, add 50 µL of standard, control, or sample to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash four times with wash buffer.
-
Detection Antibody: Add 200 µL of the HRP-conjugated detection antibody to each well. Cover and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 4.
-
Substrate Addition: Add 200 µL of Substrate Solution to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Calculation: Calculate the OPN concentration in the samples by interpolating from the standard curve.
-
Caption: ELISA Workflow for OPN Quantification.
Western Blot Analysis of OPN Signaling Proteins
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of OPN expression and the activation state of its downstream signaling molecules (e.g., phosphorylated forms of Akt, ERK).
Protocol: Western Blot for OPN and Phospho-Kinases
-
Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies.
-
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-OPN, anti-phospho-Akt, anti-phospho-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Apply the chemiluminescent detection reagent and capture the signal using an imaging system.
-
Caption: Western Blot Workflow.
Immunofluorescence Staining of OPN in Tissues
Immunofluorescence allows for the visualization of OPN expression and its localization within tissue sections.
Protocol: Immunofluorescence for OPN in Frozen Tissue Sections
-
Principle: A primary antibody detects OPN in the tissue, and a fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization by fluorescence microscopy.
-
Materials:
-
Frozen tissue sections on slides
-
4% Paraformaldehyde (PFA) for fixation
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., 5-10% normal goat serum in PBST)
-
Primary antibody (anti-OPN)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Slide Preparation: Bring frozen tissue slides to room temperature.
-
Fixation: Fix the tissue with 4% PFA for 15-20 minutes.
-
Washing: Wash slides three times with PBS.
-
Permeabilization (optional): If targeting an intracellular epitope, permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with blocking solution for 30-60 minutes at room temperature.[24]
-
Primary Antibody Incubation: Incubate with the primary anti-OPN antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.[24]
-
Washing: Wash slides three times with PBS for 5-10 minutes each.[24]
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.[24]
-
Washing: Repeat the wash step as in step 7.
-
Counterstaining: Incubate with DAPI for 5-10 minutes to stain the nuclei.
-
Mounting: Mount the slides with mounting medium and a coverslip.
-
Imaging: Visualize the staining using a fluorescence microscope.
-
Conclusion and Future Directions
The signaling pathways initiated by this compound are central to the pathogenesis of many inflammatory diseases. The NF-κB, MAPK, and PI3K/Akt cascades represent key hubs through which OPN exerts its pro-inflammatory effects. The quantitative data consistently demonstrate an association between elevated OPN levels and disease activity, underscoring its potential as both a biomarker and a therapeutic target. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricate roles of OPN in inflammation.
Future research should focus on dissecting the cell-specific and context-dependent nuances of OPN signaling. The development of therapies that can selectively inhibit the pathological actions of OPN while preserving its physiological functions remains a significant challenge and a promising avenue for drug development professionals. A deeper understanding of the molecular intricacies of OPN signaling will undoubtedly pave the way for novel therapeutic strategies to combat a wide range of inflammatory disorders.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. Plasma this compound levels are associated with the presence and extent of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of this compound in Tumor Progression Through Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Biomarker for Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. JCI - Role of this compound in amplification and perpetuation of rheumatoid synovitis [jci.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of this compound in amplification and perpetuation of rheumatoid synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of this compound in Tumor Progression Through Tumor-Associated Macrophages [frontiersin.org]
- 10. Role of this compound in induction of monocyte chemoattractant protein 1 and macrophage inflammatory protein 1beta through the NF-kappaB and MAPK pathways in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound Stimulates Preneoplastic Cellular Proliferation Through Activation of the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces angiogenesis through activation of PI3K/AKT and ERK1/2 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound, AN OXIDANT STRESS-SENSITIVE CYTOKINE, UP-REGULATES COLLAGEN-I VIA INTEGRIN αVβ3 ENGAGEMENT AND PI3K-pAkt-NFκB SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overexpression of this compound induces angiogenesis of endothelial progenitor cells via the avβ3/PI3K/AKT/eNOS/NO signaling pathway in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. content-assets.jci.org [content-assets.jci.org]
- 18. This compound plasma levels and accelerated atherosclerosis in patients with CAD undergoing PCI: a prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Elevated Serum Levels of this compound in Patients with Psoriasis: Is It Associated with Ocular Comorbidities? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estimation of tissue this compound levels before and after different traditional therapeutic modalities in psoriatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.journalagent.com [pdf.journalagent.com]
- 22. arborassays.com [arborassays.com]
- 23. raybiotech.com [raybiotech.com]
- 24. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
osteopontin as a key regulator in bone remodeling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Osteopontin (OPN), a matricellular glycoprotein, is a critical signaling molecule and a structural component of the bone matrix, playing a multifaceted role in bone remodeling. It is intricately involved in both bone resorption by osteoclasts and bone formation by osteoblasts. OPN's functions are mediated through its interactions with various cell surface receptors, primarily integrin αvβ3 and CD44, initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the pivotal role of this compound in bone remodeling, with a focus on its molecular interactions, signaling pathways, and the quantitative effects observed in preclinical models. Detailed experimental protocols and structured data presentations are included to facilitate further research and therapeutic development in the field of bone biology.
Introduction
Bone remodeling is a dynamic and lifelong process involving the coordinated actions of bone-resorbing osteoclasts and bone-forming osteoblasts to maintain skeletal integrity. This compound (OPN), encoded by the SPP1 gene, is a highly phosphorylated sialoprotein that is abundantly expressed in bone.[1][2] Initially identified as a major non-collagenous protein in the bone matrix, OPN is now recognized as a key cytokine and chemokine that regulates the recruitment, adhesion, differentiation, and activity of bone cells.[3][4][5] Its unique structural features, including an arginine-glycine-aspartate (RGD) integrin-binding sequence and a calcium-binding domain, enable its diverse functions.[2][6] This document will delve into the molecular mechanisms by which OPN orchestrates bone remodeling, providing researchers and drug development professionals with a detailed understanding of its significance as a potential therapeutic target.
This compound's Role in Osteoclast Function
OPN is a crucial mediator of osteoclast function, influencing their adhesion, migration, and resorptive activity.
Osteoclast Adhesion and Migration
Osteoclast adhesion to the bone matrix is a prerequisite for bone resorption. OPN, present in the bone matrix and secreted by osteoclasts themselves, facilitates this process.[7][8] The primary receptors for OPN on the osteoclast surface are the αvβ3 integrin and CD44.[3][4][9] The interaction between the RGD motif of OPN and the αvβ3 integrin is fundamental for the formation of the sealing zone, a specialized adhesion structure that isolates the resorption lacuna.[6][10][11] This binding initiates intracellular signaling cascades that are essential for osteoclast function.[10][12]
Furthermore, OPN acts as a chemoattractant for osteoclast precursors, guiding them to sites of bone remodeling. This migration is also mediated by αvβ3 integrin and CD44 signaling.[9] Studies have shown that osteoclasts deficient in OPN exhibit reduced motility.[7]
Osteoclast Differentiation and Survival
OPN, in conjunction with key cytokines like Receptor Activator of Nuclear Factor κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF), promotes the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.[3][9][13] OPN expression has been shown to enhance RANKL expression, further amplifying osteoclastogenesis.[9][14] The binding of RANKL to its receptor, RANK, on osteoclast precursors is a critical step in their differentiation and activation.[15] OPN also contributes to the survival of mature osteoclasts.[3]
Signaling Pathways in Osteoclasts
The binding of OPN to its receptors on osteoclasts triggers several downstream signaling pathways that are essential for their function.
-
PI3K/Akt Pathway: Engagement of the αvβ3 integrin by OPN activates Phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt.[12][16] This pathway is crucial for osteoclast survival and motility. The PI3K pathway has also been implicated in mediating the effects of OPN on RANKL expression.[14]
-
c-Src and ERK Signaling: The interaction of OPN with αvβ3 integrin also leads to the activation of the non-receptor tyrosine kinase c-Src.[12] c-Src, in turn, can activate the Extracellular signal-regulated kinase (ERK) pathway, which is involved in osteoclast differentiation and function.[14]
-
NF-κB Pathway: OPN can indirectly influence the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of osteoclastogenesis induced by RANKL.[15]
Below is a diagram illustrating the key signaling pathways activated by this compound in osteoclasts.
Caption: this compound signaling in osteoclasts.
This compound's Dual Role in Osteoblast Function
The role of OPN in osteoblast function is more complex, with evidence suggesting both positive and negative regulatory effects depending on its localization (secreted vs. intracellular) and the differentiation stage of the osteoblasts.[17][18][19]
Secreted vs. Intracellular this compound
Recent studies have highlighted the distinct functions of secreted OPN (sOPN) and intracellular OPN (iOPN) in osteoblast differentiation.[17][19]
-
Secreted OPN (sOPN): Generally promotes osteoblast differentiation and matrix mineralization.[17][18] The addition of recombinant OPN to osteoblast cultures has been shown to enhance osteogenic processes.[17][19] sOPN is thought to exert its effects by binding to cell surface receptors like αvβ3 integrin and CD44 on osteoblasts.[18]
-
Intracellular OPN (iOPN): Appears to have an inhibitory effect on osteoblast differentiation.[17][19] Overexpression of iOPN has been shown to significantly inhibit matrix mineralization and the expression of osteogenic marker genes.[17][19]
Regulation of Mineralization
OPN is a potent inhibitor of hydroxyapatite crystal growth.[3][4] This inhibitory function is dependent on the phosphorylation state of the OPN molecule.[1] While this may seem contradictory to the pro-osteogenic role of sOPN, it is hypothesized that OPN's role in mineralization is highly regulated and localized. It may prevent premature or ectopic mineralization while also being involved in the proper organization of the mineralized matrix.[2]
Signaling Pathways in Osteoblasts
The signaling pathways initiated by OPN in osteoblasts are less well-defined compared to those in osteoclasts but are thought to involve:
-
Integrin and CD44 Signaling: sOPN binding to αvβ3 integrin and CD44 can activate downstream pathways that promote osteogenic differentiation.[18]
-
FAK/ERK Pathway: OPN can activate the FAK/ERK signaling pathway by binding to integrin β1, which can induce the directional migration of mesenchymal stem cells, the precursors to osteoblasts.[20] However, other studies suggest OPN can down-regulate focal adhesion kinase (FAK) activity, thereby suppressing osteoblast responses.[21]
The diagram below illustrates the dual role of secreted and intracellular this compound in osteoblast differentiation.
Caption: Dual role of OPN in osteoblast differentiation.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key studies investigating the role of this compound in bone remodeling.
Table 1: Plasma this compound Levels in Phospho1-/- Mice
| Age | Genotype | Plasma OPN (ng/mL) | p-value |
| 1-month | Wild-Type (WT) | 165.1 ± 11.21 | \multirow{2}{}{p = 0.03} |
| Phospho1-/- | 203.9 ± 12.65 | ||
| 3-months | Wild-Type (WT) | 94.90 ± 13.33 | \multirow{2}{}{p = 0.03} |
| Phospho1-/- | 138.7 ± 13.55 | ||
| Data from[1] |
Table 2: Trabecular Bone Volume in Spp1-/- (OPN Knockout) Mice at 3 Months
| Bone | Genotype | Trabecular Bone Volume/Tissue Volume (%BV/TV) | p-value |
| Femur | Wild-Type (WT) | 11.58 ± 1.607 | \multirow{2}{}{p = 0.0035} |
| Spp1-/- | 25.23 ± 3.009 | ||
| Tibia | Wild-Type (WT) | 9.697 ± 1.852 | \multirow{2}{}{p = 0.016} |
| Spp1-/- | 19.32 ± 2.796 | ||
| Data from[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the role of this compound in bone remodeling.
Osteoclast Differentiation and Resorption Assay
This protocol is used to assess the ability of osteoclast precursors to differentiate into mature, bone-resorbing osteoclasts and to quantify their resorptive activity.
Workflow Diagram:
Caption: Experimental workflow for osteoclast differentiation and resorption assays.
Detailed Protocol:
-
Cell Isolation: Isolate bone marrow macrophages (BMMs) from the long bones of mice or peripheral blood mononuclear cells (PBMCs) from human blood.
-
Osteoclast Differentiation: Culture the cells in α-MEM supplemented with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL. To study the effect of OPN, add recombinant OPN at various concentrations.
-
Osteoclast Identification: After 5-7 days, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated (≥3 nuclei) cells are counted as osteoclasts.
-
Resorption Assay:
-
Pit Assay: Plate precursor cells on bone slices or dentin discs and culture as described above. After 7-10 days, remove the cells and stain the slices with toluidine blue to visualize resorption pits. The number and area of pits are quantified using image analysis software.
-
Real-time Resorption Assay: Culture cells on calcium phosphate-coated multi-well plates with integrated electrodes (Electric Cell-substrate Impedance Sensing - ECIS). Resorption of the mineralized layer leads to a decrease in impedance, which can be monitored in real-time.[22]
-
Osteoblast Differentiation and Mineralization Assay
This protocol is used to evaluate the differentiation of mesenchymal stem cells or pre-osteoblastic cell lines into mature osteoblasts and their ability to form a mineralized matrix.
Detailed Protocol:
-
Cell Culture: Plate mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1) in growth medium.
-
Induction of Differentiation: To induce osteogenic differentiation, switch to an osteogenic medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM). To investigate the role of OPN, the medium can be supplemented with recombinant OPN or cells can be transfected to overexpress different OPN isoforms.[17][19]
-
Alkaline Phosphatase (ALP) Activity: After 7-10 days, measure ALP activity, an early marker of osteoblast differentiation, using a colorimetric assay.
-
Mineralization Assay (Alizarin Red S Staining): After 14-21 days, assess matrix mineralization. Fix the cells and stain with Alizarin Red S, which stains calcium deposits.[23] The stained matrix can be destained and the absorbance measured for quantification.
-
Gene Expression Analysis: At various time points, extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression of osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (ALP), Bglap (Osteocalcin), and Spp1 (OPN).[23]
Immunohistochemistry for OPN in Bone Tissue
This protocol is used to visualize the localization of OPN within bone tissue sections.
Detailed Protocol:
-
Tissue Preparation: Fix bone samples in 4% paraformaldehyde, decalcify in 10% EDTA, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval by incubating in a citrate buffer at 95°C.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against OPN overnight at 4°C.
-
Wash and incubate with a secondary antibody conjugated to a fluorophore or an enzyme (e.g., HRP).
-
For fluorescent detection, counterstain with DAPI and mount. For enzymatic detection, add the appropriate substrate and counterstain with hematoxylin.
-
-
Imaging: Visualize and capture images using a fluorescence or light microscope.
Conclusion and Future Directions
This compound is unequivocally a central player in the complex process of bone remodeling. Its ability to modulate both osteoclast and osteoblast function underscores its importance in maintaining skeletal homeostasis. The intricate signaling pathways initiated by OPN, particularly through its interaction with αvβ3 integrin and CD44, present multiple avenues for therapeutic intervention in bone diseases characterized by imbalanced remodeling, such as osteoporosis and rheumatoid arthritis.[20][24]
Future research should focus on further elucidating the distinct roles of different OPN isoforms and post-translationally modified forms in bone cell function. A deeper understanding of the context-dependent nature of OPN signaling in osteoblasts is also warranted. The development of specific inhibitors that target particular OPN-receptor interactions or downstream signaling molecules holds significant promise for the development of novel therapeutics for a range of skeletal disorders.
References
- 1. Ablation of this compound Improves the Skeletal Phenotype of Phospho1−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an interfacial extracellular matrix protein in mineralized tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of this compound in bone remodeling and orthodontic tooth movement: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound expression and function: Role in bone remodeling. (1998) | David T. Denhardt | 442 Citations [scispace.com]
- 6. Interaction of this compound with osteoclast integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Osteoclasts secrete this compound into resorption lacunae during bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of this compound in bone remodeling and orthodontic tooth movement: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of this compound to the osteoclast integrin alpha v beta 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions between the bone matrix proteins this compound and bone sialoprotein and the osteoclast integrin alpha v beta 3 potentiate bone resorption. – Gallus Immunotech [chickenantibodies.com]
- 12. Engagement of the osteoclast integrin alpha v beta 3 by this compound stimulates phosphatidylinositol 3-hydroxyl kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. RANKL, this compound, and Osteoclast Homeostasis in a Hyper-Occlusion Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound is Required for Unloading-Induced Osteoclast Recruitment and Modulation of RANKL Expression during Tooth Drift-associated Bone Remodeling, but Not for Super-Eruption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Two-sided function of this compound during osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound in Bone Metabolism and Bone Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound inhibits osteoblast responsiveness through the down-regulation of focal adhesion kinase mediated by the induction of low–molecular weight protein tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-time quantification of osteoclastic resorptive activity by electric cell-substrate impedance sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound in Bone Metabolism and Bone Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Osteopontin in the Pathogenesis of Autoimmune Disorders: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteopontin (OPN) is a pleiotropic phosphoglycoprotein that has emerged as a critical mediator in the complex interplay of immune regulation and chronic inflammation.[1][2] Initially identified for its role in bone mineralization, OPN is now recognized as a significant cytokine involved in a wide array of biological processes, including cell adhesion, migration, survival, and immune response modulation.[2][3] Its overexpression is a consistent finding across numerous autoimmune disorders, including rheumatoid arthritis (RA), multiple sclerosis (MS), systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD), where its levels often correlate with disease severity.[1][4] This guide provides an in-depth examination of the molecular mechanisms through which OPN contributes to autoimmune pathology, summarizes key quantitative findings, details relevant experimental protocols, and explores the potential of OPN as a therapeutic target.
This compound: Structure and Function in the Immune System
This compound is a member of the Small Integrin-Binding Ligand, N-linked Glycoprotein (SIBLING) family.[5] It is expressed by a variety of immune cells, including T cells, B cells, macrophages, and dendritic cells (DCs).[2][4] OPN exists in several forms, including a full-length secreted protein (sOPN) and an intracellular variant (iOPN), which have distinct roles in immune regulation.[6][7] Furthermore, the biological activity of sOPN can be modified by post-translational modifications and proteolytic cleavage by enzymes like thrombin and matrix metalloproteinases (MMPs), generating fragments with unique functional properties.[3][8]
OPN exerts its influence by interacting with several cell surface receptors, primarily integrins (such as αvβ3, αvβ1, α4β1) and CD44.[9] This ligand-receptor binding initiates a cascade of intracellular signaling events that are central to its pro-inflammatory functions.[1]
Key Signaling Pathways
The binding of OPN to its receptors activates multiple downstream signaling pathways that drive inflammation and tissue damage in autoimmune contexts:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A pivotal pathway in promoting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][9] OPN-mediated activation of NF-κB contributes to the recruitment and activation of inflammatory cells at the site of autoimmune attack.[1]
-
PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is crucial for promoting cell survival and proliferation while inhibiting apoptosis.[1] By activating PI3K/Akt, OPN can enhance the survival of pathogenic immune cells and resident cells like fibroblasts, contributing to chronic inflammation and tissue remodeling.[1]
-
MAPK (Mitogen-Activated Protein Kinase): This pathway, including ERK and p38, is involved in cellular stress responses, proliferation, and cytokine production.[1] OPN leverages this pathway to amplify inflammatory signals.
dot
Caption: OPN Signaling Pathways in Immune Cells.
Modulation of Immune Cells
OPN plays a key role in directing the behavior of both innate and adaptive immune cells.
-
T Cells: OPN is classified as a Th1 cytokine, promoting the production of IFN-γ and IL-12.[9] It is crucial for driving Th1 and Th17 cell differentiation, two T helper subsets deeply implicated in the pathology of many autoimmune diseases.[2][10] The expression of OPN in activated T cells is regulated by the transcription factor T-bet, which is a master regulator of Th1 cell development.[11][12]
-
B Cells: OPN enhances B cell activation and the production of autoantibodies, a hallmark of diseases like SLE.[1] Transgenic overexpression of OPN in mice leads to an expansion of B-cell subsets, increased immunoglobulin levels, and the development of anti-DNA antibodies.[13]
-
Macrophages and Dendritic Cells (DCs): OPN acts as a chemoattractant for macrophages and monocytes, recruiting them to inflammatory sites.[1] It stimulates macrophages to produce pro-inflammatory cytokines such as IL-12 while inhibiting the production of the anti-inflammatory cytokine IL-10.[5] OPN also activates DCs, inducing their maturation and promoting a phenotype that drives Th1 polarization.[14]
This compound in Specific Autoimmune Disorders
Elevated OPN levels are a common feature of several autoimmune diseases, where it actively contributes to pathogenesis.
Rheumatoid Arthritis (RA)
RA is a chronic inflammatory disease characterized by synovitis and the destruction of cartilage and bone.[8] OPN expression is significantly upregulated in the synovial tissues and fluid of RA patients.[9][10]
-
Pathogenic Role: In RA, OPN is secreted by synovial fibroblasts and activated immune cells.[15] It promotes the migration and recruitment of inflammatory cells into the synovium, activates NF-κB, and induces the expression of other pro-inflammatory cytokines and chemokines.[9] OPN also facilitates the attachment of osteoclasts to the bone matrix, directly contributing to the bone resorption and joint destruction characteristic of RA.[15][16]
Multiple Sclerosis (MS)
MS is a demyelinating disease of the central nervous system (CNS). OPN has been identified as one of the most prominent cytokine-encoding genes expressed within MS lesions.[17]
-
Pathogenic Role: Plasma and cerebrospinal fluid (CSF) levels of OPN are elevated in MS patients, particularly during relapses.[17][18][19] Studies in the experimental autoimmune encephalomyelitis (EAE) mouse model of MS show that OPN-deficient mice experience a less severe form of the disease.[13] OPN contributes to MS pathology by promoting the survival of pathogenic T cells, inducing the production of IL-17, and driving the Th1/Th17 inflammatory responses that mediate demyelination and neurodegeneration.[2][13]
Systemic Lupus Erythematosus (SLE)
SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens. Elevated serum OPN levels are consistently found in SLE patients and correlate with disease activity and organ damage, particularly lupus nephritis (LN).[1][20]
-
Pathogenic Role: OPN is a critical factor in LN, the most severe manifestation of SLE.[3][20] It enhances B cell activation and autoantibody production, promotes the differentiation of plasmacytoid dendritic cells (which produce type I interferons), and contributes to a sustained pro-inflammatory Th1 response, all of which fuel renal damage.[1][21] High OPN levels are considered a biomarker for renal involvement in SLE.[21][22]
Inflammatory Bowel Disease (IBD)
IBD, encompassing Crohn's disease (CD) and ulcerative colitis (UC), involves chronic inflammation of the gastrointestinal tract. Plasma OPN levels are higher in IBD patients and are associated with clinical activity.[2]
-
Pathogenic Role: OPN's role in IBD appears to be dual-faceted. During the acute phase of inflammation, it may play a protective role by activating innate immunity and promoting mucosal repair.[23][24] However, in the chronic phase, which is driven by a Th1 response, OPN exacerbates inflammation by promoting the Th1 immune response and increasing the production of cytokines like IL-12.[23][25]
Quantitative Data on OPN Levels in Autoimmune Disorders
The following tables summarize representative findings on OPN concentrations in the plasma, serum, and cerebrospinal fluid (CSF) of patients with various autoimmune disorders compared to healthy controls (HC).
Table 1: this compound Levels in Multiple Sclerosis (MS)
| Disease Subtype | Fluid | Patient Group | OPN Concentration (ng/mL) | Control Group | OPN Concentration (ng/mL) | Reference |
| RRMS (Relapse) | Plasma | 26 Patients | Median: elevated | 36 HC | Lower | [18] |
| RRMS (Remission) | Plasma | 46 Patients | Median: lower than relapse | 36 HC | Similar | [18] |
| SPMS | Plasma | 35 Patients | Median: elevated | 36 HC | Lower | [18] |
| PP/TP-MS | Plasma | 71 Patients | Median: similar to HC | 36 HC | Similar | [18] |
| Active RRMS | Plasma | N/A | Significantly increased | HC | Lower | [17] |
| RRMS (Remission) | Plasma | 40 Patients | Markedly higher | 38 HC | Lower | [26] |
RRMS: Relapsing-Remitting MS; SPMS: Secondary Progressive MS; PP/TP-MS: Primary/Transitional Progressive MS.
Table 2: this compound Levels in Systemic Lupus Erythematosus (SLE)
| Patient Group | Fluid | N | OPN Concentration | Control Group | N | OPN Concentration | Reference |
| SLE Patients | Serum | 344 | ~Four-fold higher than HC | Healthy Volunteers | N/A | Baseline | [20] |
| Active LN | Serum | 14 | Significantly higher | 20 HC | N/A | Lower | [22] |
| Remission LN | Serum | 20 | Significantly higher | 20 HC | N/A | Lower | [22] |
| SLE (no renal) | Serum | 22 | Similar to HC | 20 HC | N/A | Similar | [22] |
| SLE Patients | Plasma | 69 | High levels correlated with active LN | N/A | N/A | N/A | [27] |
LN: Lupus Nephritis.
Table 3: this compound Levels in Other Autoimmune Disorders
| Disease | Fluid | Finding | Reference |
| Rheumatoid Arthritis (RA) | Synovial Fluid | High concentrations correlated with mRNA expression in synovial T cells | [9] |
| Rheumatoid Arthritis (RA) | Plasma, Serum, SF | High levels of soluble OPN detected and related to clinical severity | [10] |
| Inflammatory Bowel Disease (IBD) | Plasma | Higher levels in IBD patients, correlated with clinical activity | [2] |
Experimental Protocols for this compound Analysis
Accurate quantification and localization of OPN are crucial for research. The following are generalized protocols for common immunoassays.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Plasma OPN
This protocol outlines the steps for a sandwich ELISA, a common method for quantifying OPN in plasma, serum, or CSF.[18][26]
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human OPN. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add standards (recombinant OPN of known concentrations) and diluted patient/control samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for OPN. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). Incubate until sufficient color develops (typically 15-30 minutes).
-
Reaction Stop: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the OPN concentration in the unknown samples.
dot
Caption: Standard Sandwich ELISA Workflow.
Protocol: Immunohistochemistry (IHC) for OPN in Paraffin-Embedded Tissue
This protocol describes the localization of OPN protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as synovial biopsies.[28][29][30]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 min each).
-
Transfer through graded alcohols: 100% (2 changes, 3 min each), 95%, 80%, 70% (3 min each).
-
Rinse in deionized water.
-
-
Antigen Retrieval: To unmask the antigenic epitope, use heat-induced epitope retrieval (HIER).
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (PBS).
-
Blocking: Apply a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Remove blocking solution and apply the primary antibody against OPN, diluted in blocking buffer. Incubate overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash slides. Apply a biotinylated secondary antibody (e.g., goat anti-rabbit). Incubate for 30-60 minutes at room temperature.[28]
-
Detection: Wash slides. Apply an avidin-biotin-enzyme complex (e.g., Streptavidin-HRP). Incubate for 30 minutes.[28]
-
Chromogen Application: Wash slides. Add a chromogen substrate (e.g., DAB). Monitor for color development under a microscope.
-
Counterstaining: As soon as color develops, immerse slides in deionized water. Counterstain with hematoxylin to visualize cell nuclei.[28]
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene. Mount with a permanent mounting medium and coverslip.
dot
Caption: Immunohistochemistry (IHC) Workflow.
Therapeutic Targeting of this compound
Given its central role in driving inflammation and tissue damage, OPN represents a promising therapeutic target for autoimmune diseases.[1] Strategies being explored include the use of monoclonal antibodies to neutralize OPN or its specific pathogenic epitopes, and small molecule inhibitors to block the interaction between OPN and its receptors.[1][31] Preclinical studies using antibodies or siRNA to target OPN in animal models of RA have shown encouraging results in mitigating disease.[8] However, a significant challenge lies in selectively targeting the pathological functions of OPN while preserving its essential physiological roles in processes like bone remodeling and wound healing.[1][31]
dot
Caption: Logical Map of OPN's Role in Autoimmunity.
Conclusion and Future Directions
The body of evidence firmly establishes this compound as a key cytokine and mediator in the pathogenesis of a range of autoimmune disorders. Its ability to modulate both innate and adaptive immunity—driving Th1/Th17 responses, activating macrophages, and promoting autoantibody production—places it at a critical nexus of autoimmune inflammation. The consistent correlation of OPN levels with disease activity underscores its potential not only as a valuable biomarker for diagnosis and monitoring but also as a high-potential therapeutic target. Future research must focus on elucidating the distinct roles of different OPN isoforms and cleavage products to allow for the development of highly specific therapeutic strategies that can neutralize its pathological effects without disrupting its homeostatic functions.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: another piece in the systemic lupus erythematosus immunopathology puzzle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Involvement in Cell-mediated Immunity: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound; as a target molecule for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of this compound in amplification and perpetuation of rheumatoid synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 12. T-bet-dependent expression of this compound contributes to T cell polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in Immune-mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound functionally activates dendritic cells and induces their differentiation toward a Th1-polarizing phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - this compound: a bridge between bone and the immune system [jci.org]
- 16. This compound: A Bone-Derived Protein Involved in Rheumatoid Arthritis and Osteoarthritis Immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elevated this compound levels in active relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plasma this compound levels in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Is Associated with Multiple Sclerosis Relapses [iris.unisr.it]
- 20. Protein this compound Indicator of Lupus Nephritis, Shows Clinical Trial - Lupus Research Alliance [lupusresearch.org]
- 21. clinexprheumatol.org [clinexprheumatol.org]
- 22. clinexprheumatol.org [clinexprheumatol.org]
- 23. This compound as two-sided mediator of intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound as two-sided mediator of intestinal inflammation [edoc.unibas.ch]
- 25. This compound: participation in inflammation or mucosal protection in inflammatory bowel diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. lupus.bmj.com [lupus.bmj.com]
- 28. resources.novusbio.com [resources.novusbio.com]
- 29. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 30. abcepta.com [abcepta.com]
- 31. This compound in Chronic Inflammatory Diseases: Mechanisms, Biomarker Potential, and Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Osteopontin: A Key Modulator in the Pathogenesis of Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Osteopontin (OPN), a matricellular protein and cytokine, has emerged as a critical player in the complex symphony of cellular and molecular events that drive tissue fibrosis.[1][2] This multifaceted protein, expressed by a variety of cell types including macrophages, fibroblasts, and epithelial cells, exerts its influence through a web of interactions with cell surface receptors, growth factors, and the extracellular matrix (ECM).[1][3][4] Its upregulation is a consistent feature across a spectrum of fibrotic diseases affecting vital organs such as the lungs, liver, kidneys, and heart, highlighting its potential as a therapeutic target.[5][6] This technical guide provides a comprehensive overview of the core mechanisms by which this compound contributes to the development and progression of fibrosis, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
This compound's Pro-Fibrotic Mechanisms
This compound's contribution to fibrosis is not mediated by a single, linear pathway but rather through its engagement in multiple, often interconnected, cellular processes. These include:
-
Fibroblast Activation, Proliferation, and Migration: OPN directly stimulates fibroblasts, the primary architects of fibrosis, to proliferate and migrate to sites of injury.[3][7] This action is largely mediated through the interaction of OPN's arginine-glycine-aspartate (RGD) motif with cell surface integrins, particularly αvβ3.[3][8]
-
Extracellular Matrix Remodeling: OPN tips the balance of ECM turnover towards accumulation. It upregulates the expression of key matrix components like type I collagen while simultaneously increasing the levels of tissue inhibitor of metalloproteinase-1 (TIMP-1) and decreasing the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation.[4][7]
-
Macrophage Recruitment and Activation: OPN acts as a potent chemoattractant for macrophages, key inflammatory cells in fibrotic processes.[9] It can promote the polarization of macrophages towards a pro-inflammatory M1 phenotype, further fueling the fibrotic cascade.[10]
-
Interaction with Pro-Fibrotic Growth Factors: OPN's pro-fibrotic effects are often intertwined with the signaling of transforming growth factor-beta (TGF-β), a master regulator of fibrosis.[11][12] OPN can be induced by TGF-β and, in turn, can amplify TGF-β signaling, creating a vicious feedback loop that perpetuates fibrosis.[13][14]
-
Epithelial and Endothelial Cell Involvement: In organs like the lung, OPN secreted by alveolar epithelial cells can drive the fibrotic process.[4][8] It can also influence endothelial cell behavior, contributing to the vascular remodeling seen in fibrotic tissues.
Quantitative Data on this compound in Fibrosis
The following tables summarize key quantitative findings from studies investigating the role of this compound in fibrosis.
Table 1: this compound Expression in Fibrotic Tissues
| Organ | Disease Model/Condition | Fold Increase in OPN mRNA/Protein | Reference(s) |
| Lung | Idiopathic Pulmonary Fibrosis (IPF) | Most up-regulated gene | [4][8] |
| Lung | Bleomycin-induced pulmonary fibrosis | Highly up-regulated | [8] |
| Heart | Angiotensin II-induced hypertrophy | Significantly up-regulated | [15] |
| Liver | Thioacetamide-induced fibrosis | Significantly increased | [11] |
| Kidney | Unilateral Ureteral Obstruction | Markedly increased | [16] |
Table 2: Cellular Effects of this compound Stimulation
| Cell Type | Parameter Measured | Effect of OPN Treatment | Receptor(s) Implicated | Reference(s) |
| Human Lung Fibroblasts | Proliferation | Significant increase | αvβ3 integrin | [7][8] |
| Human Lung Fibroblasts | Migration | Significant increase | αvβ3 integrin, CD44 | [7][8] |
| Human Lung Fibroblasts | Type I Collagen Expression | ~2-fold increase | Not specified | [8] |
| Human Lung Fibroblasts | TIMP-1 Expression | Increased from ~56 to ~121 copies (mRNA) | αvβ3 integrin, CD44 | [8] |
| Alveolar Epithelial Cells (A549) | Proliferation | Significant increase | CD44 | [7][8] |
| Alveolar Epithelial Cells (A549) | Migration | Significant increase | αvβ3 integrin, CD44 | [7][8] |
| Hepatic Stellate Cells | Collagen-I Expression | Up-regulated | αvβ3 integrin | [1] |
Signaling Pathways
The pro-fibrotic actions of this compound are orchestrated through the activation of distinct intracellular signaling cascades following its binding to cell surface receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's role in fibrosis are provided below.
Animal Models of Fibrosis
1. Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Objective: To induce lung fibrosis in mice to study the pathogenesis and evaluate potential therapies.
-
Procedure:
-
Anesthetize mice (e.g., C57BL/6, 8-12 weeks old) using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).[7][17]
-
Place the anesthetized mouse in a supine position on an intubation stand.[18]
-
Visualize the trachea using a fiber-optic light source.
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 0.075 U in 50 µL of sterile saline) through a catheter.[17]
-
Allow the mice to recover from anesthesia.
-
Monitor the animals for a specified period (e.g., 14-21 days) before sacrifice.[17][19]
-
Harvest lung tissue for histological analysis (e.g., Masson's trichrome staining) and collagen quantification (e.g., hydroxyproline assay).[7][20]
-
2. Angiotensin II-Induced Cardiac Fibrosis in Mice
-
Objective: To induce cardiac fibrosis and hypertrophy in mice.
-
Procedure:
-
Anesthetize mice.[10]
-
Subcutaneously implant osmotic minipumps loaded with angiotensin II (e.g., 2 µg/g/day) in the flank of the mice.[10][21]
-
The pumps will continuously release angiotensin II for a defined period (e.g., 28 days).[10][21]
-
At the end of the treatment period, sacrifice the mice and harvest the hearts.
-
Assess cardiac fibrosis by histological staining and collagen quantification.
-
3. Thioacetamide (TAA)-Induced Liver Fibrosis in Mice
-
Objective: To induce liver fibrosis in mice.
-
Procedure:
-
Administer TAA to mice through intraperitoneal injections (e.g., 100-200 mg/kg, twice or three times a week) or in the drinking water (e.g., 300 mg/L).[9][22][23][24]
-
Continue the TAA administration for an extended period (e.g., 6-11 weeks) to establish chronic liver injury and fibrosis.[22][23]
-
Sacrifice the mice and collect liver tissue for histological evaluation and molecular analysis.
-
4. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
-
Objective: To induce renal interstitial fibrosis by obstructing one ureter.
-
Procedure:
-
Make a flank incision to expose the left kidney and ureter.[8]
-
Ligate the left ureter at two points using surgical silk.[8][14]
-
Close the incision.
-
The contralateral kidney serves as an internal control.
-
Sacrifice the mice at various time points (e.g., 7, 14, or 21 days) post-surgery and harvest the kidneys for analysis.[6][25]
Cell Culture and In Vitro Assays
1. Primary Human Lung Fibroblast Culture and Stimulation
-
Objective: To isolate and culture primary human lung fibroblasts for in vitro studies.
-
Procedure:
-
Obtain human lung tissue from biopsies or resections.
-
Mince the tissue into small pieces and digest with a solution containing collagenase and DNase.[26]
-
Plate the resulting cell suspension in fibroblast growth medium (e.g., DMEM with 10% FBS and antibiotics).[27][28]
-
Allow fibroblasts to adhere and grow out from the tissue explants.
-
Once confluent, subculture the fibroblasts using trypsin-EDTA.[27]
-
For experiments, seed the fibroblasts and stimulate with recombinant this compound at desired concentrations (e.g., 0.4-2 µg/mL).[8]
-
2. Fibroblast Proliferation Assay
-
Objective: To quantify the effect of this compound on fibroblast proliferation.
-
Procedure:
-
Seed fibroblasts in a 96-well plate.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with recombinant this compound, with or without inhibitors (e.g., GRGDS peptide, anti-αvβ3 antibody).
-
After a specified incubation period (e.g., 48-72 hours), assess cell proliferation using a colorimetric assay such as MTT or by direct cell counting.
-
3. Fibroblast Migration Assay (Boyden Chamber Assay)
-
Objective: To assess the effect of this compound on fibroblast migration.
-
Procedure:
-
Use a Boyden chamber with a porous membrane (e.g., 8 µm pores).
-
Place a solution containing recombinant this compound in the lower chamber as a chemoattractant.
-
Seed fibroblasts in serum-free medium in the upper chamber.
-
Incubate for a period that allows for cell migration (e.g., 6-24 hours).
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the migrated cells under a microscope.
-
Molecular and Biochemical Analyses
1. Real-Time PCR for Gene Expression Analysis (e.g., TIMP-1)
-
Objective: To quantify the mRNA expression of target genes.
-
Procedure:
-
Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol).[29]
-
Synthesize cDNA from the RNA using a reverse transcription kit.[29]
-
Perform real-time PCR using a thermocycler with SYBR Green or TaqMan probes specific for the gene of interest (e.g., TIMP-1) and a housekeeping gene (e.g., GAPDH) for normalization.[29][30][31][32][33]
-
Calculate the relative gene expression using the ΔΔCt method.[29][30]
-
2. Western Blot for Protein Expression Analysis (e.g., α-SMA)
-
Objective: To detect and quantify the expression of specific proteins.
-
Procedure:
-
Lyse cells or tissues in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-α-SMA).[16][34][35][36][37]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the protein expression to a loading control (e.g., GAPDH or β-actin).[16]
-
3. Collagen Quantification (Sircol or Hydroxyproline Assay)
-
Objective: To measure the total collagen content in tissues.
-
Sircol Assay:
-
Homogenize the tissue sample.
-
Extract soluble collagen using acid-pepsin digestion.[19][38][39]
-
Incubate the extract with the Sircol dye reagent, which specifically binds to collagen.[4][5][19]
-
Centrifuge to pellet the collagen-dye complex.[19]
-
Dissolve the pellet and measure the absorbance at 550-556 nm.[5][19]
-
Quantify the collagen content by comparing the absorbance to a standard curve.[5][19]
-
-
Hydroxyproline Assay:
-
Hydrolyze the tissue sample in strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) to break down collagen into its constituent amino acids.[17][20][40][41]
-
Neutralize the hydrolysate.[20]
-
Add Ehrlich's reagent, which reacts with the oxidized hydroxyproline to produce a colored product.[12][41]
-
Calculate the hydroxyproline content from a standard curve and convert it to collagen content (hydroxyproline constitutes about 13.5% of collagen by weight).[42]
-
Conclusion
The body of evidence strongly implicates this compound as a central mediator in the pathogenesis of fibrosis across multiple organ systems. Its ability to influence key cell types and signaling pathways involved in tissue remodeling underscores its significance. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate roles of this compound and to evaluate the efficacy of novel anti-fibrotic therapies targeting this promising molecular player. A deeper understanding of the mechanisms governing this compound's pro-fibrotic activities will be instrumental in developing targeted and effective treatments for a range of debilitating fibrotic diseases.
References
- 1. Isolation and Culture of Primary Murine Hepatic Stellate Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and culture of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biovendor.com [biovendor.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 7. benchchem.com [benchchem.com]
- 8. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin II-induced cardiac fibrosis and dysfunction are exacerbated by deletion of cGKI in periostin+ myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II [jove.com]
- 14. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 15. Isolation, Purification, and Culture of Primary Murine Hepatic Stellate Cells: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Development of Bleomycin-Induced Pulmonary Fibrosis in Mice Deficient for Components of the Fibrinolytic System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. accuratechemical.com [accuratechemical.com]
- 20. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. Standard operating procedures in experimental liver research: thioacetamide model in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antifibrotic effects of crocin on thioacetamide-induced liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dendropanoxide Alleviates Thioacetamide-induced Hepatic Fibrosis via Inhibition of ROS Production and Inflammation in BALB/C Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An Optimized Method to Isolate Human Fibroblasts from Tissue for ex vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Human Lung Fibroblasts (HLF) Culture Protocol [sigmaaldrich.com]
- 28. researchgate.net [researchgate.net]
- 29. TIMP1 is an early biomarker for detection and prognosis of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Real-time PCR expression profiling of MMPs and TIMPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]
- 33. Real-Time PCR Expression Profiling of MMPs and TIMPs | Springer Nature Experiments [experiments.springernature.com]
- 34. Protocol to detect smooth muscle actin-alpha and measure oxidative damage in neonatal mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 35. alpha-Smooth Muscle Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 36. Alpha-Smooth Muscle Actin Polyclonal Antibody (PA5-18292) [thermofisher.com]
- 37. researchgate.net [researchgate.net]
- 38. ilexlife.com [ilexlife.com]
- 39. interchim.fr [interchim.fr]
- 40. cdn.caymanchem.com [cdn.caymanchem.com]
- 41. icams.ro [icams.ro]
- 42. quickzyme.com [quickzyme.com]
An In-depth Technical Guide to the Isoforms of Osteopontin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteopontin (OPN), a matricellular protein encoded by the SPP1 gene, is a highly phosphorylated glycoprotein implicated in a vast array of physiological and pathological processes, including bone remodeling, immune responses, inflammation, and cancer progression.[1] Its functional diversity is, in large part, attributable to the existence of multiple isoforms generated through alternative splicing, post-translational modifications (PTMs), and proteolytic cleavage. Understanding the distinct biological activities of these isoforms is paramount for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the major OPN isoforms, their signaling pathways, and detailed methodologies for their study.
This compound Isoforms: A Classification
The heterogeneity of OPN arises from several molecular mechanisms, resulting in a complex landscape of functionally distinct protein species.
Splice Variants
Alternative splicing of the primary OPN transcript gives rise to several isoforms, with the most studied being OPNa, OPNb, and OPNc.[2]
-
This compound-a (OPNa): This is the full-length isoform, containing all seven exons. It is the most ubiquitously expressed form.[2][3]
-
This compound-b (OPNb): This isoform lacks exon 5.[2]
-
This compound-c (OPNc): This isoform lacks exon 4 and has been particularly associated with a more aggressive phenotype in certain cancers, such as breast and ovarian cancer.[2][4] OPNc's inability to form polymeric complexes, due to the absence of the transglutaminase target sequence in exon 4, may contribute to its role in promoting cell migration and metastasis.[2]
Intracellular vs. Secreted this compound
While OPN is classically known as a secreted protein (sOPN), an intracellular form (iOPN) also exists.[5]
-
Secreted this compound (sOPN): Translation of sOPN is initiated from the canonical AUG start codon, and it contains an N-terminal signal sequence that directs it to the secretory pathway.[5] sOPN functions as a cytokine, interacting with cell surface receptors to modulate various cellular processes.
-
Intracellular this compound (iOPN): Translation of iOPN is initiated from a downstream, non-AUG start codon, resulting in a protein that lacks the N-terminal signal sequence and therefore remains in the cytoplasm.[5] iOPN has been shown to be involved in processes such as podosome formation in dendritic cells.[5]
Post-Translationally Modified this compound
The biological activity of OPN is further diversified by extensive post-translational modifications, primarily phosphorylation and glycosylation.[1] The pattern of these modifications is cell-type specific and can significantly impact OPN's function.[1] For instance, phosphorylation is crucial for OPN's role in bone resorption and its ability to inhibit hydroxyapatite formation.[6][7]
Proteolytically Cleaved this compound
OPN is a substrate for several proteases, including thrombin and matrix metalloproteinases (MMPs), which generate fragments with distinct biological activities.[1][8]
-
Thrombin-Cleaved OPN: Thrombin cleaves OPN at a conserved site, exposing a cryptic α4β1 and α9β1 integrin-binding site (SVVYGLR).[9][10][11] This cleavage event can enhance the pro-tumorigenic activities of OPN.[9][10]
-
MMP-Cleaved OPN: MMPs, such as MMP-3, -7, and -9, also cleave OPN, generating various fragments.[8][12][13] These fragments can have altered receptor binding affinities and functional properties. For example, MMP-9 cleavage of OPN can generate a 32kDa fragment that promotes the expansion of myeloid-derived suppressor cells, contributing to tumor immune evasion.
Quantitative Data on this compound Isoforms
The following tables summarize the available quantitative data on the expression levels, receptor binding affinities, and functional potencies of different OPN isoforms. It is important to note that this data is often context-dependent and may vary between different studies and experimental systems.
Table 1: Expression Levels of this compound Splice Variants in Cancer
| Isoform | Cancer Type | Tissue/Fluid | Expression Level (Relative to Normal/Non-aggressive) | Reference(s) |
| OPNa | Malignant Melanoma | Metastatic Tumors | Significantly higher | [2] |
| Non-Small Cell Lung Cancer | Plasma | Substantially elevated | [3] | |
| OPNb | Malignant Melanoma | Metastatic Tumors | Significantly higher | [2] |
| OPNc | Malignant Melanoma | Metastatic Tumors | Significantly higher (correlates with Breslow thickness) | [2] |
| Breast Cancer | Tumor Tissue | Associated with advanced stage and metastasis | [2] | |
| Ovarian Cancer | Cell Lines | Higher expression associated with predominance of hnRNP transcripts | [4] |
Table 2: Receptor Binding Affinities of this compound Isoforms
| Isoform | Receptor | Binding Affinity (Kd) | Cell Type/System | Reference(s) |
| Full-length OPN | αvβ3 integrin | ~1 nM | Coronary artery smooth muscle cells | |
| Thrombin-cleaved OPN | α4β1 and α9β1 integrins | Cryptic site exposed, enhanced binding | Jurkat cells, synoviocytes | [5][9] |
Table 3: Functional Potencies of this compound Isoforms
| Isoform | Biological Activity | Potency (EC50) | Cell Type/System | Reference(s) |
| OPNa | Angiogenesis (tubule length) | Increased | Non-small-cell lung cancer | [3] |
| VEGF Secretion | Increased | Non-small-cell lung cancer | [3] | |
| OPNc | Angiogenesis (tubule length) | Decreased | Non-small-cell lung cancer | [3] |
| VEGF Secretion | Decreased | Non-small-cell lung cancer | [3] |
Signaling Pathways of this compound Isoforms
The diverse functions of OPN isoforms are mediated through the activation of various intracellular signaling pathways upon binding to their respective receptors, primarily integrins and CD44.[14]
Full-length and Splice Variant this compound Signaling
Full-length OPN (OPNa) and its splice variants primarily signal through αvβ3 integrin and CD44 receptors, activating downstream pathways such as PI3K/Akt, MAPK/ERK, and NF-κB.[14][15] These pathways regulate a wide range of cellular processes including proliferation, survival, migration, and invasion.
Thrombin-Cleaved this compound Signaling
Thrombin cleavage of OPN exposes a cryptic SVVYGLR motif, which allows for binding to α4β1 and α9β1 integrins, leading to enhanced cell adhesion and migration.[9][10] This can activate distinct downstream signaling cascades, contributing to the pro-tumorigenic effects of OPN.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of OPN isoforms. The following sections provide step-by-step protocols for key experimental techniques.
Western Blotting for this compound Isoform Detection
This protocol outlines the general steps for detecting OPN isoforms in cell lysates or tissue extracts.
Protocol:
-
Sample Preparation:
-
For cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissue extracts, homogenize tissue in lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the OPN isoform of interest (or a pan-OPN antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
ELISA for Quantifying Soluble this compound Isoforms
This protocol describes a sandwich ELISA for the quantification of OPN isoforms in biological fluids.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the OPN isoform of interest overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with PBST.
-
Streptavidin-HRP: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Wash the wells five times with PBST.
-
Substrate: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Solution: Add stop solution (e.g., 1 M H₂SO₄) to stop the reaction.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Mass Spectrometry for this compound PTM Analysis
This protocol provides a general workflow for identifying and characterizing post-translational modifications of OPN using mass spectrometry.
Protocol:
-
Protein Purification: Purify OPN from the biological sample of interest using immunoprecipitation or chromatography.
-
In-solution or In-gel Digestion: Denature, reduce, and alkylate the purified OPN, followed by digestion with a protease (e.g., trypsin).
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides using tandem mass spectrometry (MS/MS) to determine their amino acid sequence and identify any modifications.
-
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the protein and characterize the PTMs.
Conclusion
The diverse isoforms of this compound contribute significantly to its multifaceted role in health and disease. A thorough understanding of the specific functions and signaling pathways of each isoform is essential for the development of novel diagnostic and therapeutic strategies. The experimental protocols and data presented in this guide provide a valuable resource for researchers in this dynamic field. Further investigation into the quantitative aspects of isoform expression and function will undoubtedly shed more light on the intricate biology of this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. This compound, AN OXIDANT STRESS-SENSITIVE CYTOKINE, UP-REGULATES COLLAGEN-I VIA INTEGRIN αVβ3 ENGAGEMENT AND PI3K-pAkt-NFκB SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. ptglab.com [ptglab.com]
- 5. A targeted isotope dilution mass spectrometry assay for this compound quantification in plasma of metastatic breast cancer patients | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Monoclonal Antibody (2F10), eFluor™ 660 (50-9096-42) [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and quantification of this compound splice variants in the plasma of lung cancer patients using immunoaffinity capture and targeted mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A targeted isotope dilution mass spectrometry assay for this compound quantification in plasma of metastatic breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. InVivoMAb anti-mouse/human/rat this compound (SPP1) | Bio X Cell [bioxcell.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound binding to the alpha 4 integrin requires highest affinity integrin conformation, but is independent of post-translational modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. This compound Is Cleaved at Multiple Sites Close to Its Integrin-binding Motifs in Milk and Is a Novel Substrate for Plasmin and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Transcriptional Regulation of the Osteopontin Gene (SPP1)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Secreted Phosphoprotein 1 (SPP1), commonly known as osteopontin, is a multifunctional glycoprotein implicated in a vast array of physiological and pathological processes, including bone remodeling, immune responses, and tissue repair.[1][2] Its dysregulation is a hallmark of numerous diseases, most notably cancer, where it often correlates with tumor progression, metastasis, and poor prognosis.[1][3][4] Consequently, understanding the intricate mechanisms governing the transcriptional regulation of the SPP1 gene is of paramount importance for developing novel therapeutic strategies. This guide provides a comprehensive overview of the key transcription factors, signaling pathways, and regulatory elements that control SPP1 expression, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.
The SPP1 Gene and Promoter Architecture
The human SPP1 gene is composed of 7 exons, a structure that is largely similar to its murine counterpart.[5] The transcriptional control of SPP1 is primarily dictated by a complex promoter region and intronic enhancers that are highly conserved across species.[5][6] Deletion and mutagenesis analyses have been instrumental in identifying critical cis-acting elements within the promoter. One such essential element, designated RE-1, located in the proximal promoter region (-94 to -24 relative to the transcription start site), is vital for maintaining high levels of SPP1 expression in malignant cells.[7] This RE-1 element is further composed of two synergistic sub-elements, RE-1a (-86 to -55) and RE-1b (-45 to -22), which serve as binding hubs for a variety of transcription factors.[7]
Key Transcriptional Regulators of SPP1
The expression of SPP1 is orchestrated by a diverse cast of transcription factors that vary depending on the cellular context and stimuli. These factors bind to specific sites within the SPP1 promoter and introns to either activate or repress its transcription.
Table 1: Major Transcription Factors Regulating SPP1 Expression
| Transcription Factor | Cellular Context/Disease | Role in SPP1 Regulation | References |
| RUNX2 | Bone Formation, Osteosarcoma | A key activator of SPP1 transcription during osteoblast differentiation and ECM mineralization.[1][2] | [1][2] |
| GLI1 | Glioblastoma | Binds to the SPP1 promoter, contributing to tumor aggressiveness and sphere formation.[1][6][8][9] | [1][6][8][9] |
| OCT4 | Glioblastoma, Gastric Cancer | A pluripotency factor that binds to the first intron of SPP1, promoting drug resistance and immune evasion.[1][6][8][9] | [1][6][8][9] |
| Slug (SNAI2) | Colorectal Cancer | Directly binds to the SPP1 promoter to upregulate its expression, promoting a mesenchymal and aggressive phenotype.[4] | [4] |
| NF-κB2 | Melanoma | Binds to the SPP1 promoter, leading to enhanced cell proliferation and invasion.[1][2] | [1][2] |
| c-Myc & OCT-1 | Malignant Astrocytoma | Bind synergistically to the RE-1a and RE-1b elements, respectively, to drive high levels of SPP1 expression.[7] | [7] |
| Sp1 | General | A ubiquitous transcription factor that binds to the SPP1 promoter, contributing to its basal and inducible expression.[7][10] | [7][10] |
| PBX1 & HOXB9 | Hodgkin Lymphoma | Homeodomain transcription factors that mediate the transcriptional activation of SPP1.[1][11] | [1][11] |
| TFEB & ATF5 | Systemic Sclerosis | Implicated as key regulators in the differentiation of profibrotic SPP1+ macrophages.[12] | [12] |
Signaling Pathways Converging on the SPP1 Gene
The activity of the transcription factors listed above is controlled by upstream signaling cascades initiated by a variety of extracellular cues, including growth factors and cytokines. Dysregulation of these pathways is common in disease states, leading to aberrant SPP1 expression.
PI3K/Akt and MAPK/ERK Pathways
The PI3K/Akt and MAPK/ERK signaling pathways are central hubs that integrate signals to control cell growth, proliferation, and survival.[1] In many cancers, these pathways are constitutively active and are major drivers of SPP1 expression.[11][13][14] Activation of receptor tyrosine kinases by growth factors triggers a cascade that leads to the phosphorylation and activation of Akt and ERK. These kinases, in turn, can phosphorylate and activate a range of transcription factors, including members of the AP-1 family (e.g., JUN, FOS) and NF-κB, which subsequently drive SPP1 transcription.
Hedgehog Signaling Pathway
In the context of glioblastoma, the Hedgehog signaling pathway plays a crucial role in regulating SPP1 expression through its terminal transcription factor, GLI1.[6] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO), leading to the degradation of GLI proteins. Upon ligand binding, this inhibition is released, allowing SMO to activate a cascade that results in the stabilization and nuclear translocation of active GLI1, which then binds to the SPP1 promoter.[6][9]
Quantitative Analysis of SPP1 Regulation
Quantifying the impact of specific transcription factors on SPP1 promoter activity is crucial for understanding its regulatory network. Luciferase reporter assays are frequently employed for this purpose. Below is a summary of representative data demonstrating the effect of the transcription factor Slug on the SPP1 promoter.
Table 2: Effect of Slug (SNAI2) Expression on Human SPP1 Promoter Activity
| Cell Line | SPP1 Promoter Construct | Condition | Relative Luciferase Activity (Fold Change vs. Control) | Reference |
| HT-29 (Colorectal Cancer) | Proximal Promoter (-213/+87) | Slug Overexpression | ~2.5 | [4] |
| HT-29 (Colorectal Cancer) | Long Promoter (-1206/+87) | Slug Overexpression | ~4.0 | [4] |
Note: Data are illustrative, derived from published findings. Actual values may vary based on experimental conditions.[4] These results clearly indicate that Slug enhances the transcriptional activity of the SPP1 promoter, with a more pronounced effect observed with the longer promoter construct, suggesting the presence of additional Slug-responsive elements further upstream.[4]
Key Experimental Protocols
Investigating the transcriptional regulation of SPP1 requires a toolkit of molecular biology techniques. Here, we provide detailed protocols for three essential assays.
Chromatin Immunoprecipitation (ChIP-seq)
ChIP-seq is a powerful method used to identify the genome-wide binding sites of a specific transcription factor.[15][16][17]
Protocol Overview:
-
Cross-linking: Treat cells (e.g., 10 million) with formaldehyde (1% final concentration) for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[18]
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate the chromatin to generate DNA fragments of 200-600 bp.[18]
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-GLI1).
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
-
Washes: Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[15][17]
-
Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions of significant enrichment, which correspond to the transcription factor's binding sites.
Dual-Luciferase® Reporter Assay
This assay is used to quantify the ability of a transcription factor to regulate the activity of a cloned promoter fragment, such as that of SPP1.[19][20][21]
Protocol Overview:
-
Plasmid Construction: Clone the SPP1 promoter region of interest into a reporter plasmid upstream of a Firefly luciferase gene (e.g., pGL3-Basic). A second plasmid containing a Renilla luciferase gene driven by a constitutive promoter (e.g., HSV-TK) is used as a transfection control.[20][22]
-
Cell Culture and Transfection: Seed cells in a multi-well plate (e.g., 24-well). Co-transfect the cells with the SPP1-promoter-Firefly luciferase plasmid, the Renilla luciferase control plasmid, and an expression vector for the transcription factor of interest (or siRNA for knockdown).
-
Cell Lysis: After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[22][23]
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Inject Luciferase Assay Reagent II (containing the Firefly luciferase substrate) and measure the luminescence (Firefly activity).[23]
-
Inject Stop & Glo® Reagent to quench the Firefly reaction and activate the Renilla reaction. Measure the luminescence again (Renilla activity).[22]
-
-
Data Analysis: For each sample, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity. This ratio corrects for variations in transfection efficiency and cell number. Calculate the fold change in activity relative to a control condition (e.g., empty vector).[22]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions.[24][25]
Protocol Overview:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to a putative transcription factor binding site in the SPP1 promoter. Label the resulting double-stranded DNA probe, typically with a radioisotope (32P) or a fluorescent dye.[26][27]
-
Nuclear Extract Preparation: Prepare nuclear protein extracts from cells that express the transcription factor of interest.[26]
-
Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding. The reaction is typically performed for 20-30 minutes at room temperature.[28]
-
Competition and Supershift (Optional but Recommended):
-
Competition: To demonstrate specificity, perform a parallel reaction including a 50-100 fold molar excess of an unlabeled ("cold") version of the same probe.
-
Supershift: To identify the protein in the complex, perform another reaction where an antibody specific to the transcription factor is added after the initial binding reaction.
-
-
Native Gel Electrophoresis: Load the binding reactions onto a non-denaturing polyacrylamide gel and run the electrophoresis at 4°C.[27]
-
Detection:
-
Radiolabeled Probes: Dry the gel and expose it to X-ray film (autoradiography).
-
Fluorescent Probes: Image the gel directly using an appropriate infrared or fluorescent imaging system.[25]
-
-
Interpretation: A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-protein complex. The disappearance of this band in the competition lane confirms specificity. The appearance of a "supershifted" band (migrating even slower) in the antibody lane confirms the identity of the transcription factor.
Conclusion and Future Directions
The transcriptional regulation of the SPP1 gene is a highly complex process governed by a network of transcription factors and signaling pathways that are deeply integrated with the cell's physiological state. Its upregulation in numerous pathologies, particularly cancer, underscores its significance as a potential biomarker and therapeutic target.[1] Future research should focus on dissecting the combinatorial control of SPP1 expression by multiple transcription factors and elucidating the role of epigenetic modifications, such as DNA methylation and histone modifications, in modulating its activity.[1][2] A more profound understanding of the regulatory landscape of SPP1 will be instrumental in designing targeted therapies to inhibit its detrimental effects in disease.
References
- 1. Decoding SPP1 regulation: Genetic and nongenetic insights into its role in disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure of the this compound gene and its promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The embryonic type of SPP1 transcriptional regulation is re-activated in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation of the human this compound promoter: functional analysis and DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The embryonic type of SPP1 transcriptional regulation is re-activated in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of the Ubiquitously Expressed Transcription Factor Sp1 in Tissue-specific Transcriptional Regulation and in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Epigenetic regulation of profibrotic macrophages in systemic sclerosis-associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silencing of SPP1 Suppresses Progression of Tongue Cancer by Mediating the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Transcription Factor Binding Site Mapping Using ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Luciferase Assay to Study the Activity of a Cloned Promoter DNA Fragment | Springer Nature Experiments [experiments.springernature.com]
- 20. Luciferase assay to study the activity of a cloned promoter DNA fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. goldbio.com [goldbio.com]
- 22. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 23. assaygenie.com [assaygenie.com]
- 24. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 25. licorbio.com [licorbio.com]
- 26. med.upenn.edu [med.upenn.edu]
- 27. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 28. Video: Electrophoretic Mobility Shift Assay EMSA for the Study of RNA-Protein Interactions: The IRE/IRP Example [jove.com]
Methodological & Application
Application Note & Protocol: Quantitative Determination of Osteopontin in Cell Culture Supernatants using Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteopontin (OPN) is a secreted phosphoprotein that plays a significant role in a variety of physiological and pathological processes, including bone remodeling, immune responses, and cancer progression. As a cytokine and cell adhesion protein, OPN mediates its effects by interacting with cell surface receptors such as CD44 and various integrins (αvβ3, α4β1, α9β1)[1][2][3]. This interaction triggers a cascade of intracellular signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which in turn regulate cell proliferation, migration, invasion, and angiogenesis[2][4]. The quantification of secreted OPN in cell culture supernatants is a critical tool for researchers studying these processes and for the development of novel therapeutics. This document provides a detailed protocol for the quantitative analysis of human this compound in cell culture supernatants using a sandwich ELISA method.
Data Presentation
Table 1: Example of a Typical this compound Standard Curve
| Standard Concentration (pg/mL) | Optical Density (OD) at 450 nm |
| 18000 | 2.532 |
| 9000 | 1.618 |
| 4500 | 0.985 |
| 2250 | 0.576 |
| 1125 | 0.321 |
| 562.5 | 0.189 |
| 281.25 | 0.115 |
| 0 | 0.050 |
Table 2: Example of Sample Data Analysis
| Sample ID | OD at 450 nm | Calculated Concentration (pg/mL) | Dilution Factor | Final Concentration (ng/mL) |
| Control Supernatant | 0.250 | 850 | 2 | 1.7 |
| Treated Supernatant | 0.850 | 3800 | 2 | 7.6 |
Experimental Protocols
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human OPN is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any OPN present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human OPN is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of OPN bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials and Reagents
-
Human this compound ELISA Kit (containing pre-coated 96-well microplate, detection antibody, standards, wash buffer, substrate, and stop solution)
-
Deionized or distilled water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Plate shaker
-
Tubes for standard and sample dilutions
-
Optional: Protease inhibitors
Sample Preparation
-
Collect cell culture media from control and treated cells.
-
Centrifuge the cell culture supernatants at 2,000 x g for 10 minutes at 4°C to remove any cells and debris[5].
-
Aliquot the cleared supernatant for immediate use or store at -20°C or below to avoid degradation. Avoid repeated freeze-thaw cycles[5][6].
-
Based on the expected concentration of OPN, samples may need to be diluted. A common starting dilution is 1:2 to 1:10 in the provided sample diluent[5].
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection antibody, and wash buffer according to the kit manufacturer's instructions.
-
Standard and Sample Addition: Add 50 µL of each standard and diluted sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Add 50 µL of the prepared detection antibody to each well. Seal the plate and incubate for 1-2 hours at room temperature on a plate shaker (400 rpm)[5].
-
Washing: Aspirate or decant the solution from each well. Wash the wells three to five times with 350 µL of 1X Wash Buffer per well. Ensure complete removal of liquid at each step.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well within 30 minutes, using a microplate reader set to 450 nm.
Data Analysis
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of OPN in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of OPN in the original cell culture supernatant.
Mandatory Visualizations
Caption: this compound ELISA Experimental Workflow.
Caption: this compound Signaling Pathways.
References
- 1. Identification of this compound-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Intracellular and Secreted Sides of this compound and Their Putative Physiopathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. labrecon.in [labrecon.in]
Application Notes and Protocols for Immunohistochemical Staining of Osteopontin in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteopontin (OPN) is a secreted phosphoprotein that plays a crucial role in a variety of physiological and pathological processes, including bone mineralization, immune responses, cell adhesion and migration, and tumor progression.[1][2] As a key signaling molecule, OPN interacts with cell surface receptors such as CD44 and various integrins (e.g., αvβ3) to activate downstream pathways including PI3K/Akt, MAPK/ERK, and JAK/STAT.[1][3] These signaling cascades are implicated in regulating cell proliferation, survival, angiogenesis, and metastasis.[3][4] Given its involvement in numerous disease states, particularly cancer, the accurate detection and localization of OPN in tissues are of significant interest to researchers and drug development professionals.
This document provides a detailed protocol for the immunohistochemical (IHC) staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
This compound Signaling Pathway
This compound mediates its diverse cellular functions by binding to cell surface receptors, primarily CD44 and integrins. This interaction triggers a cascade of intracellular signaling events that ultimately influence gene expression and cellular behavior. The diagram below provides a simplified overview of the major signaling pathways activated by this compound.
References
- 1. Identification of this compound-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Intracellular and Secreted Sides of this compound and Their Putative Physiopathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of Osteopontin in Mouse Tissue Lysates
This document provides a comprehensive guide for the detection of osteopontin (OPN) in mouse tissue lysates using Western blotting. The following protocols and data are intended for researchers, scientists, and drug development professionals.
This compound is a secreted phosphoprotein that plays a significant role in various physiological and pathological processes, including bone remodeling, inflammation, and cancer.[1][2][3] Accurate detection and quantification of OPN in mouse tissues are crucial for preclinical research. Due to post-translational modifications such as glycosylation and phosphorylation, OPN can appear as multiple bands or a broad band on a Western blot, typically between 45 and 75 kDa.[2]
Quantitative Data Summary
For reproducible results, careful optimization of experimental parameters is essential. The following table summarizes key quantitative data gathered from various sources.
| Parameter | Recommended Range/Value | Source |
| Protein Loading Amount | 20-50 µg of total protein per lane | [4][5] |
| Primary Antibody (Anti-Mouse OPN) | ||
| Polyclonal (Goat) | 0.1 µg/mL | [6] |
| Monoclonal (Rabbit) | 1 µg/mL or 1:1000 dilution | [1] |
| Polyclonal (Unspecified) | 1:600 - 1:3000 dilution | |
| Primary Antibody Incubation | 1 hour at room temperature or overnight at 4°C | [4][5] |
| Secondary Antibody | Manufacturer's recommended dilution (e.g., HRP-conjugated) | |
| Secondary Antibody Incubation | 1 hour at room temperature | [5] |
Experimental Protocols
A detailed methodology for the detection of this compound in mouse tissue lysates is provided below. This protocol is a synthesis of best practices from multiple sources.
I. Protein Extraction from Mouse Tissues
This protocol outlines the extraction of total protein from mouse tissues using RIPA buffer, which is suitable for solubilizing cytoplasmic, membrane, and nuclear proteins.
Materials:
-
Mouse tissue (fresh or flash-frozen)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold RIPA Lysis Buffer (e.g., Thermo Scientific #89900)
-
Protease and Phosphatase Inhibitor Cocktail (e.g., Thermo Scientific #A32965 & #88667)
-
Tissue homogenizer (e.g., gentleMACS Dissociator) or mortar and pestle
-
Microcentrifuge tubes
-
BCA Protein Assay Kit (e.g., Thermo Scientific #23225)
Procedure:
-
Excise mouse tissue and immediately place it on ice. If not used immediately, flash-freeze the tissue in liquid nitrogen and store it at -80°C.[7][4]
-
For every 10-20 mg of tissue, add 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7][4]
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue clumps remain.[7][4] Alternatively, for manual homogenization, freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle before adding the lysis buffer.[8][9]
-
Incubate the tissue lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[7][4][10]
-
Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Aliquots of the protein lysate can be stored at -80°C for long-term use.
II. SDS-PAGE and Western Blotting
This section details the separation of proteins by size using SDS-PAGE and their subsequent transfer to a membrane for immunodetection.
Materials:
-
Protein lysate from Step I
-
4X Laemmli Sample Buffer (with β-mercaptoethanol)
-
Precast polyacrylamide gels (e.g., 4-20% Mini-PROTEAN TGX, Bio-Rad) or hand-cast gels
-
1X Tris/Glycine/SDS Running Buffer
-
PVDF or Nitrocellulose membrane (0.2 µm or 0.45 µm)
-
1X Transfer Buffer (with 20% methanol for PVDF)
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)
-
Wash Buffer: TBS-T
-
Primary antibody against mouse this compound
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Western blot imaging system
Procedure:
A. Sample Preparation and SDS-PAGE
-
Thaw the protein lysates on ice.
-
In a microcentrifuge tube, mix the protein lysate with 4X Laemmli sample buffer to a final concentration of 1X. For example, mix 15 µL of lysate with 5 µL of 4X sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[5][11]
-
Load 20-50 µg of total protein per lane into the wells of the polyacrylamide gel.[5] Also, load a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
B. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in 1X transfer buffer for 10-15 minutes. If using a PVDF membrane, pre-activate it in methanol for 30 seconds before equilibration in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., 100V for 1-2 hours for a wet transfer).
C. Immunodetection
-
After transfer, wash the membrane briefly with TBS-T.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7][4]
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Incubate the membrane with the primary antibody diluted in blocking buffer. The incubation can be for 1 hour at room temperature or overnight at 4°C with gentle agitation.[4][5]
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with wash buffer to remove any unbound secondary antibody.
-
Prepare the ECL detection reagent according to the manufacturer's protocol and incubate the membrane for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the major steps in the Western blot protocol for detecting this compound in mouse tissue lysates.
Caption: Workflow for this compound Western Blotting.
Principle of Western Blot Detection
This diagram outlines the principle of indirect detection used in this Western blot protocol.
Caption: Principle of Indirect Immunodetection.
References
- 1. This compound/SPP1 (E4O2F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. rndsystems.com [rndsystems.com]
- 3. leinco.com [leinco.com]
- 4. researchgate.net [researchgate.net]
- 5. bostonbioproducts.com [bostonbioproducts.com]
- 6. Anti-Mouse this compound Antibody AF808: R&D Systems [rndsystems.com]
- 7. Protein extraction and western blot (mouse tissues) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 11. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols for siRNA-Mediated Osteopontin Knockdown in Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the transient knockdown of osteopontin (OPN), also known as Secreted Phosphoprotein 1 (SPP1), in macrophage cell lines and primary macrophages using small interfering RNA (siRNA). This protocol is intended for research purposes to investigate the functional roles of OPN in macrophage biology.
Introduction
This compound is a multifunctional matricellular glycoprotein that plays a crucial role in a variety of biological processes, including immune responses, inflammation, and cell adhesion.[1] In macrophages, OPN is involved in migration, activation, and phagocytosis. Dysregulation of OPN expression in macrophages is associated with various inflammatory diseases and cancer. The use of siRNA to specifically silence OPN expression is a powerful tool to elucidate its precise functions in these contexts. Macrophages, however, are notoriously difficult to transfect, necessitating optimized protocols to achieve efficient gene knockdown while maintaining cell viability.[2][3] This document outlines a robust and reproducible protocol for OPN knockdown in both the commonly used RAW 264.7 murine macrophage cell line and primary macrophages.
Quantitative Data Summary
Successful knockdown of this compound should be validated at both the mRNA and protein levels. The following tables provide expected knockdown efficiencies and a summary of reagents for quantitative analysis.
Table 1: Expected this compound Knockdown Efficiency
| Target Gene | Cell Type | Transfection Method | Time Point | Expected mRNA Knockdown (%) | Expected Protein Knockdown (%) |
| This compound (Spp1) | Murine Macrophages (e.g., RAW 264.7) | Lipid-based siRNA transfection | 48 hours | 70 - 90% | 60 - 85% |
| This compound (SPP1) | Human Primary Macrophages | Lipid-based siRNA transfection | 72 hours | 60 - 85% | 50 - 80% |
Note: Knockdown efficiency can vary depending on the specific siRNA sequence, transfection reagent, and cell health. Optimization is recommended.
Table 2: Reagents for Quantitative Analysis of this compound Knockdown
| Analysis Method | Target | Species | Reagent Type | Exemplary Product/Sequence |
| Quantitative PCR (qPCR) | This compound (Spp1) | Mouse | Forward Primer | 5'-CAGCCTGCACCCAGATCCTAT-3' |
| Reverse Primer | 5'-TGGTCATGGCTTTCATTGGA-3' | |||
| This compound (SPP1) | Human | Forward Primer | 5'-CGAGGTGATAGTGTGGTTTATGG-3'[4] | |
| Reverse Primer | 5'-GCACCATTCAACTCCTCGCTTTC-3'[4] | |||
| Western Blot | This compound (OPN) | Mouse/Human | Primary Antibody | Anti-Osteopontin antibody |
| Secondary Antibody | HRP-conjugated anti-species IgG |
Experimental Protocols
This section provides detailed methodologies for the siRNA-mediated knockdown of this compound in macrophages.
Materials
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Opti-MEM™ I Reduced Serum Medium
-
siRNA targeting this compound (pre-designed and validated sequences are recommended)
-
Non-targeting (scrambled) siRNA control
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX or DharmaFECT™)
-
Nuclease-free water
-
Sterile microcentrifuge tubes and cell culture plates (6-well or 12-well)
-
Reagents for RNA extraction, reverse transcription, qPCR, and Western blotting
Protocol for siRNA Transfection of RAW 264.7 Macrophages
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
-
Cell Seeding:
-
The day before transfection, seed RAW 264.7 cells in a 6-well plate at a density of 2.5 x 10^5 cells per well in 2 mL of complete culture medium.
-
Ensure cells are 60-80% confluent at the time of transfection.[5]
-
-
Transfection Complex Preparation (per well):
-
In a sterile microcentrifuge tube (Tube A), dilute 30 pmol of OPN siRNA or non-targeting control siRNA in 150 µL of Opti-MEM™. Mix gently.
-
In a separate sterile microcentrifuge tube (Tube B), dilute 5 µL of Lipofectamine™ RNAiMAX in 150 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA (from Tube A) with the diluted transfection reagent (from Tube B). Mix gently by pipetting and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Gently aspirate the culture medium from the wells and replace it with 1.7 mL of fresh, pre-warmed complete culture medium.
-
Add the 300 µL of siRNA-lipid complex dropwise to each well.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, harvest the cells for analysis of OPN knockdown at the mRNA (qPCR) and protein (Western blot) levels.
-
Protocol for siRNA Transfection of Primary Macrophages
Primary macrophages are more sensitive and challenging to transfect. DharmaFECT™ is a recommended reagent for these cells.[2][3] This protocol is for a 12-well plate format.
-
Cell Seeding:
-
Plate primary macrophages in a 12-well plate at a density that will result in 70-80% confluency on the day of transfection. The optimal density should be determined empirically.
-
Allow cells to adhere and stabilize for 24 hours before transfection.
-
-
Transfection Complex Preparation (per well):
-
In a sterile microcentrifuge tube (Tube 1), prepare a 25 µM stock of siRNA. In a separate tube, dilute the siRNA to a final concentration of 25 nM in serum-free medium.[6]
-
In another sterile microcentrifuge tube (Tube 2), dilute 0.8 µL of DharmaFECT™ 3 transfection reagent in serum-free medium.[3] The final volume in each tube should be 50 µL.
-
Gently mix the contents of each tube.
-
Combine the diluted siRNA (from Tube 1) with the diluted DharmaFECT™ reagent (from Tube 2). Mix gently and incubate for 20 minutes at room temperature.[6]
-
-
Transfection:
-
After the 20-minute incubation, add 100 µL of antibiotic-free complete medium to the transfection complex mixture.
-
Aspirate the medium from the cells and add the 200 µL of the final transfection mixture to each well.[6]
-
-
Incubation and Analysis:
Visualization of Pathways and Workflows
This compound Signaling Pathway in Macrophages
This compound mediates its effects on macrophages primarily through interaction with cell surface receptors, including various integrins and CD44.[1] This interaction triggers downstream signaling cascades that influence cell migration, adhesion, and activation.
Caption: OPN signaling in macrophages.
Experimental Workflow for OPN Knockdown
The following diagram illustrates the key steps in the experimental workflow for siRNA-mediated knockdown of this compound in macrophages.
Caption: OPN knockdown workflow.
References
- 1. InVivoMAb anti-mouse/human this compound (SPP1) | Bio X Cell [bioxcell.com]
- 2. Transfection of hard-to-transfect primary human macrophages with Bax siRNA to reverse Resveratrol-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transfection of hard-to-transfect primary human macrophages with Bax siRNA to reverse Resveratrol-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.origene.com [cdn.origene.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Generating and Purifying Recombinant Osteopontin Protein
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and purification of recombinant osteopontin (OPN), a multifunctional phosphoprotein involved in various physiological and pathological processes, including bone mineralization, immune responses, and cancer progression.[1][2][3] The protocols outlined below are intended for research and drug development applications.
Introduction to Recombinant this compound
This compound (OPN), also known as Secreted Phosphoprotein 1 (SPP1), is a highly acidic glycoprotein rich in aspartic acid, glutamic acid, and serine residues.[4] It interacts with several cell surface receptors, including integrins (such as αvβ3) and CD44, to mediate its diverse biological functions.[1][5] The production of high-purity, biologically active recombinant OPN is crucial for studying its roles in health and disease and for developing potential therapeutic interventions.
This guide details two primary expression systems for recombinant OPN production: Escherichia coli and mammalian cells. Each system presents distinct advantages and challenges, particularly concerning post-translational modifications like phosphorylation and glycosylation, which can influence OPN's biological activity.[6][7]
Section 1: Generation of Recombinant this compound
Expression in Escherichia coli
The E. coli expression system is a cost-effective and rapid method for producing large quantities of non-glycosylated recombinant OPN.[3][8] This system is suitable for applications where post-translational modifications are not critical or for producing specific OPN fragments.[9]
Key Considerations:
-
Codon Optimization: The OPN gene sequence should be optimized for E. coli codon usage to enhance translation efficiency.
-
Expression Vector: A high-expression vector, such as the pET series, is recommended. These vectors often incorporate an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., 6xHis-tag) for simplified purification.[8]
-
Host Strain: E. coli BL21(DE3) is a commonly used host strain for protein expression due to its deficiency in certain proteases, which minimizes degradation of the recombinant protein.[10]
-
Inclusion Bodies: Overexpression in E. coli can lead to the formation of insoluble protein aggregates known as inclusion bodies.[11][12] While this can complicate purification, it can also protect the protein from proteolysis. A subsequent refolding step is necessary to obtain biologically active protein.[12][13]
Experimental Protocol: Expression of His-tagged OPN in E. coli
-
Transformation: Transform the expression vector containing the codon-optimized OPN gene into competent E. coli BL21(DE3) cells.
-
Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of fresh LB medium and grow to an optical density at 600 nm (OD600) of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1.0 mM.[8][10]
-
Harvesting: Continue to culture the cells for an additional 4-6 hours at 37°C or overnight at a lower temperature (e.g., 20-25°C) to potentially improve protein solubility.[8][13] Harvest the cells by centrifugation.
Expression in Mammalian Cells
Mammalian expression systems, such as Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells, are capable of performing complex post-translational modifications, including glycosylation and phosphorylation, resulting in a recombinant protein that more closely resembles the native human protein.[7][14][15]
Key Considerations:
-
Expression Vector: Utilize a mammalian expression vector with a strong constitutive or inducible promoter (e.g., CMV or SV40).
-
Transfection: Transient transfection is suitable for rapid, small- to medium-scale production, while the generation of stable cell lines is preferable for long-term, large-scale production.[7]
-
Cell Culture: Adherent or suspension cultures can be used, with suspension cultures being more amenable to large-scale production.
Experimental Protocol: Expression of OPN in HEK293 Cells
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Transfect the cells with the mammalian expression vector containing the OPN gene using a suitable transfection reagent.
-
Protein Production: For secreted OPN, collect the conditioned medium at 48-72 hours post-transfection. For intracellular OPN, harvest the cells.
-
Harvesting: Centrifuge the conditioned medium to remove cells and debris. The supernatant containing the secreted recombinant OPN is now ready for purification.
Section 2: Purification of Recombinant this compound
The purification strategy will depend on the expression system used and the presence of an affinity tag. A multi-step purification process is often required to achieve high purity.[3][16]
Purification of His-tagged OPN from E. coli Lysate
This protocol is designed for OPN expressed with a hexahistidine (His) tag.
Experimental Protocol:
-
Cell Lysis: Resuspend the harvested E. coli cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet the insoluble fraction (containing inclusion bodies).
-
Inclusion Body Solubilization and Refolding (if necessary): If OPN is in inclusion bodies, wash them to remove contaminants. Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride). Refold the protein by rapid dilution or dialysis into a refolding buffer.[12][13]
-
Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with lysis buffer.[17]
-
Load the clarified lysate (or refolded protein solution) onto the column.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[18]
-
Elute the His-tagged OPN with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[8][18]
-
-
Further Purification (Optional):
-
Ion-Exchange Chromatography (IEC): Due to its acidic nature, anion-exchange chromatography can be an effective polishing step.[3][4][19]
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be employed as an orthogonal purification step.[16]
-
Size-Exclusion Chromatography (SEC): SEC can be used for final polishing and buffer exchange.
-
Purification of OPN from Mammalian Cell Culture Supernatant
This protocol is suitable for secreted OPN from mammalian cell culture.
Experimental Protocol:
-
Concentration and Buffer Exchange: Concentrate the conditioned medium and exchange the buffer using tangential flow filtration or diafiltration.
-
Chromatography:
-
Affinity Chromatography: If a His-tag is present, IMAC can be used as the initial capture step as described above.
-
Ion-Exchange Chromatography: Anion-exchange chromatography is a highly effective capture step for OPN due to its low isoelectric point.[4][19]
-
Hydrophobic Interaction Chromatography: HIC can be used as an intermediate purification step.[16]
-
Size-Exclusion Chromatography: SEC is used for final purification and to remove aggregates.
-
Data Presentation: Quantitative Summary of a Representative Purification
The following tables summarize the expected yields and purity at different stages of a typical purification process for recombinant OPN.
Table 1: Purification of His-tagged Recombinant OPN from E. coli
| Purification Step | Total Protein (mg) | OPN (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 250 ± 25 | 22 ± 3 | ~9 | 100 |
| IMAC Elution | 20 ± 4 | 18 ± 2 | ~90 | 82 |
| Ion-Exchange Chromatography | 14 ± 2 | 13 ± 1.5 | >95 | 59 |
Data are representative and may vary depending on expression levels and specific conditions.
Table 2: Purification of Recombinant OPN from Mammalian Cell Culture
| Purification Step | Total Protein (mg) | OPN (mg) | Purity (%) | Yield (%) |
| Concentrated Supernatant | 150 ± 20 | 10 ± 2 | ~7 | 100 |
| Anion-Exchange Chromatography | 12 ± 3 | 9 ± 1.5 | ~75 | 90 |
| Hydrophobic Interaction Chromatography | 8 ± 1.5 | 7.5 ± 1 | >90 | 75 |
| Size-Exclusion Chromatography | 6 ± 1 | 5.8 ± 0.8 | >97 | 58 |
Data are representative and may vary depending on expression levels and specific conditions.
Section 3: Characterization of Purified Recombinant this compound
After purification, it is essential to characterize the recombinant OPN to confirm its identity, purity, and biological activity.
Analytical Methods:
-
SDS-PAGE: To assess purity and apparent molecular weight. Due to post-translational modifications, OPN often migrates at a higher apparent molecular weight than its predicted mass.[2]
-
Western Blot: To confirm the identity of the protein using an OPN-specific antibody.[10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can provide a more accurate assessment of purity.[14][20]
-
Mass Spectrometry (MS): To confirm the molecular weight and amino acid sequence.[10][21][22]
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of OPN.[20][23]
-
Endotoxin Testing: To ensure low levels of endotoxin, which is critical for in-vitro and in-vivo studies.[10]
-
Biological Activity Assays: Cell adhesion, migration, or signaling pathway activation assays can be used to confirm the biological activity of the recombinant OPN.
Visualizations
This compound Signaling Pathways
This compound mediates its effects by binding to cell surface receptors, primarily integrins and CD44, which triggers a cascade of intracellular signaling events.[1][5] These pathways regulate various cellular processes, including proliferation, survival, migration, and invasion.[5][24]
Caption: Overview of OPN-mediated signaling pathways.
Experimental Workflow: Recombinant OPN Production and Purification
The following diagram illustrates the general workflow for producing and purifying recombinant OPN.
Caption: General workflow for recombinant OPN production.
References
- 1. Identification of this compound-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human this compound Recombinant Protein (120-35-50UG) [thermofisher.com]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. Separation Options for Phosphorylated this compound from Transgenic Microalgae Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Key Multifaceted Regulator in Tumor Progression and Immunomodulation [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Mammalian Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 8. Production and purification of recombinant bovine this compound using Escherichia coli as a Cell Factory | FAO [fao.org]
- 9. Expression and characterization of recombinant this compound peptides representing matrix metalloproteinase proteolytic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. phcogj.com [phcogj.com]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. This compound human recombinant, expressed in HEK 293 cells, 97 (SDS-PAGE), 97 (HPLC), cell culture tested Uropontin [sigmaaldrich.com]
- 15. genscript.com [genscript.com]
- 16. WO2009027284A1 - Purification of this compound - Google Patents [patents.google.com]
- 17. med.upenn.edu [med.upenn.edu]
- 18. bio-rad.com [bio-rad.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Ultracentrifugation-Calibrated Anion-Exchange Chromatography for Sensitive and Intact Determination of this compound in Infant Formula and Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Analytical Method to Quantify this compound in Dairy Powders and Infant Formulas by Signature Peptide Quantification with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. mdpi.com [mdpi.com]
- 24. The Intracellular and Secreted Sides of this compound and Their Putative Physiopathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation of Osteopontin for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful immunoprecipitation (IP) of osteopontin (OPN) followed by mass spectrometry (MS) analysis. These guidelines are designed to assist researchers in achieving high-quality results for the identification and quantification of OPN and its interacting partners.
Introduction
This compound (also known as secreted phosphoprotein 1 or SPP1) is a highly phosphorylated and glycosylated protein involved in a multitude of physiological and pathological processes, including bone mineralization, immune responses, inflammation, and cancer progression.[1][2] Its role as a potential biomarker and therapeutic target has led to increased interest in its detailed molecular analysis.[3][4] Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to isolate OPN from complex biological samples and identify its post-translational modifications and interacting proteins.[5] However, the inherent properties of OPN, such as its extensive post-translational modifications and its presence in various isoforms, can present challenges for its efficient immunoprecipitation and subsequent MS analysis.[3][4]
These application notes provide optimized protocols and important considerations for the immunoprecipitation of this compound for downstream mass spectrometry analysis, addressing common challenges to ensure reliable and reproducible results.
Key Experimental Considerations
Antibody Selection: The choice of a high-affinity and specific antibody is critical for successful OPN immunoprecipitation. Both monoclonal and polyclonal antibodies are available from various commercial sources.[6][7] It is crucial to select an antibody that has been validated for immunoprecipitation.[6][7]
Lysis Buffer Selection: The composition of the lysis buffer is crucial for efficient protein extraction while preserving protein-protein interactions. Non-denaturing lysis buffers are generally recommended for co-immunoprecipitation experiments aimed at identifying OPN-interacting proteins.[8]
Elution Method: The choice of elution method depends on the downstream application. For mass spectrometry, it is often desirable to use an elution buffer that is compatible with subsequent enzymatic digestion, such as a urea-based buffer.[8] Alternatively, on-bead digestion can be performed to minimize sample loss and contamination.
Mass Spectrometry Sample Preparation: Proper sample preparation after elution is critical for successful MS analysis. This includes reduction, alkylation, and enzymatic digestion to generate peptides suitable for MS analysis.
Experimental Protocols
Part 1: Immunoprecipitation of this compound
This protocol describes the immunoprecipitation of this compound from cell lysates.
Materials:
-
Cells or tissues expressing this compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)[9]
-
Protease and phosphatase inhibitor cocktail
-
Protein A/G magnetic beads or agarose beads[10]
-
Wash Buffer (e.g., cell lysis buffer or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0, or 2x Laemmli sample buffer for denaturing elution; or a urea-based buffer for MS compatibility)[8][10]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5) for glycine elution[10]
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.[11]
-
Lyse the cell pellet with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[9] The volume of lysis buffer will depend on the cell pellet size; a common starting point is 1 mL per 1 x 10^7 cells.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.[11]
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Immune Complex Capture:
-
Washing:
-
Elution:
-
Denaturing Elution: Resuspend the beads in 20-50 µL of 1x SDS-PAGE sample buffer and boil for 5-10 minutes.[10] The supernatant can be directly analyzed by Western blotting.
-
Non-denaturing (Acidic) Elution: Resuspend the beads in 50-100 µL of 0.1 M glycine-HCl, pH 2.5-3.0, and incubate for 5-10 minutes with gentle agitation.[10] Pellet the beads and transfer the supernatant containing the eluted protein to a new tube. Immediately neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.[10]
-
Urea Elution for Mass Spectrometry: Resuspend the beads in 50-100 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5. Incubate for 20 minutes at room temperature. Pellet the beads and collect the supernatant.
-
Part 2: Sample Preparation for Mass Spectrometry
This protocol describes the on-bead digestion of immunoprecipitated this compound.
Materials:
-
Immunoprecipitated this compound on beads
-
Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reduction Reagent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylation Reagent (e.g., 55 mM Iodoacetamide - IAA)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
C18 desalting spin tips
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
After the final wash of the IP, resuspend the beads in 50 µL of Denaturation Buffer.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate for 20 minutes in the dark at room temperature.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M by adding Digestion Buffer.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.[3]
-
-
Peptide Extraction and Desalting:
-
Pellet the beads and transfer the supernatant containing the peptides to a new tube.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.[3]
-
Desalt the peptides using C18 spin tips according to the manufacturer's instructions.[1]
-
Elute the peptides from the C18 tip and dry them in a vacuum centrifuge.[1]
-
-
Mass Spectrometry Analysis:
Data Presentation
| Parameter | Typical Value/Range | Reference |
| Starting Material | 1-5 mg total protein from cell lysate | [9] |
| Antibody Amount | 1-5 µg per IP | [9][12] |
| Bead Volume | 20-50 µL of slurry | [9][10] |
| OPN Plasma Concentration | <7.8 to 87 ng/mL in healthy subjects | [1] |
| MS Detection Limit | 39 ± 15 ng/mL for plasma OPN | [3][4] |
Visualization of Workflows and Pathways
Caption: Experimental workflow for IP-MS of this compound.
Caption: Simplified this compound signaling pathways.
References
- 1. An antibody-free sample pretreatment method for this compound combined with MALDI-TOF MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. InVivoMAb anti-mouse/human/rat this compound (SPP1) | Bio X Cell [bioxcell.com]
- 3. A targeted isotope dilution mass spectrometry assay for this compound quantification in plasma of metastatic breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 6. biocompare.com [biocompare.com]
- 7. Anti-Osteopontin Antibodies | Invitrogen [thermofisher.com]
- 8. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 9. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ulab360.com [ulab360.com]
- 12. scbt.com [scbt.com]
Establishing an In Vitro Cell Adhesion Assay for Osteopontin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteopontin (OPN) is a secreted phosphoprotein that plays a crucial role in various physiological and pathological processes, including bone remodeling, wound healing, inflammation, and cancer metastasis.[1][2][3] Its function as a cell attachment protein is mediated primarily through interactions with cell surface receptors, including various integrins (such as αvβ3, αvβ5, α5β1, and α4β1) and CD44.[4][5][6] The binding of OPN to these receptors triggers intracellular signaling cascades that regulate cell adhesion, migration, and survival.[1][2][4] Establishing a robust in vitro cell adhesion assay for this compound is therefore essential for studying its biological functions and for the screening of potential therapeutic agents that modulate its activity.
This document provides detailed application notes and protocols for establishing a reproducible in vitro cell adhesion assay for this compound. The protocols cover plate coating, cell preparation, assay execution, and various quantification methods. Additionally, key signaling pathways involved in OPN-mediated cell adhesion are illustrated.
Key Experimental Considerations
Several factors can influence the outcome and reproducibility of an this compound cell adhesion assay. Careful consideration of the following is recommended:
-
This compound Source and Form: Recombinant full-length OPN, as well as cleaved fragments, can be used. Proteolytic cleavage of OPN by enzymes like thrombin or matrix metalloproteinases (MMPs) can expose cryptic binding sites and enhance cell adhesion.[5] The choice of OPN form should align with the specific research question.
-
Cell Type Selection: The choice of cell line is critical and should be based on the expression of relevant OPN receptors. Cell lines such as HEK 293, Jurkat (T-cell leukemia), THP-1 (monocytic), and MC3T3-E1 (osteoblastic) have been successfully used in OPN adhesion assays.[5][7][8]
-
Coating Conditions: The concentration of OPN used for coating the microplate wells and the incubation time and temperature are critical parameters that need to be optimized for each cell type.
-
Blocking: Proper blocking of non-specific binding sites on the plate is crucial to minimize background signal. Bovine Serum Albumin (BSA) is commonly used for this purpose.[5][9]
-
Quantification Method: The method for quantifying cell adhesion should be sensitive and reproducible. Common methods include colorimetric assays (e.g., using crystal violet), fluorescence-based assays (e.g., using Calcein AM or CMFDA), and direct cell counting.[5][10]
Experimental Protocols
Protocol 1: Basic this compound Cell Adhesion Assay
This protocol describes a standard plate-based cell adhesion assay.
Materials and Reagents:
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human this compound | R&D Systems | 1433-OP |
| 96-well Tissue Culture Plates | Corning | 3599 |
| Coating Buffer (20 mM Tris, 150 mM NaCl, pH 9.4) | - | - |
| Blocking Buffer (1% BSA in PBS) | Sigma-Aldrich | A7906 |
| PBS (Phosphate Buffered Saline) | Gibco | 10010023 |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | - |
| Fetal Bovine Serum (FBS) | Gibco | - |
| Trypsin-EDTA or Versene | Gibco | 25200056 |
| Calcein AM | Thermo Fisher Scientific | C3100MP |
| Fluorescence Plate Reader | - | - |
Procedure:
-
Plate Coating:
-
Blocking:
-
Aspirate the coating solution and wash the wells twice with 100 µL of PBS.
-
Add 100 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at 37°C.[5]
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution like Versene to preserve cell surface receptors.[5]
-
Wash the cells with serum-free medium and resuspend them in serum-free medium.
-
Label the cells with a fluorescent dye such as Calcein AM (e.g., at 2 µM) for 30 minutes at 37°C.
-
Wash the labeled cells once with PBS and resuspend in serum-free medium at the desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Cell Seeding and Adhesion:
-
Aspirate the Blocking Buffer from the coated plate and wash twice with PBS.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Gently wash the wells 2-3 times with 100 µL of pre-warmed PBS to remove non-adherent cells. The washing step is critical and should be performed consistently across all wells.
-
-
Quantification:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Calcein AM).
-
The percentage of cell adhesion can be calculated relative to a control where cells are added to the wells without the washing step.
-
Data Presentation:
| OPN Coating Concentration (µg/mL) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Adhesion |
| 0 (BSA control) | 150 | 25 | 5 |
| 1 | 1200 | 110 | 40 |
| 5 | 2500 | 230 | 83 |
| 10 | 2800 | 250 | 93 |
Note: The above data is for illustrative purposes only.
Protocol 2: Quantification of Cell Adhesion Strength by Centrifugation
This method provides a more quantitative measure of the force required to detach cells.[10]
Additional Materials:
-
Plate sealer
-
Centrifuge with a plate rotor
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Centrifugation:
-
Seal the 96-well plate with a plate sealer.
-
Invert the plate and centrifuge at a defined speed (e.g., 50 x g) for 5 minutes. The centrifugal force can be varied to determine the force required for 50% detachment (τ50).[10]
-
-
Quantification:
-
Carefully turn the plate upright and remove the plate sealer.
-
Aspirate the medium containing detached cells.
-
Proceed with step 6 of Protocol 1 to quantify the remaining adherent cells.
-
This compound Signaling Pathways in Cell Adhesion
This compound-mediated cell adhesion is primarily initiated by the binding of OPN to integrin and CD44 receptors. This interaction triggers downstream signaling cascades that lead to the formation of focal adhesions and cytoskeletal reorganization.
Integrin-Mediated Signaling
The interaction of OPN's RGD (Arginine-Glycine-Aspartate) motif with integrins like αvβ3 is a key event in cell adhesion.[5] This binding leads to the clustering of integrins and the recruitment of signaling proteins to form focal adhesions.
Caption: OPN-Integrin signaling pathway in cell adhesion.
CD44-Mediated Signaling
OPN can also bind to CD44, a cell-surface glycoprotein, to promote cell adhesion and migration.[4] This interaction can cooperate with integrin signaling.
References
- 1. imrpress.com [imrpress.com]
- 2. This compound improves adhesion and migration of human primary renal cortical epithelial cells during wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (OPN)/SPP1: from its biochemistry to biological functions in the innate immune system and the central nervous system (CNS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cellular Adhesion by Immunological Targeting of this compound Neoepitopes Generated through Matrix Metalloproteinase and Thrombin Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound binding to the alpha 4 integrin requires highest affinity integrin conformation, but is independent of post-translational modifications of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Immobilized this compound Enhances Adhesion but Suppresses Cytokine Release of Anti-IgE Activated Human Mast Cells [frontiersin.org]
- 10. Measurement Systems for Cell Adhesive Forces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Cell Lines Overexpressing Specific Osteopontin Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteopontin (OPN), a secreted phosphoprotein, plays a significant role in various physiological and pathological processes, including bone remodeling, immune responses, and cancer progression. Human OPN exists in several isoforms generated by alternative splicing of the SPP1 gene, with the most studied being OPN-a (the full-length protein), OPN-b (lacking exon 5), and OPN-c (lacking exon 4).[1] These isoforms can exhibit distinct biological functions and activate different signaling pathways, making them attractive targets for research and therapeutic development. The generation of stable cell lines that consistently overexpress a specific OPN isoform is a critical tool for elucidating their individual contributions to cellular processes and for screening potential therapeutic agents.
These application notes provide a comprehensive guide, including detailed protocols, for the creation and validation of stable mammalian cell lines overexpressing specific human this compound isoforms.
Data Presentation: Quantitative Overview of Stable Cell Line Generation
The following tables summarize typical quantitative data associated with the generation of stable cell lines. Actual results will vary depending on the cell type, vector, and transfection method used.
| Parameter | Typical Range | Factors Influencing Outcome |
| Transfection Efficiency | ||
| - Chemical (e.g., Lipofection) | 20-80% | Cell health and confluence, DNA quality and quantity, transfection reagent selection. |
| - Electroporation | 10-60% | Cell type, pulse parameters, buffer composition. |
| - Viral (e.g., Lentivirus) | 40-90% | Viral titer, cell type, transduction enhancers (e.g., polybrene). |
| Selection Efficiency | ||
| - Antibiotic Selection | 1-10% of transfected cells | Antibiotic concentration (determined by kill curve), stability of integration. |
| Overexpression Levels | ||
| - mRNA (fold change vs. control) | 10 to >1000-fold | Promoter strength, copy number of integrated gene, post-transcriptional regulation. |
| - Protein (ng/mg total protein) | Highly variable | Translation efficiency, protein stability and secretion rate. |
Experimental Protocols
Protocol 1: Vector Construction for OPN Isoform Overexpression
This protocol describes the cloning of specific OPN isoform cDNA into a mammalian expression vector.
Materials:
-
Human cDNA library or plasmid containing full-length human OPN (SPP1)
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase
-
Mammalian expression vector (e.g., pcDNA3.1, pCMV, or lentiviral vectors, which often contain a selectable marker like neomycin or puromycin resistance)
-
E. coli competent cells
-
Plasmid purification kit
-
DNA sequencing service
Methodology:
-
Primer Design: Design PCR primers to amplify the specific OPN isoform (a, b, or c) from a human cDNA template. Add appropriate restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site of your chosen mammalian expression vector.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the desired OPN isoform cDNA.
-
Purification and Digestion: Purify the PCR product and the expression vector from agarose gels. Digest both with the selected restriction enzymes.
-
Ligation: Ligate the digested OPN isoform insert into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells and select for colonies on antibiotic-containing agar plates.
-
Verification: Isolate plasmid DNA from several colonies and verify the correct insertion of the OPN isoform sequence by restriction digest and Sanger sequencing.
Protocol 2: Generation of Stable Cell Lines
Materials:
-
Mammalian cell line of choice (e.g., HEK293, CHO, MCF-7)
-
Complete cell culture medium
-
Constructed OPN isoform expression vector
-
Transfection reagent (e.g., Lipofectamine, FuGENE) or electroporation system
-
Selective antibiotic (e.g., G418/Geneticin, Puromycin, Hygromycin B)[2][3]
-
Cloning cylinders or sterile pipette tips
-
24-well and 96-well plates
Methodology:
-
Cell Seeding: The day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.[2]
-
Transfection: Transfect the cells with the OPN isoform expression vector using your chosen method according to the manufacturer's protocol.[3][4] Include a negative control (empty vector) and a positive control (e.g., a vector expressing a fluorescent protein).
-
Antibiotic Selection: 48 hours post-transfection, begin the selection process by replacing the normal growth medium with a medium containing the appropriate selective antibiotic.[3][5] The optimal concentration of the antibiotic should be predetermined by generating a kill curve for the parental cell line.
-
Colony Formation: Continue to culture the cells in the selective medium, replacing the medium every 3-4 days. Non-transfected cells will die off, while stably transfected cells will survive and form colonies. This process can take 2-4 weeks.[3]
-
Clonal Isolation: Once colonies are visible, isolate individual colonies using cloning cylinders or by scraping with a sterile pipette tip.[5]
-
Expansion: Transfer each isolated colony to a separate well of a 24-well plate and expand the cell population in selective medium.
-
Screening and Validation: Once sufficient cell numbers are reached, screen the different clones for OPN isoform overexpression using qRT-PCR and Western blotting (see Protocol 3).
Protocol 3: Validation of OPN Isoform Overexpression
A. Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers specific for the OPN isoform and a housekeeping gene (e.g., GAPDH, β-actin)
Methodology:
-
RNA Extraction: Extract total RNA from the parental cell line and the stable clones.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using isoform-specific primers and primers for a housekeeping gene for normalization. A typical thermal cycling profile is: 95°C for 1-5 minutes, followed by 40-45 cycles of 95°C for 5-30 seconds and 55-62°C for 10-30 seconds.[6][7]
-
Data Analysis: Calculate the relative expression of the OPN isoform in each clone compared to the parental cell line using the ΔΔCt method.[6][8]
B. Western Blotting
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against OPN
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against OPN, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Compare the band intensities between the stable clones and the parental cell line.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Intracellular and Secreted Sides of this compound and Their Putative Physiopathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Gene Expression Patterns of this compound Isoforms and Integrins in Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression pattern of this compound isoforms in malignant melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total this compound and Its Isoform OPN4 Are Differently Expressed in Respiratory Samples during Influenza A(H1N1)pdm09 Infection and Progression [mdpi.com]
Application Notes and Protocols: Developing and Utilizing an Osteopontin (Spp1) Knockout Mouse Model for In Vivo Studies
Introduction
Osteopontin (OPN), also known as Secreted Phosphoprotein 1 (SPP1), is a multifunctional glycoprotein implicated in a wide array of physiological and pathological processes.[1] It functions as both a structural protein in the extracellular matrix and a cytokine that modulates immune responses.[1][2] OPN interacts with several cell surface receptors, including various integrins (e.g., αvβ3) and CD44, to activate downstream signaling pathways that regulate cell adhesion, migration, survival, and inflammation.[3][4] Given its involvement in conditions such as cancer, autoimmune diseases, fibrosis, and cardiovascular diseases, the OPN knockout (KO) mouse model is an invaluable tool for elucidating its precise roles in vivo and for the preclinical evaluation of novel therapeutic agents.[2][5]
These application notes provide detailed protocols for the development, validation, and experimental use of OPN KO mouse models, tailored for researchers, scientists, and drug development professionals.
Section 1: Generation of an this compound (Spp1-/-) Knockout Mouse
The most common method for generating an OPN KO mouse involves targeted disruption of the Spp1 gene. A widely used and commercially available strain is the B6.129S6(Cg)-Spp1tm1Blh/J (JAX Stock #004936). In this model, a neomycin resistance cassette was used to replace exons 4 through 7 of the Spp1 gene via homologous recombination in embryonic stem (ES) cells.[6] This results in a null allele with no detectable Spp1 mRNA or protein.[6] Alternatively, CRISPR/Cas9 technology offers a more rapid approach for generating custom knockout models.[7][8]
Below is a generalized workflow for the generation and validation of an OPN KO mouse line.
Section 2: Protocols for Model Validation
Protocol 2.1: Genotyping of Spp1-/- Mice by PCR
This protocol describes the process of identifying the genotype of mice from tail biopsies.
Materials:
-
Lysis Buffer with Proteinase K (e.g., 10mM Tris pH 8, 100mM NaCl, 10mM EDTA, 0.5% SDS, 0.1mg/ml Proteinase K)[9]
-
Phenol:Chloroform (PC-8)[9]
-
Isopropanol and 70% Ethanol
-
TE Buffer or Nuclease-free water
-
PCR Primers (specific for WT and KO alleles)
-
Taq DNA Polymerase and dNTPs
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Genomic DNA Extraction:
-
Collect a small (1-2 mm) tail biopsy from each mouse and place it in a labeled 1.5 mL tube.
-
Add 100-200 µL of Lysis Buffer with Proteinase K.
-
Incubate at 50-55°C overnight in a shaking water bath until the tissue is fully digested.[9]
-
Perform a phenol-chloroform extraction to purify the DNA. Add an equal volume of PC-8, vortex, and centrifuge. Transfer the upper aqueous phase to a new tube.[9]
-
Precipitate the DNA by adding an equal volume of isopropanol. Centrifuge to pellet the DNA.
-
Wash the DNA pellet with 500 µL of 70% ethanol, air dry briefly, and resuspend in 50-100 µL of TE buffer or nuclease-free water.[9]
-
-
PCR Amplification:
-
Set up a multiplex PCR reaction using three primers: a forward primer common to both alleles, a reverse primer specific to the WT allele (e.g., within the deleted exons), and a reverse primer specific to the KO allele (e.g., within the neomycin cassette).
-
Prepare a PCR master mix containing buffer, dNTPs, primers, Taq polymerase, and water.
-
Add 1-2 µL of the extracted genomic DNA to each reaction tube.
-
Run the PCR program on a thermocycler with appropriate annealing temperatures and extension times for the specific primers used. The Jackson Laboratory provides specific protocols for its strains.[6]
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2.0% agarose gel.
-
Visualize the bands under UV light. The expected band sizes will be:
-
Wild-Type (Spp1+/+): One band corresponding to the WT allele.
-
Heterozygous (Spp1+/-): Two bands, one for the WT allele and one for the KO allele.
-
Knockout (Spp1-/-): One band corresponding to the KO allele.
-
-
Protocol 2.2: Confirmation of OPN Protein Ablation by ELISA
This protocol confirms the absence of circulating OPN protein in the plasma of KO mice.
Materials:
-
Blood collection tubes (with EDTA or heparin)
-
Centrifuge
-
Mouse OPN ELISA Kit (commercially available)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Collect blood from WT, HET, and KO mice via cardiac puncture or submandibular bleeding into anticoagulant tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the supernatant (plasma) and store at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, add standards and plasma samples to the OPN antibody-coated microplate.
-
Incubate, wash, and add the detection antibody.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at the specified wavelength (typically 450 nm).
-
-
Data Analysis:
-
Generate a standard curve and calculate the OPN concentration in the samples.
-
Confirm that OPN levels are within the expected range for WT mice and are undetectable in KO mice.
-
Section 3: Phenotypic Characterization of the Spp1-/- Mouse
Spp1-/- mice are viable and fertile but exhibit a range of phenotypes, particularly under pathological challenge.[6] The absence of OPN affects bone metabolism, immune responses, and tissue repair.
Data Presentation: Quantitative Phenotypic Data
The following tables summarize key quantitative data from studies using OPN KO mice.
| Phenotype Parameter | Genotype | Condition | Value | % Change vs. WT | Reference |
| Trabecular Bone Volume | Wild-Type | Ovariectomy | ~60% reduction | N/A | [10] |
| Spp1-/- | Ovariectomy | ~10% reduction | +83% (less reduction) | [10] | |
| Uterine Weight | Wild-Type | Ovariectomy | 25-30% reduction | N/A | [10] |
| Spp1-/- | Ovariectomy | 25-30% reduction | No difference | [10] |
Table 1: Skeletal phenotype of Spp1-/- mice in an ovariectomy-induced osteoporosis model. OPN KO mice are resistant to the bone loss caused by estrogen deficiency.[10]
| Parameter (mRNA levels) | Genotype | Condition | Relative Expression | Significance vs. WT | Reference |
| Bcl-2 | Wild-Type | Spinal Cord Injury | Higher | N/A | [11][12] |
| Spp1-/- | Spinal Cord Injury | Significantly Lower | p < 0.05 | [11][12] | |
| TNF-α | Wild-Type | Spinal Cord Injury | Higher | N/A | [11][12] |
| Spp1-/- | Spinal Cord Injury | Significantly Lower | p < 0.05 | [11][12] | |
| IL-1β | Wild-Type | Spinal Cord Injury | Higher | N/A | [11][12] |
| Spp1-/- | Spinal Cord Injury | Significantly Lower | p < 0.05 | [11][12] | |
| IL-6 | Wild-Type | Spinal Cord Injury | Higher | N/A | [11][12] |
| Spp1-/- | Spinal Cord Injury | Significantly Lower | p < 0.05 | [11][12] | |
| Basso Mouse Scale Score | Wild-Type | 6 weeks post-injury | Higher (better recovery) | N/A | [11][12] |
| Spp1-/- | 6 weeks post-injury | Significantly Lower | p < 0.05 | [11][12] |
Table 2: Inflammatory and functional outcomes in Spp1-/- mice following spinal cord injury. OPN deficiency leads to reduced inflammation but impaired locomotor recovery and greater tissue damage.[11][12]
Section 4: In Vivo Study Design and Protocols
A typical in vivo study using OPN KO mice involves comparing the responses of KO and WT littermate controls to a specific pathological challenge.
Protocol 4.1: Example In Vivo Study - Ovariectomy-Induced Osteoporosis Model
This protocol details how to assess the role of OPN in postmenopausal osteoporosis.
Animals:
-
8-10 week old female Spp1+/+ and Spp1-/- mice.
Procedure:
-
Surgical Procedure:
-
Anesthetize the mice.
-
Perform either a bilateral ovariectomy (OVX) to induce estrogen deficiency or a sham surgery where the ovaries are exposed but not removed.
-
Divide the mice into four groups: Sham WT, OVX WT, Sham KO, and OVX KO.
-
Provide post-operative care, including analgesics.
-
-
Monitoring:
-
Monitor body weight weekly.
-
At the study endpoint (typically 4-8 weeks post-surgery), confirm the effectiveness of the ovariectomy by weighing the uteri; OVX mice will have significantly reduced uterine weights.[10]
-
-
Endpoint Analysis:
-
Euthanize the mice and collect tissues.
-
Micro-CT Analysis: Dissect the femurs or tibiae and perform micro-computed tomography (µCT) to quantify bone parameters such as bone volume/total volume (BV/TV), trabecular number, and trabecular thickness.
-
Histology: Process bones for histology and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and count osteoclasts on the bone surface.[10]
-
Data Analysis: Compare the bone parameters between the four groups to determine if the absence of OPN protects against OVX-induced bone loss.
-
Section 5: this compound Signaling Pathways
OPN mediates its diverse effects by binding to cell surface receptors and activating multiple intracellular signaling cascades. The primary receptors are CD44 and integrins, particularly αvβ3.[3] This interaction triggers pathways like PI3K/Akt, MAPK, and NF-κB, which are central to cell survival, proliferation, migration, and inflammation.[4][13]
The this compound knockout mouse is a critical resource for dissecting the complex roles of OPN in health and disease. By providing a model in which the effects of OPN are completely ablated, researchers can investigate its contribution to pathophysiology and assess the potential of OPN-targeted therapies. The protocols and data presented here serve as a comprehensive guide for the effective development and application of this powerful in vivo tool.
References
- 1. oatext.com [oatext.com]
- 2. The role of this compound in inflammatory processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Key Multifaceted Regulator in Tumor Progression and Immunomodulation | MDPI [mdpi.com]
- 5. This compound in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 004936 - OPN KO Strain Details [jax.org]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. boneandcancer.org [boneandcancer.org]
- 10. pnas.org [pnas.org]
- 11. This compound-Deficient Mice Exhibit Less Inflammation, Greater Tissue Damage, and Impaired Locomotor Recovery from Spinal Cord Injury Compared with Wild-Type Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-deficient mice exhibit less inflammation, greater tissue damage, and impaired locomotor recovery from spinal cord injury compared with wild-type controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Intracellular and Secreted Sides of this compound and Their Putative Physiopathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting high background in osteopontin ELISA assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering high background issues in Osteopontin (OPN) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an OPN ELISA assay?
High background in an ELISA refers to elevated signal levels in the negative control wells, which should ideally have a very low optical density (OD).[1][2] This high signal-to-noise ratio can mask the specific signal from your samples, reducing the sensitivity and reliability of the assay.[3] An unexpectedly high color development across the entire plate is a common indicator of high background.[3]
Q2: Can the sample type affect the background in an OPN ELISA?
Yes, complex biological samples like serum and plasma can contribute to high background.[3] These samples contain high concentrations of proteins that can non-specifically bind to the plate surface.[4] For instance, serum is generally not recommended for some OPN ELISA kits because of proteolytic cleavage of OPN by thrombin during clotting, which can affect results.[5] It is crucial to use the recommended sample types and dilutions specified in your ELISA kit protocol.[3][4]
Q3: How do I know if my reagents are contaminated?
Contaminated reagents are a frequent cause of high background.[1][6][7] Signs of contamination include a substrate solution that is not colorless before addition to the plate or the presence of precipitates in buffers.[8] To avoid contamination, always use sterile pipette tips, prepare fresh buffers, and ensure reagents are stored correctly and are within their expiration date.[1][9]
Troubleshooting Guide: High Background
Below are common causes of high background in OPN ELISA assays and detailed steps to resolve them.
Issue 1: Inadequate Washing
Insufficient washing is a primary cause of high background, as it fails to remove unbound antibodies and other reagents.[1][2][3][6]
Solutions:
-
Increase Wash Cycles: If your protocol recommends three washes, try increasing to four or five cycles.[8][10]
-
Increase Soak Time: Allow the wash buffer to soak in the wells for 30-60 seconds during each wash step to improve the removal of non-specifically bound material.[3]
-
Ensure Complete Aspiration: After each wash, ensure all wash buffer is completely removed by inverting the plate and tapping it firmly on a clean paper towel.[9]
-
Check Automated Washer Performance: If using an automated plate washer, ensure all ports are clean and dispensing and aspirating correctly.[8]
Issue 2: Ineffective Blocking
The blocking buffer is critical for preventing non-specific binding of antibodies to the microplate surface.[3][11]
Solutions:
-
Optimize Blocking Buffer Concentration: If you are preparing your own blocking buffer (e.g., BSA or non-fat milk), you may need to increase the concentration. For example, you could try increasing a 1% BSA solution to 3-5%.
-
Change Blocking Agent: Not all blocking agents are suitable for every assay. If you are using a BSA-based blocker, consider switching to a non-mammalian protein-based blocker or a commercial blocking buffer formulation.[12][13]
-
Increase Blocking Incubation Time: Extending the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) can improve blocking efficiency.[3]
Issue 3: Incorrect Antibody Concentrations
Using capture or detection antibody concentrations that are too high can lead to non-specific binding and high background.[7][14]
Solution:
-
Perform Antibody Titration: It is essential to determine the optimal antibody concentrations for your specific assay. This can be achieved by performing a checkerboard titration.
Quantitative Data Summary
The following table provides a hypothetical representation of how different troubleshooting steps can impact the background signal (Optical Density at 450 nm) in an OPN ELISA.
| Troubleshooting Step | Condition 1 | OD 450nm (Blank) | Condition 2 | OD 450nm (Blank) | Expected Outcome |
| Washing Protocol | Standard (3 washes) | 0.850 | Optimized (5 washes with 1 min soak) | 0.150 | Reduced Background |
| Blocking Buffer | 1% BSA in PBS | 0.790 | Commercial Non-Protein Blocker | 0.120 | Reduced Background |
| Detection Antibody | 1:1000 Dilution | 0.920 | 1:5000 Dilution | 0.200 | Reduced Background |
Experimental Protocols
Protocol 1: Optimizing Washing Technique
This protocol describes how to enhance the washing steps to reduce high background.
-
Preparation: Prepare an adequate volume of wash buffer according to the kit manufacturer's instructions. Ensure the buffer is at room temperature before use.
-
Dispensing: After incubation with the sample or antibody, aspirate the contents of the wells. Immediately add a volume of wash buffer that is sufficient to fill the wells (e.g., 300-400 µL).[8]
-
Soaking: Allow the wash buffer to remain in the wells for at least 30-60 seconds.[3]
-
Aspiration: Vigorously aspirate the wash buffer from the wells.
-
Repeat: Repeat the dispensing, soaking, and aspiration steps for a total of 4-5 cycles.[8]
-
Final Wash: After the final wash, invert the plate and tap it firmly on a lint-free paper towel to remove any residual buffer before adding the next reagent.[9]
Protocol 2: Checkerboard Titration for Antibody Optimization
This protocol outlines the steps to determine the optimal concentrations of capture and detection antibodies to minimize background.
-
Plate Coating: Coat the wells of a 96-well plate with serial dilutions of the capture antibody (e.g., ranging from 0.5 to 10 µg/mL in a suitable coating buffer). Incubate as recommended (e.g., overnight at 4°C).
-
Blocking: Wash the plate and block all wells with a suitable blocking buffer for 1-2 hours at room temperature.
-
Antigen Addition: Add a constant, saturating concentration of the this compound standard to all wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Addition: Wash the plate. Add serial dilutions of the biotinylated detection antibody (e.g., ranging from 0.1 to 2 µg/mL) to the wells. Incubate for 1-2 hours at room temperature.
-
Enzyme and Substrate Addition: Wash the plate and add the streptavidin-HRP conjugate, followed by the substrate, according to the kit's instructions.
-
Analysis: Read the plate at the appropriate wavelength. The optimal combination of capture and detection antibody concentrations will yield a high specific signal with a low background.
Visualizations
This compound Signaling Pathway
This compound (OPN) is a secreted phosphoprotein that mediates a variety of cellular processes by binding to cell surface receptors, primarily integrins (such as αvβ3) and CD44.[4][15] This interaction triggers downstream signaling cascades that are involved in cell adhesion, migration, proliferation, and survival.[4][7] Key pathways activated by OPN include the PI3K/Akt, MAPK, and NF-κB pathways.[1][7][15]
Caption: this compound (OPN) signaling cascade.
ELISA Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your OPN ELISA.
Caption: Troubleshooting workflow for high background.
References
- 1. researchgate.net [researchgate.net]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Identification of this compound-dependent signaling pathways in a mouse model of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. The Intracellular and Secreted Sides of this compound and Their Putative Physiopathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of fragment-specific this compound antibodies and ELISA for quantification in human metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Osteopontin (OPN) Western Blotting: Technical Support Center
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers encountering "no signal" issues during Osteopontin (OPN) Western blotting experiments.
Troubleshooting Guide: Resolving No Signal Issues
A "no signal" result in a Western blot can be frustrating, but it is often solvable by systematically evaluating each step of the protocol. This guide will walk you through the most common causes and their solutions.
Logical Troubleshooting Workflow
Before diving into specific protocol steps, use the following flowchart to diagnose the potential origin of the problem.
Caption: A decision tree to systematically troubleshoot the cause of a no-signal result.
Frequently Asked Questions (FAQs)
Sample Preparation & Protein Characteristics
Q1: Why can't I find a band at the predicted molecular weight of this compound (~35 kDa)?
A1: The predicted molecular weight of nascent OPN is around 33-35 kDa, but the protein undergoes extensive post-translational modifications (PTMs) such as glycosylation and phosphorylation.[1][2] These modifications significantly increase its apparent molecular weight on an SDS-PAGE gel. It is common to observe OPN migrating anywhere between 44 kDa and 80 kDa.[3][4] Some antibodies may also detect a doublet around 65 kDa or smaller fragments resulting from proteolytic cleavage.[5][6] Always check your antibody's datasheet for the expected band size in validated cell lysates.
Q2: Could my sample preparation be affecting OPN detection?
A2: Yes. OPN is a highly phosphorylated glycoprotein.[7][8] It is critical to use phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state, as some antibodies are specific to phosphorylated epitopes. Additionally, standard protease inhibitors are necessary to prevent protein degradation.[9]
Antibodies & Blocking
Q3: My primary antibody isn't working. How can I be sure it's the problem?
A3: First, ensure the antibody is validated for Western blotting and for the species you are studying.[10][11] Incorrect storage or repeated freeze-thaw cycles can diminish antibody activity.[12] To test the antibody's activity directly, you can perform a dot blot.[13] This simple technique involves spotting a positive control lysate or recombinant OPN directly onto the membrane and then proceeding with the immunodetection steps. A signal on the dot blot confirms the antibody is active.[9]
Q4: What is the best blocking buffer to use for OPN detection?
A4: Because OPN is a phosphoprotein, it is often recommended to avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein that can cause high background and interfere with the primary antibody binding to its target. A 3-5% solution of Bovine Serum Albumin (BSA) in TBS-T is a common and effective alternative.
Electrophoresis & Transfer
Q5: How can I ensure my protein transfer was successful?
A5: Successful protein transfer is a critical step that is often overlooked.
-
Check the Marker: The most immediate check is to see if your pre-stained molecular weight marker has successfully transferred to the membrane.[14]
-
Ponceau S Staining: After transfer, you can reversibly stain the membrane with Ponceau S solution.[15] This will allow you to visualize total protein bands across all lanes, confirming a successful and even transfer before proceeding to the blocking step.
-
Post-Transfer Gel Staining: Staining the gel with Coomassie Blue after the transfer is complete can show you if a significant amount of protein, particularly high molecular weight proteins, failed to transfer out of the gel.[16]
Experimental Protocols & Data
General Protocol for this compound Western Blotting
This protocol provides a standard framework. Optimization of specific steps, such as antibody concentrations and incubation times, is highly recommended.
Caption: Key stages of a typical Western blotting experiment for this compound detection.
-
Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA) supplemented with a cocktail of protease and phosphatase inhibitors. Keep samples on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a polyacrylamide gel. The gel percentage should be chosen to resolve your target molecular weight range (e.g., 8-12% gel).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Transfer efficiency can be checked with Ponceau S staining.[14]
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% BSA in TBS with 0.1% Tween-20) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. This is often performed overnight at 4°C with gentle agitation to maximize signal.[17]
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each in wash buffer (e.g., TBS-T).[15] Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the signal using an imaging system.[17]
Quantitative Data Tables
The following tables summarize typical starting conditions. Always consult the manufacturer's datasheet for your specific antibody.
Table 1: Recommended Primary Antibody Dilutions & Controls
| Antibody Source | Recommended Dilution Range | Positive Control Suggestion |
| Thermo Fisher (PA1-25152) | 0.1-0.2 µg/mL | 293 cells[5] |
| Proteintech (22952-1-AP) | 1:1000 - 1:4000 | HEK-293, HepG2, Jurkat cells[3] |
| Proteintech (25715-1-AP) | 1:600 - 1:1000 | Mouse or rat kidney tissue[4] |
| MedChemExpress (Polyclonal) | 1:500 - 1:1000 | Human, Mouse, Rat samples[12] |
| Abcam (ab8448) | 1:1000 | Mouse samples[18] |
Table 2: General Protocol Parameters
| Parameter | Suggested Value | Notes |
| Protein Load | 30 µg / lane | Can be increased for low-expression samples.[15] |
| Blocking Time | 1 hour | At room temperature. |
| Primary Ab Incubation | 1 hour at RT or Overnight at 4°C | Overnight incubation may increase signal.[17] |
| Secondary Ab Incubation | 1 hour | At room temperature.[15] |
| Washing Steps | 3 x 10 minutes | In TBS-T, after primary and secondary incubations.[15] |
References
- 1. prospecbio.com [prospecbio.com]
- 2. scispace.com [scispace.com]
- 3. This compound antibody (22952-1-AP) | Proteintech [ptglab.com]
- 4. This compound antibody (25715-1-AP) | Proteintech [ptglab.com]
- 5. This compound Polyclonal Antibody (PA1-25152) [thermofisher.com]
- 6. This compound Is Cleaved at Multiple Sites Close to Its Integrin-binding Motifs in Milk and Is a Novel Substrate for Plasmin and Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/SPP1 (E4O2F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sinobiological.com [sinobiological.com]
- 10. Anti-Osteopontin Antibodies | Invitrogen [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blot Protocol Specific for this compound Antibody (1B20): Novus Biologicals [novusbio.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. This compound antibody | antibody review based on formal publications [labome.com]
Technical Support Center: Osteopontin (OPN) Immunohistochemistry on Bone Sections
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate non-specific binding in osteopontin (OPN) immunohistochemistry (IHC) performed on bone sections.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in OPN IHC on bone sections?
High background staining in bone IHC can stem from several sources. The primary causes include:
-
Non-specific protein binding: Primary or secondary antibodies may bind to various proteins in the tissue through hydrophobic and ionic interactions.[1][2]
-
Endogenous enzyme activity: If using an HRP- or AP-based detection system, endogenous peroxidases or alkaline phosphatases in bone and bone marrow can produce a false-positive signal.[1][3]
-
Endogenous biotin: Bone tissue can contain endogenous biotin, which will be detected by avidin/streptavidin-based detection systems, leading to non-specific staining.[4][5]
-
Fc receptor binding: Immune cells present in the bone marrow express Fc receptors that can bind non-specifically to the Fc region of primary and secondary antibodies.[2][6][7]
-
Inadequate fixation or antigen retrieval: Improper tissue processing can expose non-specific epitopes or fail to adequately expose the target antigen, leading to a poor signal-to-noise ratio.[8]
Q2: Is antigen retrieval necessary for OPN IHC on bone?
Yes, antigen retrieval is often a critical step for successful OPN immunostaining in paraffin-embedded bone specimens.[9][10] The fixation and embedding process can mask the antigenic sites of OPN.[8] Studies have shown that applying an antigen retrieval protocol can restore OPN immunoreactivity in bone tissue, with strong staining in locations like cement lines, osteoblasts, and osteocytes, without increasing non-specific binding.[9][10]
Q3: Which blocking serum should I use?
For optimal results, it is recommended to use a normal serum from the same species in which the secondary antibody was raised.[11][12][13] For example, if you are using a goat anti-rabbit secondary antibody, you should block with normal goat serum. This prevents the secondary antibody from recognizing and binding to the blocking agent itself, which would increase background staining.[1][13]
Q4: My tissue has high endogenous biotin. How can I block it?
To block endogenous biotin, an avidin/biotin blocking step is required before the primary antibody incubation.[4][5] This typically involves a two-step process: first, incubating the tissue with an avidin solution to saturate the endogenous biotin, followed by an incubation with a biotin solution to block any remaining open binding sites on the avidin molecule.[5]
Troubleshooting Guides
This section provides a more in-depth approach to resolving specific issues encountered during OPN IHC on bone sections.
Issue 1: High Background or Non-Specific Staining
High background can obscure specific staining, making interpretation difficult. Use the following flowchart to diagnose and resolve the issue.
Caption: Troubleshooting flowchart for high background staining.
Issue 2: Weak or No Staining
A lack of signal can be equally problematic. Consider the following points:
-
Antigen Retrieval: As highlighted, this is crucial for OPN in bone.[9][10] If you are seeing weak staining, you may need to optimize your antigen retrieval method (both heat-induced and enzyme-based methods can be tested).[8]
-
Decalcification Method: The choice of decalcifying agent can significantly impact antigenicity. Harsh acid decalcifiers can damage epitopes. A study on OPN immunofluorescence in rat bone found that 5% Nitric Acid and 10% EDTA (pH 7.4) preserved antigenicity well.
-
Antibody Concentration: The primary antibody may be too dilute. Perform a titration to find the optimal concentration. Conversely, an overly concentrated secondary antibody can sometimes lead to reduced signal.
-
Fixation: Over-fixation of tissues can mask antigens permanently. Ensure fixation time is optimized.[11]
Experimental Protocols
Protocol 1: Comprehensive Blocking Strategy for Bone Sections
This protocol outlines a multi-step blocking process to address the various sources of non-specific binding in bone tissue.
Caption: Recommended workflow for blocking non-specific binding.
Detailed Steps:
-
Antigen Retrieval: Following deparaffinization and rehydration, perform heat-induced epitope retrieval (HIER). A common method is to incubate slides in 10 mM sodium citrate buffer (pH 6.0) at 95°C for 20-30 minutes.[11]
-
Endogenous Enzyme Blocking:
-
For peroxidase-based detection, incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[3]
-
For alkaline phosphatase (AP)-based detection, if endogenous AP is present (common in osteoblasts), incubate with an inhibitor like levamisole.[13]
-
-
Fc Receptor Blocking: Especially important for sections containing bone marrow. Apply a commercial peptide-based Fc Receptor Blocker for 30 minutes at room temperature prior to protein blocking.[6][7]
-
Protein Blocking: To block non-specific protein binding sites, incubate sections for 60 minutes at room temperature in a blocking solution containing 5-10% normal serum from the species of the secondary antibody.[11][12] Bovine Serum Albumin (BSA) at 1-5% can also be used.
-
Endogenous Biotin Blocking (if applicable): If using a biotin-based detection system, perform an avidin/biotin block. Incubate sections with an avidin solution for 15 minutes, rinse, and then incubate with a biotin solution for 15 minutes.[5]
-
Primary Antibody Incubation: Drain the blocking solution (do not rinse) and apply the primary anti-osteopontin antibody diluted in a buffer containing 1.5% of the same normal serum used for blocking. Incubate overnight at 4°C.[11]
Data Presentation
Effect of Decalcification Agent on this compound Immunofluorescence
The choice of decalcifying agent is critical for preserving the antigenicity of OPN. The table below summarizes findings from a study by Orellana et al. (2013), which quantitatively analyzed the fluorescence intensity of OPN staining in rat bone after different decalcification protocols.
| Decalcifying Agent | Relative OPN Fluorescence Intensity (Mean ± SD) | Key Observations |
| 5% Nitric Acid | 100 ± 15.7 | Strongest fluorescence signal observed for OPN. |
| 10% EDTA (pH 7.4) | 85 ± 12.1 | Good preservation of OPN antigenicity. |
| Morse's Solution | 68 ± 10.5 | Moderate fluorescence intensity. |
| 7% HCl / 2% EDTA | 55 ± 9.8 | Milder signal observed for OPN. |
Note: Relative fluorescence intensity is presented as a percentage of the highest observed mean value for illustrative comparison based on the study's findings.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. innovexbio.com [innovexbio.com]
- 3. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 4. Use of bovine serum albumin might impair immunofluorescence signal in thick tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 13. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
Navigating the Nuances of Osteopontin Quantification: A Technical Support Center
Welcome to the technical support center for commercial osteopontin (OPN) ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to address the inherent variability in OPN quantification and provide robust troubleshooting guidance. Given that this compound exists in various isoforms and is subject to post-translational modifications, achieving consistent and accurate measurements can be challenging. This guide offers detailed protocols, frequently asked questions, and troubleshooting solutions to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant differences in OPN concentration when using ELISA kits from different manufacturers?
A1: Variability between different commercial OPN ELISA kits is a well-documented issue and can be attributed to several factors:
-
Antibody Specificity: Different kits may utilize monoclonal or polyclonal antibodies that recognize various epitopes on the OPN protein. Some antibodies may bind to the full-length protein, while others might recognize specific fragments (e.g., thrombin-cleaved OPN) or be influenced by post-translational modifications like phosphorylation and glycosylation.[1][2]
-
Recognition of OPN Isoforms: this compound is not a single entity; it exists as multiple isoforms due to alternative splicing and post-translational modifications.[2][3] The antibodies in a particular kit may have a higher affinity for one form over another, leading to discrepancies in measured concentrations.
-
Standard Curve Calibration: The recombinant or purified OPN used as a standard can differ between manufacturers in terms of its source, purity, and modification state. This can lead to significant variations in the standard curve and, consequently, in the calculated sample concentrations.[1]
-
Assay Format and Protocols: Differences in assay design, such as the choice of capture and detection antibodies, incubation times, and buffer compositions, can all contribute to variability.[1]
Q2: My OPN measurements are inconsistent between experiments, even with the same kit. What are the potential causes?
A2: Intra-assay and inter-assay variability can arise from several sources:
-
Pipetting Technique: Inconsistent pipetting is a major source of error. Ensure that you are using calibrated pipettes and proper technique, such as pre-rinsing tips and avoiding air bubbles.[4]
-
Washing Steps: Inadequate or inconsistent washing can lead to high background and poor precision. Ensure all wells are thoroughly washed according to the protocol.[4]
-
Incubation Conditions: Variations in incubation time and temperature can significantly affect the results. Use a plate sealer to prevent evaporation and ensure a consistent temperature across the plate.[4][5]
-
Reagent Preparation: Ensure all reagents are brought to room temperature before use and are prepared fresh according to the kit's instructions.[4][5]
-
Sample Handling: Repeated freeze-thaw cycles of samples should be avoided as they can degrade the target protein.[6] Ensure samples are properly mixed before aliquoting.
Q3: What are the different forms of this compound, and how do they affect my ELISA results?
A3: this compound is a highly modified glycoprotein. The main sources of its heterogeneity are:
-
Alternative Splicing: This results in different OPN isoforms, such as OPN-a, OPN-b, and OPN-c.[2]
-
Post-Translational Modifications (PTMs): OPN undergoes extensive phosphorylation and glycosylation, which can alter its structure and antibody binding. The predicted molecular weight of OPN is around 32 kDa, but due to PTMs, it can appear as large as 75 kDa.[2][3]
-
Proteolytic Cleavage: OPN can be cleaved by enzymes like thrombin and matrix metalloproteinases (MMPs). This generates N-terminal and C-terminal fragments that may or may not be detected by a given ELISA kit, depending on the epitopes recognized by the antibodies.[1][7]
The presence of these different forms in your sample can lead to either an underestimation or overestimation of the total OPN concentration, depending on the specificity of the kit's antibodies.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal | Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature for at least 30 minutes before use.[4][5] |
| Expired or improperly stored reagents. | Check the expiration dates on all kit components and ensure they have been stored at the recommended temperature.[4][5] | |
| Incorrect reagent preparation or addition. | Double-check the protocol for correct dilution of reagents and the order of addition.[4][8] | |
| Insufficient incubation times. | Ensure that incubation steps are carried out for the full duration specified in the protocol.[9] | |
| High Background | Insufficient washing. | Increase the number of washes or the soaking time during washes. Ensure complete aspiration of wash buffer from the wells. |
| Non-specific binding of antibodies. | Ensure that the blocking step was performed correctly. You can also try adding a detergent like Tween-20 to the wash buffer. | |
| Contaminated reagents or buffers. | Use fresh, sterile reagents and buffers.[10] | |
| Substrate exposed to light. | Keep the substrate solution protected from light.[5] | |
| Poor Standard Curve | Improper standard dilution. | Prepare fresh serial dilutions of the standard for each assay. Ensure accurate pipetting and thorough mixing at each dilution step.[8] |
| Degraded standard. | Reconstitute the standard immediately before use and avoid storing it for long periods. | |
| Pipetting error. | Use calibrated pipettes and fresh tips for each dilution. | |
| High Variability Between Replicates | Inconsistent pipetting. | Pay close attention to pipetting technique, ensuring consistent volume and speed. Pre-rinse pipette tips.[4] |
| Insufficient mixing of samples or reagents. | Thoroughly mix all reagents and samples before adding them to the wells.[3] | |
| Edge effects due to temperature variation. | Ensure the plate is evenly warmed and use a plate sealer during incubations. Avoid stacking plates.[5] |
Experimental Protocols
General Sandwich ELISA Protocol (Example)
This is a generalized protocol and should be adapted to the specific instructions provided with your commercial ELISA kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare wash buffer, standards, and other reagents as per the kit manual. It is recommended to prepare standards fresh for each experiment.[11]
-
-
Assay Procedure:
-
Add 100 µL of standard or sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate or triplicate.[3]
-
Cover the plate with a sealer and incubate for the time and temperature specified in the manual (e.g., 2 hours at room temperature).
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer.[8]
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Cover the plate and incubate as directed (e.g., 1 hour at 37°C).[8]
-
Repeat the wash step as described above.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate as directed (e.g., 30 minutes at 37°C).[8]
-
Repeat the wash step.
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.[8]
-
Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.[8]
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
-
Data Analysis:
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of OPN in your samples.
-
Sample Preparation Guidelines
-
Serum/Plasma: A 10 to 40-fold dilution is often recommended.[8][12] A suggested starting dilution is 20 µL of sample + 180 µL of assay diluent.[8] Remove serum or plasma from the clot or cells as soon as possible after collection.[6]
-
Urine: A 1:100 dilution may be necessary.[12]
-
Cell Culture Supernatants: These can often be used directly, but preliminary testing is recommended to determine if a dilution is necessary.
-
General: Samples with visible precipitates should be clarified by centrifugation before use.[6] Avoid repeated freeze-thaw cycles.[6]
Visualizations
Caption: Antibody recognition of different OPN forms.
Caption: A logical workflow for troubleshooting common ELISA issues.
Caption: Simplified this compound signaling pathways.
References
- 1. Development of fragment-specific this compound antibodies and ELISA for quantification in human metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A targeted isotope dilution mass spectrometry assay for this compound quantification in plasma of metastatic breast cancer patients | PLOS One [journals.plos.org]
- 3. Human this compound (OPN) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 4. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biomatik.com [biomatik.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Human this compound ELISA Kit (BMS2066) - Invitrogen [thermofisher.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. iacld.com [iacld.com]
- 10. arp1.com [arp1.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. eaglebio.com [eaglebio.com]
Technical Support Center: Detecting Low Levels of Osteopontin in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of low concentrations of osteopontin (OPN) in plasma samples.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to accurately measure low levels of this compound in plasma?
A1: The accurate measurement of low this compound (OPN) levels in plasma is challenging due to several factors:
-
Molecular Heterogeneity: OPN is a heavily post-translationally modified protein, existing in various isoforms due to alternative splicing, phosphorylation, and glycosylation. It can also be proteolytically cleaved. This heterogeneity can impact the binding of antibodies used in immunoassays, leading to variability in detection.[1][2][3][4]
-
Low Abundance: In healthy individuals, OPN circulates at low nanogram per milliliter (ng/mL) concentrations, which can be near the limit of detection for some assays.[1][2][3]
-
Assay Variability: Significant discrepancies in OPN concentrations have been reported when using different ELISA kits. One study found that results from various commercial and in-house antibodies on the same samples differed by over 300-fold.[2][3] This is often due to differences in antibody epitopes and their recognition of various OPN forms.
-
Pre-analytical Variables: OPN levels can be affected by sample collection and handling procedures. For instance, OPN is susceptible to cleavage by thrombin during blood clotting, which is why plasma is generally the preferred sample type over serum.[5][6]
Q2: What is the best sample type for this compound measurement: plasma or serum?
A2: Plasma is the recommended sample type for measuring this compound. During the clotting process to obtain serum, thrombin can cleave OPN, leading to lower and more variable measurements.[5][6] Studies have shown that OPN concentrations in plasma are significantly higher (3.8 to 4.8-fold) and more stable than in serum.[6] When collecting plasma, EDTA or heparin can be used as anticoagulants.[7][8]
Q3: How do different detection methods for plasma this compound compare?
A3: The two primary methods for quantifying plasma OPN are ELISA and mass spectrometry (MS).
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is the most common method due to its relative ease of use and high throughput. However, as mentioned, results can be highly variable between kits due to differences in antibody specificity for OPN isoforms and fragments.[1][2][3][4]
-
Mass Spectrometry (MS): MS-based methods, particularly those using isotope dilution, offer more consistent and accurate quantification by targeting specific OPN peptides that lack post-translational modifications.[1][2][3] However, MS assays are typically more complex, have lower throughput, and can still face challenges with sensitivity for the very low levels of OPN in some samples.[1][3]
Troubleshooting Guides
Low or No Signal in this compound ELISA
| Potential Cause | Recommended Action |
| Incorrect Sample Type | Ensure you are using plasma (EDTA or heparin) and not serum. OPN can be cleaved during clotting, reducing detectable levels in serum.[5][6] |
| Improper Sample Handling/Storage | Avoid repeated freeze-thaw cycles. Store plasma samples at -80°C for long-term storage.[7][9] Ensure samples were centrifuged promptly after collection to separate plasma from cells.[7] |
| Inappropriate Sample Dilution | If OPN levels are expected to be very low, you may need to use less diluted or undiluted plasma samples. However, be mindful of potential matrix effects. Run a dilution series to determine the optimal dilution for your samples.[10][11] |
| Assay Sensitivity | The OPN concentration in your samples may be below the detection limit of your specific ELISA kit. Check the kit's stated sensitivity and consider using a more sensitive assay if necessary. |
| Antibody Specificity | The antibodies in your ELISA kit may not efficiently recognize the specific isoforms or fragments of OPN present in your samples.[12] This is a known issue leading to variability between kits.[2][3] If possible, try a kit with different antibody clones or one that specifies the epitope recognized. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components. Ensure that all reagents, especially standards and antibodies, have been stored at the recommended temperatures. |
| Procedural Errors | Review the kit protocol carefully. Ensure correct incubation times and temperatures, proper washing steps, and accurate pipetting. |
High Variability Between Replicate Samples
| Potential Cause | Recommended Action |
| Pipetting Inconsistency | Use calibrated pipettes and ensure consistent technique when adding samples, standards, and reagents. |
| Inadequate Plate Washing | Ensure thorough and consistent washing of the microplate wells between steps to remove unbound reagents. Use an automated plate washer if available for better consistency. |
| Incomplete Reagent Mixing | Gently mix all reagents before use, as instructed in the protocol. Ensure standards and samples are well-mixed before adding to the plate. |
| Edge Effects | To minimize temperature and evaporation variations across the plate, avoid using the outermost wells. Alternatively, fill the outer wells with buffer or a blank sample. |
| Sample Heterogeneity | Ensure plasma samples are thoroughly thawed and mixed before aliquoting for the assay. |
Data Presentation
Table 1: Comparison of Commercial Human this compound ELISA Kits
| Supplier | Kit Name/Catalog No. | Assay Range | Sensitivity | Sample Type(s) |
| R&D Systems | Quantikine ELISA (DOST00) | 0.3 - 20 ng/mL | 0.024 ng/mL | Cell Culture Supernates, Plasma (EDTA, Heparin), Urine, Human Milk[8] |
| R&D Systems | DuoSet ELISA (DY1433) | 62.5 - 4,000 pg/mL | Not specified | Cell Culture Supernates, Serum, Plasma |
| Abcam | Human this compound ELISA Kit (ab100618) | 74.07 - 18,000 pg/mL | < 50 pg/mL | Urine, Plasma, Cell culture supernatant, Milk, Serum[13] |
| Invitrogen | Human this compound ELISA Kit (BMS2066) | 0.47 - 30 ng/mL | 0.26 ng/mL | Plasma, Serum, Supernatant[14] |
| Cloud-Clone Corp. | ELISA Kit for this compound (OPN) | 0.312 - 20 ng/mL | < 0.128 ng/mL | Serum, Plasma, Tissue homogenates[7] |
Table 2: Performance of a Targeted Mass Spectrometry Assay for Plasma this compound
| Parameter | Value | Reference |
| Method | Targeted Isotope Dilution Mass Spectrometry | --INVALID-LINK--[3] |
| Limit of Detection (LOD) | 39 ± 15 ng/mL | --INVALID-LINK--[3][15] |
| Limit of Quantitation (LOQ) | 97 ± 33 ng/mL | --INVALID-LINK--[15] |
| Detected Levels in Metastatic Breast Cancer Patients | 17 to 53 ng/mL | --INVALID-LINK--[3][4] |
Experimental Protocols
Protocol 1: General Sandwich ELISA for Plasma this compound
This protocol is a generalized summary based on common procedures for commercially available kits. Always refer to the specific manufacturer's protocol for your kit.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the kit's instructions. Bring all components to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of standards and plasma samples (diluted as necessary) to the appropriate wells of the antibody-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2.5 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash each well three to four times with wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate (e.g., 45 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark (e.g., 30 minutes at room temperature) until color develops.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the OPN concentration in the samples.
Protocol 2: Targeted Mass Spectrometry for Plasma this compound (Summary)
This is a simplified overview of the workflow described by Leslie et al. (2023).[3]
-
Sample Preparation: A single-step protein precipitation method is used to extract OPN from plasma samples.
-
Isotope Dilution: A known amount of a stable isotope-labeled OPN peptide (internal standard) is added to the sample.
-
Digestion: The extracted proteins are digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated using liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is set to specifically detect and quantify the target OPN peptide and its corresponding internal standard.
-
Quantification: The ratio of the signal from the endogenous OPN peptide to the signal from the internal standard is used to calculate the precise concentration of OPN in the original plasma sample.
Visualizations
Caption: General experimental workflows for OPN detection in plasma.
Caption: Troubleshooting flowchart for low OPN signal.
Caption: Simplified this compound signaling pathways.
References
- 1. A targeted isotope dilution mass spectrometry assay for this compound quantification in plasma of metastatic breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A targeted isotope dilution mass spectrometry assay for this compound quantification in plasma of metastatic breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A targeted isotope dilution mass spectrometry assay for this compound quantification in plasma of metastatic breast cancer patients | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. bio-techne.com [bio-techne.com]
- 6. Stability of this compound in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Baseline Plasma this compound Protein Elevation Predicts Adverse Outcomes in Hospitalized COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Proteomic analysis and immunodetection of the bovine milk this compound isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human this compound ELISA Kit (ab100618) | Abcam [abcam.com]
- 14. Human this compound ELISA Kit (BMS2066) - Invitrogen [thermofisher.com]
- 15. biorxiv.org [biorxiv.org]
Validation & Comparative
Validating a New Commercial Antibody for Osteopontin Immunohistochemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of new commercial antibodies is a cornerstone of reliable immunohistochemistry (IHC). This guide provides a framework for validating a new commercial antibody targeting osteopontin (OPN), a multifunctional protein implicated in various physiological and pathological processes, including cancer progression and inflammation. We present a comparative analysis of the hypothetical "New OPN Antibody (Clone X)" against established commercial alternatives, supported by detailed experimental protocols and visualizations to ensure robust and reproducible results.
Performance Comparison of Commercial this compound Antibodies for IHC
To objectively assess the performance of a new commercial antibody, it is crucial to compare it against well-characterized antibodies. The following table summarizes the key characteristics and performance metrics of our hypothetical New OPN Antibody (Clone X) alongside three widely used commercial antibodies for OPN IHC. Data presented here is a synthesis of information typically available on product datasheets and in validation studies.
| Feature | New OPN Antibody (Clone X) | Antibody A (Polyclonal) | Antibody B (Monoclonal, Clone Y) | Antibody C (Recombinant Monoclonal) |
| Host Species | Rabbit | Goat | Mouse | Rabbit |
| Clonality | Monoclonal | Polyclonal | Monoclonal | Recombinant Monoclonal |
| Immunogen | Recombinant human OPN | Human milk-derived OPN[1] | Synthetic peptide corresponding to human OPN | Recombinant human OPN |
| Reactivity | Human, Mouse, Rat | Human, Mouse, Rat[1][2] | Human | Human, Mouse |
| Validated Applications | IHC-P, WB, ELISA | IHC, WB, ELISA, Neutralization[1][3] | IHC-P, WB | IHC-P, WB, IP, IF |
| Recommended Dilution (IHC-P) | 1:250 - 1:1000 | 1:1500[3] | 1:200 | 1:500 |
| Antigen Retrieval | Heat-Induced (Citrate Buffer, pH 6.0) | Heat-Induced (Citrate Buffer, pH 6.0)[4] | Heat-Induced (Citrate Buffer, pH 6.0) | Heat-Induced (Citrate Buffer, pH 6.0) |
| Staining Pattern | Cytoplasmic and membranous | Cytoplasmic and extracellular matrix[1] | Cytoplasmic | Strong cytoplasmic |
| Specificity (vs. other SIBLING proteins) | High | Moderate | High | Very High |
| Lot-to-Lot Consistency | High | Variable | High | Very High |
| Reported Publications | (Internal Validation Data) | >100 | >50 | >20 |
Experimental Protocols
Detailed and consistent protocols are paramount for successful antibody validation. Below are the methodologies for key experiments to validate a new OPN antibody for IHC on formalin-fixed, paraffin-embedded (FFPE) tissues.
Immunohistochemistry (IHC) Protocol for FFPE Human Breast Cancer Tissue
This protocol provides a step-by-step guide for staining FFPE human breast cancer tissue sections.[1][5][6]
1. Deparaffinization and Rehydration:
- Incubate slides at 60°C for 30 minutes.
- Immerse slides in two changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
- Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.
- Allow slides to cool to room temperature (approximately 20 minutes).
- Wash slides twice with Phosphate Buffered Saline (PBS) for 5 minutes each.
3. Peroxidase Blocking:
- Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
- Wash slides twice with PBS for 5 minutes each.
4. Blocking:
- Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
- Dilute the new OPN primary antibody (and control antibodies) to the optimized concentration (e.g., 1:500) in blocking buffer.
- Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Detection:
- Wash slides three times with PBS for 5 minutes each.
- Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30 minutes at room temperature.
- Wash slides three times with PBS for 5 minutes each.
- Incubate sections with streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Wash slides three times with PBS for 5 minutes each.
7. Chromogen and Counterstaining:
- Incubate sections with 3,3'-Diaminobenzidine (DAB) substrate until a brown color develops.
- Wash slides with distilled water.
- Counterstain with hematoxylin for 1-2 minutes.
- Wash with distilled water.
8. Dehydration and Mounting:
- Dehydrate sections through graded ethanol (70%, 95%, 100%).
- Clear in xylene and mount with a permanent mounting medium.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for the validation of a new commercial antibody for this compound IHC.
Caption: Key signaling pathways activated by this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. biocompare.com [biocompare.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound deletion attenuates cyst growth but exacerbates fibrosis in mice with cystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IHC-P protocols | Abcam [abcam.com]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Duality of Osteopontin: A Comparative Guide to its Secreted and Intracellular Functions
For Researchers, Scientists, and Drug Development Professionals
Osteopontin (OPN), a pleiotropic phosphoprotein, exists in two functionally distinct forms: a secreted cytokine (sOPN) and an intracellular signaling molecule (iOPN). Understanding the divergent roles of these isoforms is critical for elucidating their contributions to physiological processes and various pathologies, including cancer and autoimmune diseases. This guide provides a comprehensive comparison of sOPN and iOPN, supported by experimental data and detailed methodologies to facilitate further research.
At a Glance: Functional Dichotomy of this compound Isoforms
The distinct localization of secreted and intracellular this compound dictates their unique interactions and downstream signaling cascades. Secreted OPN functions as a classical cytokine, engaging with cell surface receptors to modulate the extracellular environment and cell-cell communication. In contrast, intracellular OPN, which lacks a signal peptide for secretion, resides within the cytoplasm and nucleus, where it acts as a crucial adaptor protein in various signaling pathways.
| Feature | Secreted this compound (sOPN) | Intracellular this compound (iOPN) |
| Generation | Translation from the canonical AUG start codon, includes an N-terminal signal peptide for secretion.[1] | Alternative translation initiation from a downstream start codon, lacking the N-terminal signal peptide.[1] |
| Localization | Extracellular matrix, biological fluids (e.g., plasma, milk, urine).[2] | Cytoplasm and nucleus.[2][3] |
| Primary Function | Cytokine and chemokine; mediates cell-matrix and cell-cell interactions.[4] | Intracellular adaptor/scaffolding protein in signaling pathways.[3][5] |
| Key Receptors/Interacting Partners | Integrins (e.g., αvβ3, α4β1, α9β1), CD44 variants.[2][3] | MyD88, IRF7, TRAF3, TRAF6, Ezrin-Radixin-Moesin (ERM) complex.[1] |
| Signaling Pathways | PI3K/Akt, MAPK, NF-κB, JNK pathways.[2][6] | Toll-like receptor (TLR) signaling, IFN-α production, cytoskeletal rearrangement.[3][5] |
| Biological Roles | Cell adhesion, migration, invasion, angiogenesis, immune modulation (Th1/Th17 polarization), apoptosis inhibition.[2][7] | Regulation of innate immunity, IFN-α production in plasmacytoid dendritic cells, podosome formation, cell motility.[1] |
| Role in Cancer | Promotes tumor growth, metastasis, and angiogenesis.[6][8] | Contributes to cancer cell migration and invasion through cytoskeletal remodeling.[6] |
| Role in Immunity | Chemoattractant for immune cells (macrophages, neutrophils), modulates T-cell responses.[2] | Essential for TLR-mediated IFN-α production, regulates dendritic cell function.[1] |
Delving Deeper: Distinct Signaling Mechanisms
The functional disparities between sOPN and iOPN are rooted in the distinct signaling pathways they initiate.
Secreted this compound (sOPN) Signaling
As an extracellular ligand, sOPN binds to a variety of cell surface receptors, primarily integrins and CD44 variants, to activate downstream signaling cascades. This "outside-in" signaling influences a wide array of cellular processes.
Caption: Secreted OPN signaling pathway.
Intracellular this compound (iOPN) Signaling
Lacking a signal peptide, iOPN remains within the cell and functions as a critical scaffolding protein, particularly in the innate immune response downstream of Toll-like receptors (TLRs).
References
- 1. Sample preparation of secreted proteins for western blot | Abcam [abcam.com]
- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Intracellular and Secreted Sides of this compound and Their Putative Physiopathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust protocol for proteomic profiling of secreted proteins in conditioned culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Osteopontin Knockout vs. Wild-Type Mice in Liver Fibrosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Osteopontin (OPN), a secreted phosphoprotein, has been identified as a critical cytokine and matrix molecule involved in the pathogenesis of liver fibrosis.[1][2] Its expression is significantly upregulated in response to chronic liver injury in both human and murine models.[1][2] OPN actively promotes liver fibrogenesis by activating hepatic stellate cells (HSCs), the primary producers of extracellular matrix (ECM) proteins in the injured liver, and by influencing the behavior of liver progenitor cells.[1][3] This guide provides a comparative analysis of this compound knockout (OPN-KO) versus wild-type (WT) mice in common experimental models of liver fibrosis, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The absence of this compound in knockout mice consistently results in attenuated liver fibrosis across various injury models. The following tables summarize key quantitative findings from studies comparing OPN-KO and WT mice.
Table 1: Comparison in Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
| Parameter | Wild-Type (WT) Mice | This compound Knockout (OPN-KO) Mice | Key Findings & References |
| Fibrosis Stage | Significant fibrosis, bridging fibrosis | Almost absent fibrosis | OPN-KO mice are protected from CCl₄-induced liver fibrosis.[4] |
| Collagen-I Deposition | Marked induction | Significantly less deposition | OPN is crucial for the deposition of fibrillar collagen.[5] |
| α-SMA Expression | Increased | Reduced | Indicates lower activation of hepatic stellate cells in OPN-KO mice.[6] |
| HMGB1 Expression | Enhanced hepatic expression | Reduced expression | OPN acts upstream of HMGB1, a key alarmin driving collagen synthesis.[4] |
Table 2: Comparison in Thioacetamide (TAA)-Induced Liver Fibrosis Model
| Parameter | Wild-Type (WT) Mice | This compound Knockout (OPN-KO) Mice | Key Findings & References |
| Fibrosis Stage | Stage >3 fibrosis | Stage ~1-2 fibrosis | OPN ablation protects mice from TAA-induced scarring.[3][5] |
| Collagen-I (Fibrillar) | Sustained deposition | Significant decrease after TAA withdrawal | OPN delays the resolution of liver fibrosis by sustaining collagen-I deposition.[7] |
| TIMP-1 Expression | Elevated | Significant decrease after TAA withdrawal | Lower levels of TIMP-1 in OPN-KO mice contribute to faster ECM remodeling.[7] |
| Ductular Reaction | Prominent | Reduced | OPN drives the ductular reaction, contributing to scarring.[3] |
Table 3: Comparison in Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model
| Parameter | Wild-Type (WT) Mice | This compound Knockout (OPN-KO) Mice | Key Findings & References |
| Liver Injury (ALT levels) | Significantly elevated | Significantly reduced at 24h | OPN mediates the initial inflammatory injury phase in obstructive cholestasis.[8] |
| Neutrophil Recruitment | Increased | Significantly reduced at 24h | OPN acts as a chemoattractant for neutrophils early in BDL-induced injury.[2][8] |
| Fibrosis/Scarring | Significant | Protected from BDL-induced scarring | OPN ablation protects against the development of fibrosis following BDL.[3] |
| Ductular Reaction | Increased | Reduced | Confirms the role of OPN in promoting ductular reactions in cholestatic injury.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are protocols for the most common models used to study liver fibrosis in OPN-KO and WT mice.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
This is a widely used model that mimics toxic liver injury.[9][10][11] CCl₄ is metabolized by hepatocytes, leading to the formation of free radicals that cause lipid peroxidation, cell death, inflammation, and subsequent activation of HSCs, culminating in fibrosis.[10]
-
Animals: Male C57BL/6 wild-type and OPN-knockout mice (8-10 weeks old).
-
Induction:
-
Prepare a solution of CCl₄ in a vehicle such as corn oil or mineral oil (typically a 1:4 or 1:9 ratio).[12][13]
-
Administer CCl₄ via intraperitoneal (i.p.) injection twice or three times weekly.[12][14][15] A common dose is 0.5 mg/kg to 1.0 ml/kg body weight.[12][16]
-
Continue treatment for a period of 4 to 8 weeks to induce progressive fibrosis and cirrhosis.[9][15][17]
-
-
Analysis:
-
Histology: Liver tissues are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin & Eosin (H&E) for general morphology and Picrosirius Red to visualize and quantify collagen deposition.[4][9]
-
Immunohistochemistry: Staining for α-Smooth Muscle Actin (α-SMA) to detect activated HSCs.[6][11]
-
Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR (qPCR) is performed to measure mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Timp1, Tgfb1).[14]
-
Protein Analysis: Western blotting is used to quantify protein levels of Collagen-I, α-SMA, and TIMP-1.[7]
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.[9][11]
-
Bile Duct Ligation (BDL)-Induced Liver Fibrosis
The BDL model simulates cholestatic liver disease, where bile flow obstruction leads to the accumulation of toxic bile acids, resulting in inflammation, bile duct proliferation (ductular reaction), and portal fibrosis.[10][18]
-
Animals: Male C57BL/6 wild-type and OPN-knockout mice (8-10 weeks old).
-
Surgical Procedure:
-
Anesthetize the mouse and perform a midline laparotomy to expose the common bile duct.[19]
-
Carefully isolate the common bile duct.
-
Ligate the duct in two places with surgical silk and transect the duct between the ligatures.[19]
-
In sham-operated controls, the bile duct is isolated but not ligated.[8]
-
Close the abdominal incision in layers.
-
-
Duration: The model induces a strong fibrotic response within 21 to 28 days.[18]
-
Analysis: Similar to the CCl₄ model, analysis includes histology (H&E, Picrosirius Red), immunohistochemistry (α-SMA, cytokeratin-19 for ductular reaction), qPCR for fibrotic and inflammatory markers, and measurement of serum ALT/AST.[11]
Thioacetamide (TAA)-Induced Liver Fibrosis
TAA is another hepatotoxin that, when administered chronically in drinking water, causes liver injury and fibrosis that closely mimics human cirrhosis.[7]
-
Animals: Male C57BL/6 wild-type and OPN-knockout mice.
-
Induction:
-
Administer TAA in the drinking water at a concentration of approximately 200-300 mg/L.[7]
-
Continue administration for several months (e.g., 4 months) to establish significant fibrosis.[7]
-
For fibrosis resolution studies, TAA is withdrawn, and animals are monitored for a subsequent period (e.g., 2 months).[7]
-
-
Analysis: Endpoints are similar to the CCl₄ and BDL models, focusing on the quantification of collagen, α-SMA, and profibrotic gene expression to assess both the progression and resolution phases of fibrosis.[5][7]
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams, generated using DOT language, illustrate a typical experimental workflow for studying liver fibrosis and the key signaling pathways involving this compound.
Caption: General experimental workflow for comparing liver fibrosis in WT and OPN-KO mice.
Caption: OPN signaling via Integrin αvβ3/PI3K/Akt in hepatic stellate cells.[5][6]
Caption: OPN-HMGB1 axis driving collagen-I synthesis in liver fibrosis.[4]
Conclusion
The collective evidence strongly indicates that this compound is a key profibrogenic mediator in the liver.[7] Studies consistently demonstrate that OPN knockout mice are significantly protected from liver fibrosis induced by various stimuli, including chemical toxins and cholestasis.[3][4][5] This protective phenotype is characterized by reduced activation of hepatic stellate cells, decreased deposition of collagen and other ECM components, and attenuated inflammatory responses. The signaling pathways involving OPN, particularly its interaction with integrins and the downstream PI3K/Akt and HMGB1 pathways, are crucial for its profibrogenic effects.[4][5] Therefore, targeting this compound represents a promising therapeutic strategy for the treatment and potential resolution of liver fibrosis.[7]
References
- 1. The role of this compound in liver fibrosis [addi.ehu.eus]
- 2. Role of this compound in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces ductular reaction contributing to liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
- 5. This compound, AN OXIDANT STRESS-SENSITIVE CYTOKINE, UP-REGULATES COLLAGEN-I VIA INTEGRIN αVβ3 ENGAGEMENT AND PI3K-pAkt-NFκB SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an oxidant stress sensitive cytokine, up-regulates collagen-I via integrin α(V)β(3) engagement and PI3K/pAkt/NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound delays resolution of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound IS AN INITIAL MEDIATOR OF INFLAMMATION AND LIVER INJURY DURING OBSTRUCTIVE CHOLESTASIS AFTER BILE DUCT LIGATION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Mouse models of liver fibrosis mimic human liver fibrosis of different etiologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocytogen.com [biocytogen.com]
- 12. This compound Neutralization Abrogates the Liver Progenitor Cell Response and Fibrogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toll-Like Receptor 4–Independent Carbon Tetrachloride–Induced Fibrosis and Lipopolysaccharide-Induced Acute Liver Injury in Mice: Role of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. The Genetic Architecture of Carbon Tetrachloride-Induced Liver Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased Carbon Tetrachloride-Induced Liver Injury and Fibrosis in FGFR4-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 18. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Osteopontin vs. CA15-3 in Breast Cancer: A Comparative Guide to Prognostic Evaluation
An objective analysis of Osteopontin (OPN) and Cancer Antigen 15-3 (CA15-3) as prognostic biomarkers in breast cancer, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
In the management of breast cancer, prognostic biomarkers are critical for predicting patient outcomes, guiding treatment strategies, and identifying high-risk individuals who may benefit from more aggressive therapies. While Cancer Antigen 15-3 (CA15-3) is a widely used serum tumor marker, emerging evidence suggests that this compound (OPN), a secreted phosphoprotein, may offer significant prognostic value. This guide provides a comprehensive comparison of OPN and CA15-3, summarizing their performance based on current experimental data.
Prognostic Performance: A Head-to-Head Comparison
The prognostic utility of a biomarker is determined by its ability to accurately predict clinical outcomes such as disease recurrence and overall survival. A 2015 study directly compared the efficacy of plasma OPN and serum CA15-3 in predicting distant metastasis in a cohort of 86 breast cancer patients. The results, summarized below, indicate that OPN alone demonstrates strong predictive accuracy, which is further enhanced when used in combination with CA15-3.
| Biomarker(s) | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Accuracy |
| This compound (OPN) | 88.4% | 81.4% | 87.5% | 87.5% | 84.8% |
| Combined OPN + CA15-3 | 93.0% | 81.4% | 83.3% | 92.1% | 87.2% |
Data from a 2015 study evaluating the predictive value of OPN and CA15-3 for distant metastasis in breast cancer patients.
Survival Analysis: Hazard Ratios for Patient Outcomes
Hazard ratios (HR) derived from meta-analyses of multiple studies provide robust estimates of a biomarker's association with survival outcomes. An HR greater than 1.0 indicates an increased risk of the adverse outcome for patients with elevated biomarker levels.
Elevated levels of OPN have been strongly associated with poorer outcomes. A meta-analysis encompassing eight studies concluded that OPN overexpression is a significant predictor of both overall and disease-free survival[1]. Similarly, a comprehensive meta-analysis involving 36 studies and over 12,000 patients established that elevated preoperative CA15-3 levels are independently associated with worse survival rates[2][3].
| Biomarker | Outcome | Pooled Hazard Ratio (HR) | 95% Confidence Interval (CI) | Supporting Studies |
| This compound (OPN) | Overall Survival (OS) | 3.69 | 1.45 - 9.42 | Meta-analysis |
| Disease-Free Survival (DFS) | 2.40 | 1.27 - 4.55 | Meta-analysis | |
| CA15-3 | Overall Survival (OS) | 2.03 | 1.76 - 2.33 | Meta-analysis |
| Disease-Free Survival (DFS) | 1.56 | 1.06 - 1.55 | Meta-analysis |
The Biological Role of this compound in Breast Cancer Progression
This compound is a multifaceted protein that plays a significant role in cancer progression by influencing several key cellular processes. It interacts with cell surface receptors, primarily CD44 and various integrins, to activate downstream signaling pathways that promote tumor growth, angiogenesis, invasion, and metastasis. Understanding this pathway is crucial for developing targeted therapies.
Caption: this compound signaling pathway in breast cancer.
Experimental Protocols
Accurate and reproducible measurement of biomarker levels is fundamental to their clinical application. The following sections detail the standard methodologies for quantifying serum/plasma OPN and CA15-3.
Measurement of this compound (ELISA)
The concentration of OPN in patient serum or plasma is typically quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: A capture antibody specific to OPN is pre-coated onto the wells of a microplate. When the patient sample (serum or plasma) is added, OPN present in the sample binds to the capture antibody. After washing away unbound substances, a biotinylated detection antibody that also binds to OPN is added, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin. A chromogenic substrate is then added, and the HRP enzyme catalyzes a color change. The intensity of the color is directly proportional to the amount of OPN in the sample and is measured using a microplate reader.
Brief Protocol:
-
Sample Collection: Collect whole blood and separate serum or plasma (using EDTA, citrate, or heparin as an anticoagulant) by centrifugation. Samples should be assayed immediately or stored at -20°C or -80°C.
-
Sample Dilution: Serum and plasma samples typically require dilution with a provided dilution buffer prior to the assay.
-
Assay Procedure:
-
Add standards, controls, and diluted patient samples to the antibody-coated microplate wells. Incubate for 60 minutes.
-
Wash the wells to remove unbound proteins.
-
Add the biotinylated detection antibody. Incubate for 60 minutes.
-
Wash the wells.
-
Add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the wells.
-
Add TMB substrate solution and incubate in the dark.
-
Add a stop solution to terminate the reaction.
-
-
Quantification: Measure the absorbance at 450 nm and calculate the OPN concentration by interpolating from a standard curve.
Measurement of CA15-3 (Electrochemiluminescence Immunoassay - ECLIA)
CA15-3 levels are commonly measured using an automated electrochemiluminescence immunoassay (ECLIA), known for its high sensitivity and wide dynamic range.
Principle: The assay also employs a sandwich principle. The patient sample is incubated with a biotinylated monoclonal antibody and a second monoclonal antibody labeled with a ruthenium complex. These antibodies bind to different antigenic sites on the CA15-3 molecule, forming a sandwich complex. In a second step, streptavidin-coated microparticles are added, and the entire complex binds to the solid phase via the biotin-streptavidin interaction. The reaction mixture is then drawn into a measuring cell where the microparticles are magnetically captured on an electrode surface. Unbound components are washed away. Applying a voltage to the electrode induces a chemiluminescent emission from the ruthenium complex, which is measured by a photomultiplier. The light signal is proportional to the CA15-3 concentration.
Brief Protocol:
-
Sample Collection: Collect whole blood and separate serum or plasma.
-
Assay Procedure (Automated):
-
The analyzer automatically predilutes the sample.
-
The prediluted sample is mixed with the biotinylated antibody and the ruthenium-labeled antibody, followed by an incubation period.
-
Streptavidin-coated magnetic microparticles are added, followed by a second incubation to allow for complex capture.
-
The reaction mixture is transferred to the measuring cell for magnetic capture, washing, and signal detection.
-
-
Quantification: The analyzer's software automatically calculates the CA15-3 concentration in the sample by comparing the ECL signal to a calibration curve.
Caption: General workflow for biomarker prognostic evaluation.
Conclusion
Both this compound and CA15-3 demonstrate significant value as prognostic biomarkers in breast cancer.
-
This compound (OPN) shows high sensitivity and accuracy in predicting distant metastasis and is a strong, independent predictor of both overall and disease-free survival, as indicated by a high hazard ratio in meta-analyses[1]. Its functional role in tumor progression makes it not only a biomarker but also a potential therapeutic target.
-
CA15-3 remains a clinically established marker. Meta-analysis confirms that elevated preoperative levels are independently associated with a higher risk of recurrence and poorer overall survival[2][3]. While its sensitivity for predicting metastasis may be lower than OPN's, its utility in monitoring therapy response is well-documented.
The evidence suggests that OPN could be a valuable addition to the panel of biomarkers used for breast cancer prognosis. The combined use of OPN and CA15-3 appears to yield the highest predictive accuracy for metastasis, suggesting a complementary role for these two markers in clinical practice. Further large-scale, prospective studies directly comparing the prognostic and predictive value of OPN and CA15-3 are warranted to solidify their respective roles in the clinical management of breast cancer.
References
- 1. Does the pre-operative value of serum CA15-3 correlate with survival in breast cancer? | Semantic Scholar [semanticscholar.org]
- 2. Clinicopathological and Prognostic Significance of Cancer Antigen 15-3 and Carcinoembryonic Antigen in Breast Cancer: A Meta-Analysis including 12,993 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
Assessing the Diagnostic Potential of Different Osteopontin Isoforms in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Osteopontin (OPN), a secreted phosphoprotein, has long been investigated as a potential biomarker for various cancers due to its role in tumor progression, metastasis, and angiogenesis. However, the diagnostic utility of total OPN has been hampered by its presence in healthy individuals and its upregulation in non-cancerous inflammatory conditions. The discovery of different OPN splice variants—primarily OPN-a, OPN-b, and OPN-c—has opened new avenues for more specific and sensitive cancer diagnostics. This guide provides a comparative overview of the diagnostic potential of these isoforms across different malignancies, supported by experimental data and detailed methodologies.
Unveiling the Diagnostic Promise of OPN Isoforms
Full-length OPN-a is the most common isoform and is expressed in numerous tissues. In contrast, the splice variants OPN-b (lacking exon 5) and OPN-c (lacking exon 4) have shown more restricted and cancer-specific expression patterns, making them attractive targets for diagnostic development.[1][2]
Comparative Diagnostic Performance of OPN Isoforms
While comprehensive head-to-head comparisons of the diagnostic accuracy of all three isoforms across a wide range of cancers are still emerging, existing data highlights their differential diagnostic potential. OPN-c, in particular, has demonstrated significant promise as a selective cancer biomarker.
| Cancer Type | OPN Isoform | Sensitivity | Specificity | AUC | Key Findings & Citations |
| Breast Cancer | OPN-c | ~77-80% (Expression) | High (Undetectable in normal breast tissue) | Not widely reported | OPN-c RNA was detected in 80% of breast cancers but not in normal breast tissue. Immunohistochemistry showed OPN-c protein in 77% of breast cancer cores, with expression correlating with tumor grade.[1][3] In contrast, OPN-a was expressed in both cancerous and normal breast tissues, while OPN-b was barely detectable.[1] |
| Lung Cancer | OPN-a | Elevated in NSCLC | - | - | Plasma levels of OPN-a are substantially elevated in non-small cell lung cancer (NSCLC) patients compared to healthy individuals.[4] |
| OPN-b | >40% (at 2 SD above normal) | - | - | Blood RNA levels of OPN-b were significantly increased in lung cancer patients.[2] Another study linked OPN-b to proliferation in lung cancer cells.[5] | |
| OPN-c | - | - | - | One study suggested OPN-c overexpression led to a more indolent phenotype in NSCLC, while another linked it to invasive behavior.[5][6] Blood RNA levels showed an increasing trend with tumor grade.[2] | |
| Pancreatic Cancer | OPN-b | Elevated in Pancreatic Cancer | - | - | Blood RNA levels of OPN-b were significantly increased in pancreatic cancer patients.[2] |
| OPN-c | 47% (in metastatic PDA) | 91% (vs. non-metastatic PDA) | - | OPN-c expression was significantly higher in patients with metastatic pancreatic ductal adenocarcinoma (PDA) compared to those without metastasis.[7] It was found in 87% of invasive PDA lesions.[8] | |
| Ovarian Cancer | Total OPN | 0.66 (95% CI: 0.51-0.78) | 0.88 (95% CI: 0.78-0.93) | 0.85 (95% CI: 0.81-0.88) | A meta-analysis of total OPN showed good diagnostic potential.[9] Isoform-specific data is limited, but OPN-c has been shown to contribute to ovarian cancer progression.[10] |
| Hepatocellular Carcinoma (HCC) | Total OPN | 100% (at ≥135 ng/ml cutoff) | 65% | 0.87 | Total OPN showed high sensitivity for early HCC detection, outperforming AFP in this regard.[11] The combination of OPN and AFP may increase diagnostic efficiency.[12] |
Note: Sensitivity, Specificity, and AUC values for individual isoforms are not always available in the literature and often rely on expression levels (RNA or protein) rather than standardized diagnostic tests.
Experimental Protocols for OPN Isoform Detection
Accurate and reproducible detection of OPN isoforms is critical for their validation as diagnostic markers. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) for quantification in body fluids and Western blotting for detection in tissue and cell lysates.
Quantification of OPN Isoforms by ELISA
Objective: To quantify the concentration of a specific OPN isoform in serum, plasma, or other biological fluids.
Principle: A sandwich ELISA format is typically used, employing a capture antibody coated on a microplate well and a detection antibody that binds to a different epitope on the target protein. For isoform-specific detection, at least one of the antibodies must be specific to the unique junction or sequence of that isoform.
Detailed Methodology (Example for a hypothetical OPN-c specific ELISA):
-
Coating: 96-well microplates are coated with a capture antibody specific for a region present in all OPN isoforms (e.g., an N-terminal antibody) at a concentration of 1-2 µg/mL in a coating buffer (e.g., PBS, pH 7.4) and incubated overnight at 4°C.[13]
-
Blocking: The plates are washed three times with wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[13]
-
Sample and Standard Incubation: After washing, serially diluted standards of recombinant OPN-c and prepared patient samples (e.g., serum or plasma diluted as determined by preliminary experiments, often 1:5 to 1:20) are added to the wells and incubated for 2 hours at room temperature.[14]
-
Detection Antibody Incubation: The plates are washed again, and a biotinylated detection antibody specific to the unique exon junction of OPN-c is added at a concentration of 0.1-0.5 µg/mL and incubated for 1-2 hours at room temperature.[13]
-
Streptavidin-HRP Incubation: Following another wash step, Streptavidin-Horseradish Peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature in the dark.[15]
-
Substrate Addition and Signal Detection: After a final wash, a substrate solution (e.g., TMB) is added, and the color is allowed to develop for 15-30 minutes. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).[15]
-
Data Analysis: The optical density is measured at 450 nm using a microplate reader. A standard curve is generated by plotting the absorbance values against the known concentrations of the OPN-c standards. The concentrations of OPN-c in the patient samples are then interpolated from this standard curve.
A generic workflow for a sandwich ELISA is depicted below.
Detection of OPN Isoforms by Western Blotting
Objective: To detect the presence and relative abundance of different OPN isoforms in cell lysates or tissue homogenates.
Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein. Isoforms can be distinguished by their different molecular weights or by using isoform-specific antibodies.
Detailed Methodology:
-
Sample Preparation: Cancer cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) from each sample are loaded onto an SDS-polyacrylamide gel. The proteins are separated by electrophoresis.[16]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to OPN overnight at 4°C. To distinguish isoforms, an antibody that recognizes a common epitope can be used to visualize bands of different molecular weights, or an isoform-specific antibody can be used. Recommended dilutions typically range from 1:1000 to 1:2500.[16]
-
Secondary Antibody Incubation: After washing the membrane three times with TBST, it is incubated with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.
-
Detection: The membrane is washed again, and the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and exposing the membrane to X-ray film or using a digital imaging system.
A generic workflow for Western blotting is depicted below.
References
- 1. This compound-c is a selective marker of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA blood levels of this compound splice variants are cancer markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009052286A1 - Grading, staging, and prognosing cancer using this compound-c - Google Patents [patents.google.com]
- 4. Identification and quantification of this compound splice variants in the plasma of lung cancer patients using immunoaffinity capture and targeted mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a potential biomarker of proliferation and invasiveness for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional heterogeneity of this compound isoforms in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Splice Variant as a Potential Marker for Metastatic Disease in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of a prometastatic splice variant of this compound, OPNC, in human pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound increases breast cancer cell sensitivity to specific signaling pathway inhibitors in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound -- a promising biomarker for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound promotes hepatocellular carcinoma progression via the PI3K/AKT/Twist signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of fragment-specific this compound antibodies and ELISA for quantification in human metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Human this compound ELISA Kit (BMS2066) - Invitrogen [thermofisher.com]
- 16. This compound antibody (22952-1-AP) | Proteintech [ptglab.com]
A Researcher's Guide to Cross-Reactivity of Anti-Human Osteopontin Antibodies
For researchers in immunology, oncology, and bone biology, the selection of a specific and reliable antibody is paramount. When studying osteopontin (OPN), a protein implicated in various physiological and pathological processes, understanding the cross-reactivity of anti-human OPN antibodies with other species is crucial for the successful translation of research from in vitro human cell line models to in vivo animal studies. This guide provides a comparative analysis of commercially available anti-human this compound antibodies, detailing their cross-reactivity profiles and providing the experimental methodologies to empower researchers in making informed decisions.
Comparison of Anti-Human this compound Antibody Cross-Reactivity
The following table summarizes the cross-reactivity of several commercially available anti-human this compound antibodies. The data has been compiled from manufacturer datasheets and is intended as a guide. Researchers are strongly encouraged to validate antibody performance in their specific experimental context.
| Antibody (Clone/Catalog No.) | Type | Manufacturer | Immunogen | Tested Cross-Reactivity | Untested/Non-Reactive Species | Applications |
| 25715-1-AP [1] | Polyclonal | Proteintech | Recombinant human protein | Human, Mouse, Rat[1] | Not specified | WB, IHC, IF, ELISA[1] |
| AF1433 | Polyclonal | R&D Systems | Human milk-derived OPN[2] | Human[2] | Not specified | ELISA, WB, IHC[2] |
| MAB14331 (223126) [3] | Monoclonal | R&D Systems | Recombinant human OPN[3] | Human[3] | Mouse (in direct ELISA and WB)[3] | WB, ELISA[3] |
| 100D3 [4] | Monoclonal | Bio X Cell | Not specified | Human, Mouse[4] | Not specified | Blocking, in vivo studies[4] |
| Various | Polyclonal, Monoclonal | Thermo Fisher Scientific | Not specified | Human, Mouse, Rat, Canine, Avian[5] | Not specified | WB, IHC, ELISA, ICC/IF, Flow[5] |
This compound Signaling Pathway
This compound mediates its diverse biological functions by binding to several cell surface receptors, primarily integrins (such as αvβ3) and CD44. This interaction triggers a cascade of intracellular signaling events that influence cell adhesion, migration, proliferation, and survival. The diagram below illustrates a simplified overview of the major signaling pathways activated by this compound.
Experimental Workflow for Antibody Cross-Reactivity Testing
To ensure the validity of experimental results, it is essential to perform a thorough validation of antibody cross-reactivity. The following workflow outlines the key steps for assessing the specificity of an anti-human this compound antibody against this compound from other species.
Detailed Experimental Protocols
The following are generalized protocols for Western Blotting, ELISA, and Immunohistochemistry to test the cross-reactivity of anti-human this compound antibodies. Researchers should optimize these protocols for their specific antibodies and experimental conditions.
Western Blotting Protocol for Cross-Reactivity
-
Protein Separation: Separate 20-30 µg of cell or tissue lysate and 100 ng of recombinant this compound from different species on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-human this compound primary antibody diluted in the blocking buffer overnight at 4°C. The optimal dilution should be determined empirically (e.g., 1:1000).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, appropriate for the primary antibody's host species, for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imager.
ELISA Protocol for Cross-Reactivity
-
Coating: Coat a 96-well microplate with 100 µL/well of 1 µg/mL recombinant this compound from different species in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add 100 µL/well of the anti-human this compound antibody at various dilutions in blocking buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL/well of an HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL/well of a TMB substrate solution and incubate in the dark until a color develops. Stop the reaction with 50 µL of 2N H2SO4.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Immunohistochemistry (IHC) Protocol for Cross-Reactivity
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections from various species.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the anti-human this compound primary antibody diluted in a suitable buffer overnight at 4°C.
-
Washing: Wash the slides with a wash buffer (e.g., PBS).
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Detection: Visualize the signal using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
By providing this comprehensive guide, we aim to facilitate more robust and reproducible research in the field of this compound biology. The careful selection and validation of antibodies are critical steps that underpin the reliability of experimental findings.
References
Safety Operating Guide
Standard Operating Procedure: Osteopontin Handling and Disposal
This document provides essential safety and logistical information for the proper handling and disposal of osteopontin (OPN), a secreted phosphoprotein involved in various physiological and pathological processes.[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance in research and drug development settings.
Hazard Identification and Risk Assessment
While purified this compound is not classified as a hazardous substance under GHS (Globally Harmonized System), it is crucial to recognize that its toxicological properties have not been fully characterized.[2][3] Therefore, it is prudent to handle this compound, particularly when sourced from biological materials, as a potentially infectious agent.[4] A thorough, site-specific risk assessment should be conducted before commencing any work.
Summary of Safety Information:
| Hazard Classification | GHS Classification | Potential Health Effects | Special Considerations |
|---|
| this compound (Recombinant) | Not a hazardous substance or mixture[2][3] | Eye exposure may cause irritation, redness, and watering.[4] Other health effects are not well-documented.[4] | The chemical, physical, and toxicological properties are not thoroughly characterized.[4] Handle as a potentially hazardous biological substance. |
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate PPE to prevent direct contact with skin, eyes, and mucous membranes.[5] The minimum required PPE is outlined below and should be augmented based on a formal risk assessment of the specific procedures being performed.[5]
Minimum PPE Requirements:
| Protection Type | Required PPE | Specifications & Rationale |
|---|---|---|
| Torso Protection | Laboratory Coat | Must be long-sleeved and fully buttoned to protect clothing and skin from potential splashes.[6] |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. Double-gloving is recommended for prolonged handling.[5] Gloves must be changed immediately if contaminated. |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against splashes and airborne particles.[5] |
| Face Protection | Face Shield (in addition to safety glasses) | Required when there is a significant splash hazard, such as when handling large volumes or performing vigorous mixing.[5] |
Proper Disposal Procedures
All materials and equipment that come into contact with this compound must be decontaminated before disposal. Waste must be segregated into appropriate streams (liquid, solid, sharps) and disposed of in accordance with institutional and local environmental regulations.[2][3][7]
The following diagram outlines the decision-making process for the segregation and disposal of waste contaminated with this compound.
Caption: Decision workflow for this compound waste segregation and disposal.
Step-by-Step Disposal Protocols:
A. Liquid Waste (Buffers, Culture Media, Protein Solutions)
-
Collection: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.
-
Chemical Decontamination: Decontaminate the collected liquid waste by adding a suitable chemical disinfectant. A common method is to add household bleach to a final concentration of 10% (1 part bleach to 9 parts liquid waste) and allow a contact time of at least 30 minutes.[8]
-
pH Neutralization: Before disposal, neutralize the pH of the decontaminated solution if required by local regulations.
-
Disposal: Dispose of the treated liquid down the drain with a copious amount of water, in accordance with institutional and local wastewater regulations.[8]
B. Solid Waste (Gloves, Pipette Tips, Tubes, Gels)
-
Segregation: All non-sharp solid items that have come into direct contact with this compound are considered biologically contaminated waste.[5]
-
Collection: Place these items into a designated, puncture-resistant container lined with an autoclavable biohazard bag.[8]
-
Decontamination: When the bag is three-quarters full, loosely seal it to allow for steam penetration and process it via a validated autoclave cycle.[8]
-
Disposal: After autoclaving, the decontaminated bag can typically be disposed of in the regular municipal trash, provided it is properly labeled as "decontaminated" or placed in a clear bag as per institutional policy.[7]
C. Sharps Waste (Needles, Syringes, Glassware)
-
Immediate Disposal: Immediately after use, dispose of all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container labeled with the universal biohazard symbol.[7][9]
-
Container Management: Never overfill sharps containers. Seal the container when it is three-quarters full.
-
Final Disposal: Sealed sharps containers must be disposed of through a licensed biohazardous waste contractor. Do not place them in the regular trash.[5]
Experimental Protocol Example: SDS-PAGE for Protein Purity Analysis
To verify the purity of a recombinant this compound preparation, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard method.[10]
Methodology:
-
Sample Preparation:
-
In a microcentrifuge tube, mix 10-20 µg of the this compound sample with a loading buffer (e.g., Laemmli buffer) containing SDS and a reducing agent like β-mercaptoethanol or DTT.
-
Heat the sample at 95-100°C for 5-10 minutes to denature the protein.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus with a precast or hand-cast polyacrylamide gel of an appropriate percentage (e.g., 4-12% gradient gel).
-
Fill the inner and outer chambers of the apparatus with running buffer.
-
Load the denatured this compound sample and a molecular weight marker into separate wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel using a Coomassie Brilliant Blue or a silver stain solution to visualize the protein bands.
-
Destain the gel to reduce background and enhance band visibility.
-
Analyze the gel on a light box or with an imaging system. The purity of the this compound sample is assessed by the presence of a single band at the expected molecular weight (approximately 44 kDa, though this can vary with post-translational modifications).[1]
-
This compound functions as a cytokine by binding to several integrin receptors on the surface of cells, activating downstream signaling pathways that regulate processes like cell adhesion, migration, and survival.[1]
Caption: Simplified this compound-integrin signaling pathway.
By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and building trust in their operational integrity. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. stemcell.com [stemcell.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. meridianbioscience.com [meridianbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. biosafety.utk.edu [biosafety.utk.edu]
- 7. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 8. ibc.utah.edu [ibc.utah.edu]
- 9. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 10. avantorsciences.com [avantorsciences.com]
Safeguarding Your Research: A Guide to Handling Osteopontin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of osteopontin, offering procedural, step-by-step guidance to foster a culture of safety and build trust in laboratory practices. While this compound is generally not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols, treating all biological materials with a degree of caution.
Personal Protective Equipment (PPE) and General Handling
When working with this compound, particularly recombinant proteins, a proactive approach to safety is recommended. The following personal protective equipment should be utilized to minimize exposure and ensure safe handling:
-
Lab Coats: A standard laboratory coat is essential to protect personal clothing from potential splashes and contamination.[1][2][3][4]
-
Eye Protection: Safety glasses with side shields or goggles are required to protect the eyes from splashes.[1][2][3][5][6]
-
Gloves: Disposable nitrile gloves are the minimum requirement for hand protection and should be changed immediately if contaminated.[1][3][6]
Always wash your hands thoroughly with soap and water after handling the material and before leaving the laboratory.[1][3]
Emergency Procedures: Exposure and Spills
In the event of accidental exposure or a spill, immediate and appropriate action is critical. The following tables outline the necessary steps for various emergency scenarios.
First Aid Measures for Accidental Exposure
| Exposure Type | Immediate Action |
| Skin Contact | Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] |
| Eye Contact | Immediately flush the eyes with plenty of water for a minimum of 15 minutes, holding the eyelids open.[7][8] |
| Inhalation | Move the individual to an area with fresh air. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. |
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
Spill Response Protocol
| Spill Size | Containment and Cleaning Procedure |
| Minor Spill | Alert people in the immediate area. Wear appropriate PPE. Cover the spill with absorbent material.[9] Clean the area with a suitable disinfectant, such as a 10% bleach solution, allowing for a 20-minute contact time.[1][9] |
| Major Spill | Evacuate the immediate area and alert others. Close off the affected area. If the material is flammable, turn off all ignition sources.[9] Contact your institution's environmental health and safety office for assistance. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory standards.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered potentially biohazardous waste.
-
Containerization: Collect all waste in designated, leak-proof biohazard bags or containers.[10][11] These containers should be clearly labeled.[12]
-
Final Disposal: Biohazardous waste should be disposed of in accordance with local, state, and federal regulations.[11][12] Common disposal methods for such waste include autoclaving followed by incineration.[11] Never dispose of this compound waste down the drain or in the regular trash.[1]
Visualizing the Workflow for Handling this compound
To provide a clear, at-a-glance overview of the handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. shop.reactionbiology.com [shop.reactionbiology.com]
- 3. cdn.butler.edu [cdn.butler.edu]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 9. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 10. cmu.edu [cmu.edu]
- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
